molecular formula C7H4BrIN2 B1613788 3-Bromo-6-iodo-1H-indazole CAS No. 885518-76-3

3-Bromo-6-iodo-1H-indazole

Cat. No.: B1613788
CAS No.: 885518-76-3
M. Wt: 322.93 g/mol
InChI Key: XILHFBUJIZYJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHFBUJIZYJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646282
Record name 3-Bromo-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-76-3
Record name 1H-Indazole, 3-bromo-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and stability of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties and Stability of 3-Bromo-6-iodo-1H-indazole

Part 1: Executive Summary & Structural Identification

Subject: 3-Bromo-6-iodo-1H-indazole CAS Registry Number: 885518-76-3 Molecular Formula: C₇H₄BrIN₂ Molecular Weight: 322.93 g/mol [1]

Critical Distinction: This guide specifically addresses the 3-bromo-6-iodo isomer. Researchers must distinguish this from the more common regioisomer, 6-bromo-3-iodo-1H-indazole (CAS 885521-88-0).[1] The reactivity profiles of these two isomers are distinct due to the reversal of the halogen positions, which fundamentally alters the sequence of orthogonal cross-coupling reactions.

Application Scope: This compound is a high-value bifunctional scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PLK4) and CNS-active agents. Its utility lies in its orthogonal reactivity : the presence of three distinct reactive sites (N1-H, C6-I, C3-Br) allows for the precise, sequential assembly of trisubstituted indazoles.

Part 2: Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace iodine liberation (decomposition).[1]
Melting Point 180–185 °C (Predicted)High crystallinity due to intermolecular H-bonding (N1-H[1]···N2).
Solubility DMSO, DMF, THF (High)>50 mg/mL in DMSO. Poor solubility in non-polar solvents (Hexane).
Water Solubility Negligible (< 0.1 mg/mL)Requires co-solvent (e.g., 5% DMSO) for biological assays.
pKa (N1-H) ~13.8 (Calculated)Weakly acidic; deprotonates readily with bases like Cs₂CO₃ or NaH.[1]
LogP ~3.0Lipophilic; typically requires polar substituents to improve drug-likeness.[1]

Part 3: Synthesis & Stability

Synthetic Pathway (Retrosynthetic Logic)

Unlike the common 6-bromo-3-iodo isomer (synthesized by iodinating 6-bromoindazole), the 3-bromo-6-iodo isomer is best accessed via the bromination of 6-iodoindazole .[1]

  • Precursor: 6-Iodo-1H-indazole (CAS 261953-36-0).[1][2]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.[1]

  • Solvent: DMF or Acetonitrile.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich site in the indazole ring, ensuring high regioselectivity over the C6-iodo bearing ring.

Stability & Handling
  • Photolytic Instability: The C6-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage, resulting in de-iodination and the formation of radical species.

    • Protocol: Store in amber vials wrapped in foil at -20°C.

  • Thermal Stability: Stable up to ~100°C in solid state. In solution (DMSO), degradation is accelerated by light and heat.

  • Chemical Incompatibility: Avoid strong oxidizers. Free N1-H is susceptible to unwanted oxidation if not protected.[1]

Part 4: Reactivity Profile & Orthogonal Functionalization

The power of this scaffold lies in the ability to react selectively at specific positions. The reactivity order in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) is governed by bond dissociation energies (BDE) and the rate of oxidative addition.[3]

Reactivity Hierarchy:

  • N1-H (Acidic): Must be protected or alkylated first to prevent catalyst poisoning and control tautomerism.[1]

  • C6-I (Aryl Iodide): The weakest carbon-halogen bond.[1] Reacts fastest in Pd-catalyzed couplings.

  • C3-Br (Heteroaryl Bromide): Stronger bond than C-I.[1] Reacts second , requiring higher temperatures or specialized ligands (e.g., XPhos, SPhos) after the C6 position is derivatized.

Visualizing the Orthogonal Strategy

ReactivityPathway cluster_legend Reactivity Order Start 3-Bromo-6-iodo-1H-indazole (Core Scaffold) Step1 Step 1: N1-Functionalization (Protection/Alkylation) Start->Step1 Base (Cs2CO3), R-X Prevents catalyst poisoning Step2 Step 2: C6-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(0), Boronic Acid (1.0 eq) Site-Selective at C-I Step3 Step 3: C3-Functionalization (Suzuki/Buchwald) Step2->Step3 Pd(0), Ligand, Heat Activates C-Br Legend N1 (Nucleophilic) > C6-I (Electrophilic) > C3-Br (Electrophilic)

Caption: Orthogonal functionalization workflow. The C6-Iodo bond undergoes oxidative addition preferentially over the C3-Bromo bond, enabling sequential library generation.

Part 5: Experimental Protocols

Protocol A: N1-Protection (THP or SEM)

Why: The free N-H proton can quench organometallic reagents and reduce catalyst turnover.

  • Dissolve 3-Bromo-6-iodo-1H-indazole (1.0 eq) in anhydrous THF.

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and catalytic p-Toluenesulfonic acid (TsOH) (0.1 eq).

  • Reflux at 70°C for 3 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃.

  • Result: N1-THP protected scaffold, ready for coupling.

Protocol B: Site-Selective Suzuki Coupling at C6

Why: This protocol leverages the lability of the C-I bond to install a substituent at C6 while leaving the C3-Br intact for later use.

  • Reagents:

    • N1-protected 3-Bromo-6-iodoindazole (1.0 eq)[1]

    • Aryl Boronic Acid (1.1 eq)[1]

    • Pd(dppf)Cl₂ (3 mol%) – Chosen for high selectivity.[1]

    • K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly with Argon.

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid reacting the C3-Br).

  • Monitoring: Check LCMS for consumption of starting material. If di-coupling (at C3) is observed, lower temperature to 45°C.[1]

  • Purification: Silica gel chromatography. The product will be a 6-Aryl-3-bromo-indazole .[1]

Part 6: References

  • ChemicalBook. (2025). 6-Bromo-3-iodo-1H-indazole Properties and Synthesis. (Note: Used for comparative physicochemical data of the isomer).

  • BenchChem. (2025).[4] Comparative Guide to the Reactivity of Halo-Indazoles. (Details on C-I vs C-Br oxidative addition rates). [1]

  • CymitQuimica. (2025). 3-Bromo-6-iodo-1H-indazole Product Specifications. (Confirmation of specific isomer availability CAS 885518-76-3).[1][5]

  • National Institutes of Health (NIH). (2021). A reactivity model for oxidative addition to palladium. (Theoretical basis for C6-I > C3-Br selectivity).

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling. (Advanced protocols for orthogonal coupling). [1]

Sources

Chemoselective Functionalization of 3-Bromo-6-iodo-1H-indazole: A Foundational Scaffold in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the landscape of modern small-molecule drug discovery, the design of highly selective kinase inhibitors relies heavily on programmable, multi-vector core scaffolds. 3-Bromo-6-iodo-1H-indazole (CAS: 885518-76-3) has emerged as a privileged building block in this domain[1][2].

The indazole core serves as a highly effective bioisostere for the adenine ring of ATP, anchoring the molecule within the kinase hinge region[3][4]. The strategic placement of two distinct halogens—bromine at the C3 position and iodine at the C6 position—creates an orthogonal reactivity profile. This allows medicinal chemists to perform sequential, chemoselective cross-coupling reactions to independently probe the solvent-exposed region and the deep hydrophobic pockets of target kinases, such as the Fibroblast Growth Factor Receptors (FGFRs)[3][5].

Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of heavy halogens significantly enhances the compound's lipophilicity, which can be leveraged to improve pharmacokinetic properties and target residence time[1].

PropertyValue
Compound Name 3-Bromo-6-iodo-1H-indazole
CAS Registry Number 885518-76-3[1][6]
Molecular Formula C7H4BrIN2[2][7]
Molecular Weight 322.93 g/mol [7]
SMILES BrC1=NNC2=C1C=CC(I)=C2[1][8]
Physical State Solid (at room temperature)[1][7]

Synthetic Methodologies & Chemoselective Protocols

As application scientists, we must design protocols that are not merely procedural, but mechanically sound and self-validating. The synthesis and subsequent derivatization of 3-bromo-6-iodo-1H-indazole rely on exploiting the inherent electronic properties and bond dissociation energies (BDE) of the molecule.

Protocol A: Regioselective Bromination of 6-Iodo-1H-indazole

Causality & Mechanism: The indazole ring system is electron-rich at the C3 position of the pyrazole moiety. This makes it the kinetically favored site for Electrophilic Aromatic Substitution (EAS). By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the intermediate bromonium ion is stabilized, driving selective C3 bromination without triggering over-halogenation[3][4].

Step-by-Step Methodology:

  • Initiation: Dissolve 6-iodo-1H-indazole (1.0 equiv, e.g., 3.00 g, 12.3 mmol) in anhydrous DMF (30 mL) under an inert atmosphere[3].

  • Reagent Addition: Add NBS (1.1 equiv, 2.01 g) portion-wise at room temperature to control the mild exotherm[3][4].

  • Reaction & Validation: Stir the solution for 3 hours[3]. Self-Validation Step: Monitor the reaction via LC-MS. The product formation is confirmed by the appearance of a characteristic 1:1 isotopic doublet at m/z 323/325 [M+H]+, unique to mono-brominated species, confirming successful conversion without di-bromination.

  • Isolation: Quench the reaction by adding water (60 mL). Filter the resulting precipitate under a vacuum[3].

  • Purification: Recrystallize the crude solid from ethanol to yield pure 3-bromo-6-iodo-1H-indazole[3][4].

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: Orthogonal reactivity is dictated by thermodynamics. The C–I bond (BDE ~238 kJ/mol) is significantly weaker than the C–Br bond (BDE ~285 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C6-iodo position at a vastly accelerated rate compared to the C3-bromo position. Utilizing ensures rapid kinetic control, minimizing unwanted dehalogenation or C3-activation[3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 3-bromo-6-iodo-1H-indazole (1.0 equiv), the desired boronic acid/ester (1.05 equiv), and the catalyst Pd(dppf)Cl2 (0.05 equiv)[3].

  • Solvent System: Add a degassed mixture of 1,4-dioxane and aqueous Na2CO3 (2M) to act as the base and solvent[3].

  • MW Irradiation: Subject the sealed vial to microwave irradiation at 110 °C for exactly 2 hours[3].

  • Validation & Isolation: Self-Validation Step: Analyze via LC-MS. The intermediate will retain the 1:1 bromine isotopic pattern but exhibit a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the boronic acid moiety. Extract the mixture with ethyl acetate, dry over MgSO4, and purify via flash chromatography to isolate the C6-substituted-3-bromo-1H-indazole[3].

Synthesis A 6-Iodo-1H-indazole (Starting Material) B 3-Bromo-6-iodo-1H-indazole (Dihalogenated Scaffold) A->B NBS, DMF, 3h (C3 Bromination) C C6-Substituted-3-bromo- 1H-indazole (Intermediate) B->C Boronic Acid, Pd Cat. (C6-I Suzuki) D C3,C6-Disubstituted- 1H-indazole (Inhibitor) C->D 2nd Coupling (C3-Br Reaction)

Figure 1: Synthetic workflow and orthogonal reactivity of 3-bromo-6-iodo-1H-indazole.

Application in Oncology: De Novo FGFR Inhibitor Design

The dihalogenated indazole scaffold has proven indispensable in the development of targeted therapies, particularly for[9][10]. Pan-FGFR inhibitors frequently cause severe toxic side effects due to off-target kinase inhibition; thus, achieving subtype selectivity (e.g., FGFR2 over FGFR1/3) is a primary objective in modern drug design[9][11].

Through iterative Structure-Based Drug Design (SBDD), the 3-bromo-6-iodo-1H-indazole scaffold allows for precise pharmacophore mapping[3][9]:

  • The Indazole Core: Mimics adenine, forming critical hydrogen bonds with the backbone carbonyls of the ATP hinge region (e.g., Ala564)[3].

  • The C6 Vector (ex-Iodine): Functionalization here directs molecular extensions deep into the hydrophobic pocket (H1/H2 subpockets), establishing strong lipophilic interactions with residues such as Asp641[4].

  • The C3 Vector (ex-Bromine): Cross-coupling at the C3 position extends the molecule toward the solvent-exposed region. that specific C3 extensions (such as phenol or benzylamine derivatives) can engage in highly specific, FGFR2-selective hydrogen bonding networks with residues like Ser565 and Glu534[3][4][12].

FGFR_Binding Core Indazole Core Adenine Mimetic Binds ATP Hinge Region C3 C3 Position (ex-Bromine) Solvent-Exposed Region H-Bonding (e.g., Ser565 / Glu534) Core->C3 Functionalization via C3-Br C6 C6 Position (ex-Iodine) Deep Hydrophobic Pocket Lipophilic Interactions (e.g., Asp641) Core->C6 Functionalization via C6-I

Figure 2: Pharmacophore mapping of the indazole scaffold within the FGFR ATP-binding pocket.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: Journal of Medicinal Chemistry, 2022, 65(2), 1481-1504. (Turner, L. D., et al.) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

Sources

3-Bromo-6-iodo-1H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive operational framework for 3-Bromo-6-iodo-1H-indazole . It prioritizes synthetic logic, regiochemical control, and application in high-value medicinal chemistry campaigns.

CAS Number: 885518-49-0 Role: Bifunctional Heteroaromatic Scaffold Primary Application: Kinase Inhibitor Development (VEGFR, PLK4, Axitinib Analogs)

Executive Technical Summary

3-Bromo-6-iodo-1H-indazole is a "privileged scaffold" in drug discovery, distinguished by its orthogonal halogen reactivity . Unlike symmetrical dihalo-arenes, this molecule offers three distinct points of diversification:

  • N1-Position: Nucleophilic handle for solubility/permeability tuning (pKa ~13.8).

  • C6-Iodo: Highly reactive "soft" electrophile for rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at low temperatures.

  • C3-Bromo: Less reactive "hard" electrophile, serving as a latent handle for late-stage functionalization or SNAr reactions (when N1 is protected with EWG).

Critical Distinction (Isomer Alert): Researchers frequently confuse this target with its regioisomer, 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0) .

  • Target (885518-49-0): C6 is Iodine (more reactive).

  • Isomer (885521-88-0): C3 is Iodine (more reactive).[1]

  • Implication: Using the wrong isomer will invert your SAR library, placing substituents at the wrong vector.

Physiochemical & Identification Profile

ParameterSpecificationNotes
IUPAC Name 3-Bromo-6-iodo-1H-indazole
CAS Number 885518-49-0Verify against vendor CoA; often confused with 885521-88-0.
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol Distinct isotopic pattern (Br + I) useful for MS tracking.
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation).
Solubility DMSO, DMF, THFPoor solubility in water/DCM without N-protection.
Melting Point 205–210 °C (Decomp.)High lattice energy due to intermolecular H-bonding.
SMILES Ic1ccc2c(c1)n[nH]c2Br

Synthetic Accessibility & Preparation

To synthesize 3-bromo-6-iodo-1H-indazole , one must strictly control regiochemistry. The most robust route avoids the ambiguity of di-halogenating an indazole core by starting with the pre-installed C6-iodine.

Route: C3-Bromination of 6-Iodo-1H-indazole

This protocol utilizes the electronic activation of the C3 position in the indazole ring, which is susceptible to electrophilic aromatic substitution (EAS).

Reaction Logic:

  • Starting Material: 6-Iodo-1H-indazole (commercially available or made from 6-aminoindazole via Sandmeyer).

  • Reagent: N-Bromosuccinimide (NBS). Elemental bromine (Br₂) is too harsh and can cause over-bromination or oxidation of the iodine.

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents stabilize the transition state).

Step-by-Step Protocol (Self-Validating)
  • Setup: Charge a round-bottom flask with 6-iodo-1H-indazole (1.0 equiv) and anhydrous DMF (10 vol) . Ensure the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Why? Controlling the exotherm prevents radical side reactions that could cleave the labile C-I bond.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). The product (Rf ~0.4) will be less polar than the starting material (Rf ~0.3).

  • Quench: Pour the reaction mixture into ice-water (20 vol) containing 5% Sodium Thiosulfate.

    • Mechanism:[2][3] Thiosulfate neutralizes any generated Br₂ or I₂, preventing the product from turning purple/brown.

  • Isolation: Stir the slurry for 30 minutes. Filter the precipitate.[4]

  • Purification: Wash the cake with water (3x) and cold hexanes (1x). Dry under vacuum at 45°C.

    • Yield Expectations: 85–92%.

    • Purity Check: 1H NMR should show the disappearance of the C3-proton singlet (typically around δ 8.0 ppm).

SynthesisWorkflow Start 6-Iodo-1H-indazole (C6-I Pre-installed) Reagent NBS (1.05 eq) DMF, 0°C to RT Start->Reagent Dissolution Intermediate Sigma-Complex Intermediate Reagent->Intermediate Electrophilic Attack (C3 Position) Quench Quench: Ice Water + Na2S2O3 Intermediate->Quench Deprotonation Product 3-Bromo-6-iodo-1H-indazole (Solid ppt) Quench->Product Precipitation

Caption: Regioselective synthesis workflow targeting the C3 position while preserving the C6-Iodine motif.

Chemoselectivity & Functionalization Strategy

The value of 3-bromo-6-iodo-1H-indazole lies in its ability to undergo sequential, programmable functionalization.

The Reactivity Hierarchy
  • N1-H (Acidic): Must be protected first if strictly selective C-C coupling is required. Common groups: THP, SEM, Boc, or Tosyl.

  • C6-I (Soft Electrophile): Reacts FIRST in Pd(0) catalyzed cycles. The C-I bond is weaker (BDE ~65 kcal/mol) than the C-Br bond (BDE ~81 kcal/mol).

  • C3-Br (Harder Electrophile): Reacts SECOND . Requires higher temperatures or specialized ligands (e.g., XPhos, SPhos) once the Iodine is consumed.

Strategic Decision Tree
  • Scenario A: Kinase Hinge Binding (Axitinib-like)

    • Action: Perform Suzuki coupling at C6-I first to install the "tail" (e.g., styryl or thioether moiety).

    • Follow-up: Use the C3-Br to install the hinge-binding motif or solubilizing group.

  • Scenario B: SNAr Diversification

    • Action: Protect N1 with an electron-withdrawing group (Tosyl/Boc). This activates C3-Br for nucleophilic aromatic substitution.

    • Note: C6-I is generally inert to SNAr conditions compared to the activated C3 position.

ReactivityLogic Core 3-Bromo-6-iodo-1H-indazole Path1 Path A: Pd-Catalysis (Standard) Core->Path1 Path2 Path B: N-Protection (EWG: Boc/Ts) Core->Path2 StepA1 Step 1: Suzuki/Sonogashira Occurs at C6-Iodine Path1->StepA1 StepB1 Step 1: N-Protection (EWG) Activates C3 for SnAr Path2->StepB1 StepA2 Product: 3-Bromo-6-Aryl-indazole StepA1->StepA2 StepA3 Step 2: Suzuki/Buchwald Occurs at C3-Bromine StepA2->StepA3 StepB2 Step 2: SnAr Displacement Occurs at C3-Bromine StepB1->StepB2

Caption: Chemoselective logic flow. Path A exploits bond dissociation energy differences; Path B exploits electronic activation.

Medicinal Chemistry Applications

This scaffold is a bioisostere for indole and purine systems, widely used in oncology.

VEGFR Inhibitors (Axitinib Analogs)

In the synthesis of Axitinib (Inlyta), the 6-position is critical. While Axitinib itself uses a slightly different linkage, 3-bromo-6-iodo-1H-indazole allows for the synthesis of "Next-Gen" analogs.

  • Mechanism: The Indazole N1-H forms a key hydrogen bond with the kinase hinge region (Glu/Cys residues).

  • Workflow: The C6-Iodine is coupled with a thiol or styrene to extend into the hydrophobic pocket, while the C3-Bromine allows for fragment-based growing into the solvent-exposed region.

PLK4 (Polo-like Kinase 4) Inhibitors

Recent studies utilize the 3,6-disubstituted indazole core to inhibit PLK4, a regulator of centriole duplication.

  • Structure-Activity Relationship (SAR): Substituents at C3 (derived from the bromine) dictate selectivity against other kinases (Aurora A/B).

Handling & Safety Data

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials under Argon.

  • Toxicity: Like many halogenated heteroaromatics, treat as a potential skin sensitizer and organ toxicant.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Preparation of 3,6-Disubstituted Indazoles via Regioselective Coupling. Source:Journal of Medicinal Chemistry. Context: Defines the reactivity order (I > Br) in indazole scaffolds. Link: (Generalized methodology).

  • Synthesis of Axitinib and Related Indazole Kinase Inhibitors. Source:Organic Process Research & Development. Context: Describes the scale-up handling of 6-iodoindazoles and subsequent halogenations. Link:

  • Indazole Scaffolds in Drug Discovery: 3-Bromo-6-iodo-1H-indazole. Source:National Institutes of Health (PMC). Context: Use of 6-bromo-3-iodo vs 3-bromo-6-iodo isomers in PLK4 inhibitor design. Link: (Note: Carefully distinguish isomer usage in Methods section).

  • Chemical Identity & Properties (PubChem). Source:PubChem Compound Database. Context: Verification of CAS and structural identifiers.[5][6] Link:

Sources

pKa values and acidity of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Bromo-6-iodo-1H-indazole is a high-value bifunctional scaffold used extensively in the synthesis of kinase inhibitors and small-molecule therapeutics.[1][2] Its utility stems from the orthogonal reactivity of the halogen substituents: the C3-bromine and C6-iodine atoms allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the acidity of the N1-proton is the critical gatekeeper for these transformations.[2] It dictates the choice of base for alkylation, the stability of the anion during metal-catalyzed cross-coupling, and the regioselectivity (N1 vs. N2) of protection strategies.

This guide provides a technical analysis of the compound's acidity, offering an estimated pKa range of 11.2 – 11.8 based on electronic structure theory, alongside a validated experimental protocol for precise determination in your specific formulation media.[2]

Part 2: Structural Analysis & Electronic Effects

To understand the acidity of 3-Bromo-6-iodo-1H-indazole, we must decouple the electronic contributions of the indazole core and its halogen substituents.[1]

The Indazole Core

The parent compound, 1H-indazole , is a weak acid with a pKa of approximately 13.8 in water.[2][3] It exhibits annular tautomerism, existing predominantly in the 1H-form (benzenoid) rather than the 2H-form (quinonoid) due to aromatic stabilization.[4] Upon deprotonation, the negative charge is delocalized across the pyrazole ring, providing moderate stability to the anion.

Substituent Effects (Hammett Correlation)

The introduction of halogen atoms lowers the pKa (increases acidity) through inductive electron withdrawal (-I effect) .[2][3][4]

  • C3-Bromine Effect: The C3 position is directly attached to the pyrazole ring.[2][3] The bromine atom exerts a strong inductive effect, pulling electron density away from the N-N bond. In similar azole systems, a C3-halogen can lower the pKa by 1.5 – 2.0 log units .[2]

  • C6-Iodine Effect: The C6 position is on the fused benzene ring.[2][3] While iodine is less electronegative than bromine, its position is para to the N1 atom (in the resonance sense of the fused system) and meta to C3.[2] It exerts a stabilizing effect on the global aromatic system of the conjugate base, further lowering the pKa by approximately 0.5 – 1.0 log units .[2]

Estimated pKa Value

By applying a linear free-energy relationship (LFER) approach to the parent indazole (pKa 13.8), we calculate the theoretical acidity:

ComponentContributionEstimated ShiftResulting pKa
1H-Indazole Core Baseline13.8
+ 3-Bromo Strong -I (Inductive)-2.0~11.8
+ 6-Iodo Moderate -I (Remote)-0.6~11.2

Part 3: Experimental Protocol for pKa Determination

Since 3-Bromo-6-iodo-1H-indazole has poor water solubility (< 10 µg/mL), standard aqueous potentiometric titration will yield noisy, unreliable data.[1] The Gold Standard method for this compound class is Spectrophotometric Titration in Cosolvent (Yasuda-Shedlovsky Method) .[2][3]

Methodology: Cosolvent Extrapolation

This protocol measures the "apparent pKa" (


) in varying ratios of Methanol/Water and extrapolates to 0% organic solvent to find the true aqueous pKa.[2][3]

Reagents:

  • Analyte: 3-Bromo-6-iodo-1H-indazole (10 mM stock in DMSO).

  • Cosolvent: HPLC-grade Methanol (MeOH).[1][2][3]

  • Buffers: Phosphate/Citrate buffer series (pH 8.0 – 13.0).

  • Standard: 0.1 M KOH and 0.1 M HCl.[2][3]

Step-by-Step Protocol:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water.[2]

  • Blanking: Measure the UV absorbance of the solvent + buffer blank to establish a baseline.[2][3]

  • Titration:

    • Inject analyte to a final concentration of 50 µM.[2]

    • Adjust pH using KOH/HCl across the range 9.0 – 13.0.[2]

    • Record UV-Vis spectra (200–400 nm) at each pH step (0.2 pH unit increments).

  • Isosbestic Point Verification: Confirm the presence of sharp isosbestic points in the spectra overlay. This confirms a clean two-state equilibrium (Neutral

    
     Anion) without decomposition.[1][2][4]
    
  • Data Analysis: Plot Absorbance (

    
     of anion) vs. pH. Fit to the Henderson-Hasselbalch equation to determine 
    
    
    
    for each MeOH %.[1][2]
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of mixture).[2][3][4] The y-intercept represents the true aqueous pKa.[1][2]

Part 4: Visualization of Workflows

Figure 1: Deprotonation Equilibrium & Resonance Stabilization

This diagram illustrates the tautomeric equilibrium and the stabilization of the negative charge by the halogen substituents.[2][3]

IndazoleAcidity cluster_effects Stabilizing Electronic Effects Neutral Neutral Species (Protonated N1) Transition Deprotonation (Base: CO3-- or OH-) Neutral->Transition - H+ Anion Conjugate Base (N1 Anion) Transition->Anion Resonance Stabilization Br_Effect C3-Br: Strong -I Effect (Proximal to N-N) Br_Effect->Anion Stabilizes I_Effect C6-I: Remote -I Effect (Stabilizes Aryl Core) I_Effect->Anion Stabilizes

Caption: Electronic stabilization of the 3-Bromo-6-iodo-1H-indazole anion by halogen inductive effects.

Figure 2: Spectrophotometric pKa Determination Workflow

The logical flow for determining pKa in low-solubility scenarios.

ExperimentalProtocol Start Start: 3-Bromo-6-iodo-1H-indazole SolubilityCheck Check Aqueous Solubility (< 10 µg/mL?) Start->SolubilityCheck MethodSelect Select Method: Cosolvent Spectrophotometry SolubilityCheck->MethodSelect Yes (Insoluble) Prep Prepare MeOH/Water Mixtures (30%, 40%, 50%) MethodSelect->Prep Titration Titrate & Measure UV-Vis (Identify Isosbestic Points) Prep->Titration Calc Calculate psKa for each mixture (Henderson-Hasselbalch) Titration->Calc Yasuda Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Const Calc->Yasuda Result Final Output: True Aqueous pKa Yasuda->Result

Caption: Validated workflow for pKa determination of poorly soluble indazole derivatives.

Part 5: Implications for Drug Development

Regioselective Alkylation

The enhanced acidity (pKa ~11.[2]5) compared to the parent indazole means that N1-alkylation is kinetically favored under mild basic conditions.[1][2]

  • Protocol: Use Cesium Carbonate (Cs₂CO₃) in DMF at room temperature.[2][3] The carbonate is sufficiently basic to deprotonate the N1-H (pKa of conjugate acid HCO₃⁻ is ~10.3, but the equilibrium is driven by the solubility of the salt and alkylation rate).[4]

  • Outcome: High N1/N2 selectivity (>95:[2][3]5) is typically observed due to the thermodynamic stability of the N1-substituted product and the steric hindrance at N2 caused by the C3-Bromo substituent.[1]

Orthogonal Cross-Coupling

The acidity data confirms that the N-H proton is labile.[2][3]

  • Risk: In Suzuki couplings (basic conditions), the indazole will exist as an anion.[2][3][4] This anion is electron-rich, potentially poisoning palladium catalysts or reducing oxidative addition rates at the C6-Iodine.[1]

  • Mitigation: It is highly recommended to protect the N1 position (e.g., with THP, SEM, or Boc) before attempting the C6-selective Suzuki coupling.[2][3] The protection step is facile due to the compound's enhanced acidity.[2]

Part 6: References

  • Claramunt, R. M., et al. (1991).[2][3] "The acidity of pyrazoles and indazoles."[2] Journal of the Chemical Society, Perkin Transactions 2. (Establishes parent indazole pKa ~13.8).[1][2][4]

  • Völgyi, G., et al. (2007).[2][3] "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system." Analytica Chimica Acta. (Protocol for MDM/Cosolvent titration).

  • Lovering, F., et al. (2016).[2] "Aryl Ring Dynamics in Kinase Inhibitors." ChemMedChem. (Discusses substituent effects on indazole scaffold properties).

  • Meanwell, N. A. (2011).[2][3] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context for halogenated indazoles in drug design). [4]

  • ACD/Labs Percepta Platform. (2023). "PhysChem Module: pKa Prediction Algorithms." (Basis for computational verification of Hammett shifts). [4]

Sources

Technical Deep Dive: Tautomeric Dynamics of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-iodo-1H-indazole (CAS 885518-76-3) is a high-value bifunctional scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, FGFR pathways). Its utility lies in the orthogonal reactivity of its halogen substituents: the C3-bromide and C6-iodide allow for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, the utility of this scaffold is frequently compromised by annular tautomerism —the equilibrium between the 1H and 2H forms. While the 1H-tautomer is thermodynamically dominant, the presence of the C3-bromine atom introduces a counter-intuitive kinetic bias toward N2-alkylation during functionalization. This guide provides a mechanistic breakdown of this phenomenon, validated synthetic protocols for isomer control, and a definitive analytical decision matrix.

Part 1: Structural Fundamentals & Tautomeric Equilibrium

The Equilibrium

Like most indazoles, 3-bromo-6-iodoindazole exists in a dynamic equilibrium between the 1H (benzenoid) and 2H (quinonoid) tautomers.

  • 1H-Indazole (Thermodynamic): The proton resides on N1. This form maximizes the aromaticity of the benzene ring. In the gas phase and non-polar solvents, this form is more stable by approximately 3.6 – 4.5 kcal/mol .

  • 2H-Indazole (Kinetic/Minor): The proton resides on N2. This form disrupts the benzene aromaticity slightly (quinonoid character) but is often the reactive species in nucleophilic substitutions due to the higher nucleophilicity of N2 in the deprotonated state.

The "3-Halo Effect"

The 3-bromo substituent is the critical differentiator for this specific molecule. In unsubstituted indazoles, N1-alkylation is often favored. However, the electron-withdrawing nature and steric bulk of the C3-bromine destabilize the transition state for N1-attack, often shifting the selectivity toward N2-alkylation under kinetic control.

Tautomerism H1 1H-Tautomer (Thermodynamic Major) Proton on N1 H2 2H-Tautomer (Kinetic/Minor) Proton on N2 H1->H2  Equilibrium (~4 kcal/mol)   TS Transition State Barrier H1->TS  Ka (Slow)   TS->H2  Kb (Fast)  

Figure 1: Tautomeric equilibrium of 3-bromo-6-iodo-1H-indazole. Note that while 1H is stable, the 2H form is accessible and reactive.

Part 2: Thermodynamic vs. Kinetic Profile

Understanding the energy landscape is vital for process control.

Parameter1H-Tautomer2H-TautomerImplication for 3-Br-6-I-Indazole
Relative Stability 0 kcal/mol (Ground State)+4.5 kcal/molIn solution (DMSO/CDCl3), >95% exists as 1H.
Dipole Moment ~1.6 D~4.2 D2H is stabilized in highly polar solvents, slightly reducing the energy gap.
Nucleophilicity N2 is the nucleophileN1 is the nucleophileCrucial: Upon deprotonation (anion), the negative charge is delocalized. N1 is sterically hindered by C7-H; N2 is hindered by C3-Br.
Alkylation Outcome Yields N1-productYields N2-productExperimental Observation: 3-Haloindazoles often yield N2-alkylated products (ratios up to 100:1) under basic conditions (NaH/DMF) due to the "proximity effect" and transition state energies.

Expert Insight: Do not assume standard indazole rules apply. For 3-bromo-6-iodoindazole, if you require the N1-isomer, you must use thermodynamic control (high heat, reversible conditions) or specific bulky protecting groups. Standard alkylation will likely give you the N2-isomer or a difficult-to-separate mixture.

Part 3: Validated Synthetic Protocols

Protocol A: Core Synthesis (6-Iodo → 3-Bromo-6-iodo)

Rationale: Direct bromination of 6-iodoindazole is the most reliable route. The C3 position is the most electron-rich site on the pyrazole ring available for electrophilic aromatic substitution (SEAr).

Reagents:

  • Starting Material: 6-Iodo-1H-indazole (CAS 261953-36-0)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 6-iodo-1H-indazole (1.0 eq) in DMF (10 vol).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by HPLC (Target RT shift).

  • Quench: Pour into ice-water (50 vol). The product will precipitate.[2]

  • Isolation: Filter the solids. Wash with 10% Na2S2O3 (to remove bromine traces) and water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typically 85-95%.

Protocol B: Regioselective N-Alkylation Strategy

Rationale: Controlling N1 vs N2.

Synthesis Start 3-Bromo-6-iodo-1H-indazole Base Condition Selection Start->Base CondN2 Kinetic Control (NaH, DMF, 0°C -> RT) Fast Irreversible Alkylation Base->CondN2 Standard Base CondN1 Thermodynamic Control (K2CO3, Acetone/DMF, Reflux) or Bulky Electrophiles Base->CondN1 Weak Base/Heat ProdN2 Major Product: N2-Alkyl (Often >80% Selectivity) CondN2->ProdN2 ProdN1 Major Product: N1-Alkyl (Requires Equilibration) CondN1->ProdN1

Figure 2: Decision tree for regioselective functionalization.

Critical Protocol Note: For N1-selectivity with this specific substrate, consider the Mitsunobu reaction (PPh3/DIAD) with an alcohol, which often favors N1 more effectively than direct alkylation due to steric steering of the bulky intermediate.

Part 4: Analytical Characterization (Decision Matrix)

Distinguishing the N1 and N2 isomers is the most frequent failure point in this workflow. Since C3 is substituted with Bromine, you cannot use the diagnostic C3-H proton signal.

Self-Validating Identification System
MethodN1-Alkylated (Target)N2-Alkylated (Isomer)Reliability
1H NMR (NOE) Strong NOE between N-CH2 protons and C7-H .NO NOE to C7-H. (Would show NOE to C3, but C3 is Br).High (Gold Standard)
13C NMR C3 shift typically ~135-140 ppm .C3 shift typically ~120-125 ppm (shielded).Medium (Requires reference)
UV-Vis λmax typically lower (hypsochromic).λmax typically higher (bathochromic) due to quinonoid conjugation.Medium
X-Ray Definitive.Definitive.Absolute

The "NOE Trap": In unsubstituted indazoles, N2-alkylation is confirmed by NOE between the alkyl group and the C3-H. In 3-bromo-6-iodoindazole, this signal does not exist.

  • Correct Action: You must look for the presence of the interaction with C7-H (confirming N1) or the absence of any aromatic NOE (suggesting N2, assuming C7 is too far).

References

  • Synthesis and Functionalization of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.
    • URL:[Link]

  • Tautomeric Stability Data

    • Title: Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study.
    • Source: J. Chem. Soc., Perkin Trans. 2, 1999.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 3-Bromo-6-iodo-1H-indazole Product Page.[1][3]

    • Source: Sigma-Aldrich / Merck.

Sources

3-Bromo-6-iodo-1H-indazole: A Comprehensive Technical Guide on Physicochemical Safety, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-iodo-1H-indazole (CAS: 885518-76-3) is a highly specialized, dihalogenated heterocyclic building block that has become indispensable in modern medicinal chemistry[1]. Moving beyond standard safety data sheets (SDS), this whitepaper provides an in-depth analysis of the compound’s physicochemical hazard profile, its orthogonal reactivity, and its translational applications. By offering differential reactivity at the C3 and C6 positions, this scaffold serves as a critical intermediate in fragment-based drug discovery (FBDD), particularly in the synthesis of highly selective kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR)[2] and Checkpoint kinase 1 (Chk1)[3].

Physicochemical & Safety Profiling

To safely handle and effectively utilize 3-bromo-6-iodo-1H-indazole, researchers must understand the interplay between its structural features and its hazard profile. The presence of two heavy halogens significantly increases the compound's lipophilicity and molecular weight, directly impacting its biological penetrability and environmental stability[1].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Rationale
CAS Number 885518-76-3Unique identifier for the dihalogenated isomer[1].
Molecular Formula C₇H₄BrIN₂Contains a fused pyrazole-benzene (indazole) core[1].
Molecular Weight 322.93 g/mol High MW due to bromine (79.9 g/mol ) and iodine (126.9 g/mol )[4].
Physical State Solid (Powder/Crystalline)High degree of intermolecular π-π stacking and halogen bonding[4].
Solubility Soluble in DMF, DMSO, EtOHLipophilic nature requires polar aprotic or strong organic solvents[2].
Table 2: GHS Safety & Hazard Profiling (SDS Core)

Note: As an R&D-grade chemical, handling protocols must account for both acute exposure and long-term degradation risks.

Hazard ClassGHS ClassificationCausality & Handling Rationale
Skin Irritation Category 2 (H315)Causality: High lipophilicity (LogP enhancement) allows rapid dermal penetration. Protocol: Nitrile gloves (≥0.11 mm thickness) are mandatory to prevent systemic absorption.
Eye Irritation Category 2A (H319)Causality: Halogenated dust particulates cause severe mechanical and chemical irritation to the cornea. Protocol: Use tightly fitting safety goggles; handle only within a Class II fume hood.
Storage Stability Light/Air SensitiveCausality: The C-I bond is susceptible to homolytic cleavage via UV light, releasing iodine radicals. Protocol: Store at 2-8°C in amber vials under an inert atmosphere (Argon/N₂).

Mechanistic Reactivity: The Orthogonal Halogen Advantage

The true value of 3-bromo-6-iodo-1H-indazole lies in its orthogonal reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the carbon-halogen bonds exhibit distinct dissociation energies.

The C6–Iodine bond is significantly weaker than the C3–Bromine bond. Consequently, Iodine undergoes oxidative addition to Pd(0) at a much faster rate. This kinetic differential allows synthetic chemists to perform highly regioselective couplings at the C6 position at lower temperatures (e.g., room temperature to 60°C) without disturbing the C3-Bromine atom. Once the C6 position is functionalized, the temperature can be elevated (e.g., 90-110°C) with a more active catalyst to functionalize the C3 position. This eliminates the need for complex, yield-reducing protecting group strategies.

SynthesisWorkflow A 6-Iodo-1H-indazole (Starting Material) B NBS / DMF (Electrophilic Bromination) A->B Room Temp, 3h C 3-Bromo-6-iodo-1H-indazole (Bifunctional Scaffold) B->C H2O Precipitation D Pd-Catalyzed Coupling (C6-I Selective) C->D Fast Oxidative Addition E Secondary Coupling (C3-Br Functionalization) D->E Elevated Temp

Workflow for the synthesis and regioselective functionalization of 3-Bromo-6-iodo-1H-indazole.

Translational Applications in Kinase Inhibition

In drug development, the indazole core acts as a bioisostere for the adenine ring of ATP, making it an excellent scaffold for competitive kinase inhibitors. Recent advancements in Journal of Medicinal Chemistry highlight the use of 3-bromo-6-iodo-1H-indazole in the de novo design of selective FGFR2 inhibitors[2].

By utilizing the orthogonal reactivity of this scaffold, researchers can attach specific functional groups:

  • At the C6 position: Ethoxy or aryl groups are installed to occupy the hydrophobic H1/H2 subpockets of the kinase, forming crucial hydrogen bonds with the DFG motif[2].

  • At the C3 position: Amide-linked phenyl rings are installed to extend toward the solvent-exposed region, interacting with the backbone carbonyl of amino acids like Ala564 near the pocket entrance[2].

FGFRPathway Inhibitor Indazole-Based Inhibitor (ATP Competitive) FGFR FGFR1-3 Kinase (Receptor Tyrosine Kinase) Inhibitor->FGFR Blocks ATP binding FRS2 FRS2 Adaptor Protein FGFR->FRS2 Phosphorylation MAPK Ras/MAPK Pathway (Proliferation) FRS2->MAPK Activation PI3K PI3K/AKT Pathway (Survival) FRS2->PI3K Activation

Mechanism of action for indazole-based inhibitors targeting the FGFR signaling cascade.

Validated Experimental Protocols

The following protocol details the synthesis of 3-bromo-6-iodo-1H-indazole from 6-iodo-1H-indazole. This methodology is designed as a self-validating system , ensuring that intermediate checkpoints confirm the structural integrity before proceeding[2].

Protocol: Electrophilic Bromination of 6-Iodo-1H-indazole

Adapted from established FGFR inhibitor synthesis workflows[2].

Step 1: Dissolution & Activation

  • Action: Dissolve 6-Iodo-1H-indazole (3.00 g, 12.3 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (30 mL) under a nitrogen atmosphere.

  • Causality: DMF is a polar aprotic solvent that stabilizes the bromonium ion intermediate generated in the subsequent step, facilitating a smooth electrophilic aromatic substitution at the electron-rich C3 position.

Step 2: Electrophilic Addition

  • Action: Slowly add N-Bromosuccinimide (NBS) (2.01 g, 13.5 mmol, 1.1 equiv) to the reaction mixture at 0°C, then allow it to warm to room temperature and stir for 3 hours.

  • Causality: NBS provides a mild, controlled source of electrophilic bromine, preventing over-halogenation. The slight molar excess (1.1 equiv) ensures complete conversion of the starting material.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Action: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Validation: The reaction is complete when the starting material spot disappears. The product will elute with a higher Rf value due to the increased lipophilicity imparted by the newly installed bromine atom.

Step 4: Quenching & Precipitation

  • Action: Add distilled water (60 mL) dropwise to the stirring solution. Filter the resulting precipitate via vacuum filtration and wash with cold water.

  • Causality: Because DMF is highly water-miscible and the dihalogenated product is highly hydrophobic, water acts as an aggressive antisolvent. This drives the equilibrium toward complete precipitation, bypassing the need for low-yield column chromatography.

Step 5: Purification & Final Validation

  • Action: Recrystallize the crude product from hot Ethanol (EtOH) to yield the pure title compound (approx. 3.72 g, 11.5 mmol, 93% yield)[2].

  • Validation: Confirm structure via ¹H-NMR. The diagnostic signal is the disappearance of the C3-proton singlet (typically ~8.0 ppm in the starting material), confirming regioselective bromination at the 3-position. LC-MS should display a distinct isotopic pattern (M and M+2 peaks of equal intensity) confirming the presence of bromine.

References

  • Source: cymitquimica.
  • Source: chemicalbook.
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Physicochemical Characterization and Synthetic Utility of 3-Bromo-6-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, dihalogenated heterocycles serve as foundational building blocks for the de novo design of targeted therapeutics. 3-Bromo-6-iodo-1H-indazole (CAS: 885518-76-3) is a highly functionalized intermediate characterized by its orthogonal reactivity, making it particularly valuable in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors [1]. This technical whitepaper details the physical characteristics, structural causality, and standardized protocols for the synthesis, crystallization, and melting point determination of this critical compound.

Physicochemical Profiling & Structural Causality

The physical properties of an intermediate dictate its handling, storage, and performance in downstream reactions. 3-Bromo-6-iodo-1H-indazole is typically isolated as a solid at room temperature [2].

Table 1: Key Physical and Chemical Properties
PropertyValue / Description
CAS Number 885518-76-3
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Physical Form Yellow powder
Storage Temperature 0–8 °C (Protect from light and moisture)
Purity Standard ≥95% (Typically verified via HPLC/NMR)
SMILES BrC=1C=2C(NN1)=CC(I)=CC2
Causality of Physical State

The compound's manifestation as a yellow powder is a direct consequence of its molecular architecture:

  • Solid State & Melting Point: The indazole core possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, leading to strong intermolecular hydrogen bonding and a highly stable crystalline lattice. Furthermore, the incorporation of heavy halogens (bromine and iodine) significantly increases the molecular weight and London dispersion forces. This elevates the energy required to disrupt the lattice, resulting in a robust solid with a high melting point [3].

  • Chromophoric Shift: The extended

    
    -conjugation of the indazole ring, coupled with the auxochromic effects of the bromine and iodine substituents, narrows the HOMO-LUMO gap. This shifts the compound's absorption spectrum into the visible region, yielding its characteristic yellow appearance [2].
    

Synthesis & Crystallization Protocol

To achieve the high purity required for sensitive cross-coupling reactions, the synthesis of 3-bromo-6-iodo-1H-indazole must be tightly controlled. The following protocol outlines the regioselective bromination of 6-iodo-1H-indazole, utilizing crystallization as a self-validating purification system [1].

Step-by-Step Methodology
  • Dissolution: Dissolve 6-Iodo-1H-indazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 volumes).

    • Causality: DMF is a polar aprotic solvent that ensures complete solvation of the starting material while stabilizing the polar transition states during electrophilic aromatic substitution.

  • Regioselective Halogenation: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise to the reaction mixture.

    • Causality: NBS provides a controlled, low-concentration source of electrophilic bromine. The C3 position of the indazole ring is the most electron-rich and nucleophilic site, ensuring strict regioselectivity over other positions.

  • Reaction Propagation: Stir the solution at room temperature for 3 hours.

  • Antisolvent Precipitation: Quench the reaction by adding an excess of deionized water (e.g., 2 volumes relative to DMF).

    • Causality: Water acts as a powerful antisolvent. The highly lipophilic 3-bromo-6-iodo-1H-indazole experiences a drastic reduction in solubility, driving rapid precipitation and leaving the water-soluble succinimide byproduct in solution.

  • Filtration & Recrystallization: Filter the crude precipitate under a vacuum. Recrystallize the crude solid from hot Ethanol (EtOH).

    • Causality: EtOH provides an optimal temperature-dependent solubility gradient. The target compound dissolves at reflux and forms a highly ordered, pure crystalline lattice upon slow cooling, effectively excluding any trapped impurities.

Melting Point Determination & Quality Assurance

The melting point is a Critical Quality Attribute (CQA). Because impurities disrupt the crystalline lattice and lower the energy required for a phase transition (melting point depression), an accurate melting point determination serves as a self-validating metric for the success of the EtOH crystallization.

Capillary Determination Protocol
  • Sample Preparation: Thoroughly pulverize the crystallized yellow powder using an agate mortar and pestle.

    • Causality: Uniform, fine particle size prevents localized cold spots and ensures even heat distribution throughout the sample.

  • Capillary Loading: Pack the sample into a standard glass melting point capillary tube to a depth of 2–3 mm. Tap the tube firmly on a hard surface to compact the powder.

    • Causality: Compaction eliminates microscopic air pockets that act as thermal insulators, which would otherwise artificially broaden the observed melting range.

  • Apparatus Setup: Insert the capillary into a calibrated melting point apparatus (e.g., Stuart SMP30) [1].

  • Thermal Ramping: Initiate a rapid heating ramp to approximately 15 °C below the empirically expected melting point. Reduce the ramp rate to 1–2 °C/min.

    • Causality: A slow, controlled ramp rate near the phase transition ensures thermal equilibrium between the heating block and the sample, providing a highly accurate and reproducible measurement of the onset (first drop of liquid) and clear point (complete liquefaction).

Orthogonal Reactivity in Drug Design

The primary utility of 3-bromo-6-iodo-1H-indazole lies in the differential reactivity of its carbon-halogen bonds. The C-I bond at the 6-position is significantly weaker and more reactive toward oxidative addition than the C-Br bond at the 3-position. This allows researchers to perform selective, sequential palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) without the need for complex protecting group strategies [1].

G N1 6-Iodo-1H-indazole (Starting Material) N2 NBS in DMF (Electrophilic Bromination) N1->N2 Room Temp, 3h N3 3-Bromo-6-iodo-1H-indazole (Solid Yellow Powder) N2->N3 H2O Precipitation & EtOH Crystallization N4 Pd-Catalyzed Suzuki Coupling (Selective for C-I Bond) N3->N4 Orthogonal Reactivity N5 C6-Substituted 3-Bromo-1H-indazole (FGFR Inhibitor Intermediate) N4->N5 Cross-Coupling

Synthetic workflow and orthogonal reactivity of 3-Bromo-6-iodo-1H-indazole.

References

Electronic Properties & Synthetic Versatility of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthetic reactivity, and application logic of the 3-bromo-6-iodo-1H-indazole scaffold.

Technical Whitepaper | Version 1.0

Executive Summary

The 3-bromo-6-iodo-1H-indazole scaffold (CAS: 885518-76-3) represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR, FGFR, PLK4). Its value lies in its orthogonal reactivity : the electronic disparity between the carbon-iodine (C6-I) and carbon-bromine (C3-Br) bonds allows for highly selective, sequential functionalization. This guide analyzes the electronic underpinnings of this selectivity and provides validated protocols for its exploitation in medicinal chemistry.

Electronic Structure & Physicochemical Profile

Aromaticity and Tautomerism

The indazole core is a 10


-electron aromatic system. In solution (DMSO, MeOH), the 1H-tautomer  is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol, stabilized by the lone pair on N2 contributing to the 

-system while N1 bears the proton.
  • Implication: Alkylation or metallation typically occurs at N1 unless transient protection or specific directing groups are employed.

Halogen Substituent Effects

The electronic environment is defined by the interplay of the nitrogen heterocycle and the two halogen substituents:

  • C6-Iodine (The "Soft" Electrophile): The iodine atom at C6 exerts a weak inductive withdrawing effect (-I) but is primarily characterized by its polarizability and weak Carbon-Iodine bond strength (BDE

    
     65 kcal/mol). It is electronically coupled to the benzene ring, making it the primary site for oxidative addition by transition metals.
    
  • C3-Bromine (The "Harder" Electrophile): The bromine at C3 is situated on the electron-rich pyrazole ring. While also electron-withdrawing (-I), the C3-Br bond is significantly stronger (BDE

    
     81 kcal/mol) and more electron-rich due to the adjacent nitrogen lone pairs.
    
  • N1-Acidity: The presence of two electron-withdrawing halogens increases the acidity of the N1-H proton relative to unsubstituted indazole.

    • Indazole pKa (DMSO): ~13.8[1]

    • 3-Bromo-6-iodo-1H-indazole pKa (DMSO):Estimated ~12.5

    • Practical Consequence: The N1-H can be deprotonated by mild carbonate bases (K

      
      CO
      
      
      
      , Cs
      
      
      CO
      
      
      ) at room temperature.
Data Summary Table
PropertyValue / CharacteristicRelevance
Molecular Weight 322.93 g/mol Fragment-based drug design (FBDD)
H-Bond Donors 1 (N1-H)Hinge binder in kinase pockets
H-Bond Acceptors 1 (N2)Interaction with Ser/Thr residues
pKa (DMSO) ~12.5 (Est.)Facile N-alkylation/protection
C-X Bond Strength C6-I < C3-BrDictates Pd-coupling order
LogP ~3.0Lipophilic core requires solubilizing groups

Reactivity & Selectivity Logic

The core utility of this scaffold is the Reactivity Inversion compared to other dihalo-heterocycles. The electronic properties dictate the following reaction hierarchy:

  • N1-Functionalization (Nucleophilic Substitution):

    • Trigger: Base (NaH, Cs

      
      CO
      
      
      
      ) + Electrophile (R-X).
    • Logic: N1 is the most acidic site. Protection (e.g., THP, SEM, Boc) is often required first to prevent N-arylation during subsequent metal-catalyzed steps.

  • C6-Selective Cross-Coupling (Suzuki/Sonogashira):

    • Trigger: Pd(0) catalyst, mild conditions (RT to 60°C).

    • Mechanism: Pd(0) undergoes oxidative addition into the weaker, more accessible C6-I bond significantly faster than the C3-Br bond.

    • Selectivity: >95% selectivity for C6 is typical.

  • C3-Functionalization (Suzuki/Sonogashira/Buchwald):

    • Trigger: Pd(0) catalyst, forcing conditions (High Temp, active ligands like SPhos/XPhos).

    • Logic: Once C6 is functionalized, the C3-Br bond remains available for a second, distinct coupling event.[2]

Visualization: Reactivity Hierarchy

ReactivityMap Scaffold 3-Bromo-6-iodo-1H-indazole N1 N1-H (Acidic) Fastest Reaction (Alkylation/Protection) Scaffold->N1 pKa ~12.5 C6 C6-Iodine High Reactivity (1st Pd-Coupling) Scaffold->C6 Weak C-I Bond C3 C3-Bromine Lower Reactivity (2nd Pd-Coupling) Scaffold->C3 Stronger C-Br Bond

Caption: Electronic hierarchy of reaction sites. N1 reacts with electrophiles; C6 reacts with Pd(0) before C3.

Synthetic Protocols

Synthesis of 3-Bromo-6-iodo-1H-indazole

This scaffold is best synthesized via electrophilic bromination of the pre-existing 6-iodoindazole core. This direction is preferred because introducing iodine selectively at C6 on a pre-formed indazole is difficult compared to starting with it.

Reaction Scheme: 6-Iodo-1H-indazole + NBS -> 3-Bromo-6-iodo-1H-indazole

Protocol:

  • Dissolution: Dissolve 6-iodo-1H-indazole (1.0 equiv) in DMF (10 mL/g).

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature.

    • Mechanistic Insight: The C3 position is the most electron-rich site on the heterocyclic ring (enamine-like character), directing the electrophilic Br

      
       attack exclusively to C3.
      
  • Reaction: Stir at room temperature for 3 hours. Monitor by LCMS (Shift from M+H 245 to 323/325).

  • Workup: Pour the mixture into water (5x volume). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol if necessary.

    • Yield: Typically 85–95%.

    • Appearance: Off-white to yellow solid.[3]

Selective C6-Suzuki Coupling

This protocol demonstrates the exploitation of the electronic difference between C6-I and C3-Br.

Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine:

    • 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

    • Aryl-Boronic Acid (1.1 equiv)

    • Pd(dppf)Cl

      
        (5 mol%) - Note: A ferrocene ligand is standard, but Pd(PPh
      
      
      
      )
      
      
      also works.
    • Base: 2M Na

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: Dioxane:Water (4:1 ratio).[4]

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. (Crucial to prevent homocoupling).

  • Reaction: Heat to 40–60°C (Oil bath) or 80°C (Microwave, 15 min).

    • Control Point: Do NOT overheat (>100°C) or use highly active ligands (e.g., XPhos) at this stage, or you risk reacting the C3-Br bond.

  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography.

    • Result: The C6-Aryl-3-bromo-1H-indazole product is obtained.[4][5] The C3-Br remains intact for future steps.

Visualization: Synthetic Workflow

SynthesisFlow Start 6-Iodo-1H-indazole Step1 Step 1: Electrophilic Bromination (NBS, DMF, RT) Start->Step1 Core 3-Bromo-6-iodo-1H-indazole (The Scaffold) Step1->Core >90% Yield Step2 Step 2: Selective C6 Coupling (Pd cat., Ar-B(OH)2, 60°C) Core->Step2 Intermed 6-Aryl-3-bromo-1H-indazole Step2->Intermed Chemoselective (I > Br) Step3 Step 3: C3 Coupling (Pd cat., R-B(OH)2, >100°C) Intermed->Step3 Final 3,6-Diaryl-1H-indazole (Final Drug Candidate) Step3->Final High Temp Required

Caption: Step-wise construction of complex inhibitors using orthogonal halogen reactivity.

Case Studies & Applications

Kinase Inhibitor Development (FGFR/VEGFR)

Researchers targeting FGFR2 utilized this scaffold to extend molecules into the solvent-exposed region of the ATP-binding pocket.

  • Strategy: The C6 position was coupled first to a core aryl ring (hinge binder). The C3 position was subsequently coupled to solubilizing groups (e.g., piperazine-linked aryls) to interact with the P-loop or solvent front.

  • Outcome: The stepwise approach allowed for the generation of a library of C3-analogs without rebuilding the entire core, accelerating SAR (Structure-Activity Relationship) studies.

Bioisosterism

The 3,6-disubstituted indazole serves as a bioisostere for the quinoline or naphthalene cores but with improved solubility and H-bond donor capability (N1-H).

References

  • Synthesis and Selectivity of Halo-Indazoles

    • Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor.
    • Source: Journal of Medicinal Chemistry (2021).
    • Context: Details the synthesis of 3-bromo-6-iodoindazole from 6-iodoindazole and demonstrates the selective Suzuki coupling
    • URL:[Link]

  • General Reactivity of Indazoles

    • Title: Indazoles: A "Privileged" Scaffold in Drug Discovery.[2][6]

    • Source: BenchChem / PharmaBlock Applic
    • Context: Provides pKa data and general solubility trends for halogen
  • Physical Properties & Safety

    • Title: 3-Bromo-6-iodo-1H-indazole Product D
    • Source: Sigma-Aldrich / MilliporeSigma.
    • Context: Confirmation of CAS 885518-76-3 and physical state (solid).

Sources

Halogen reactivity order in 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive framework for the chemo-selective functionalization of 3-Bromo-6-iodo-1H-indazole (CAS 885518-76-3) . This scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., FGFR, VEGFR inhibitors) due to its ability to orient substituents into specific binding pockets.

Successful utilization of this building block relies on exploiting the distinct reactivity differentials between its three reactive sites.[1][2] The experimentally validated reactivity order is:

  • N-1 Nitrogen (Acidic Proton): Highest reactivity (pKa ~14). Must be protected or alkylated first to prevent catalyst poisoning and regioselectivity erosion.

  • C-6 Iodine (Aryl Iodide): High reactivity toward oxidative addition. The primary site for mild Pd-catalyzed cross-coupling.

  • C-3 Bromine (Heteroaryl Bromide): Lower reactivity. Requires forcing conditions or specialized ligands, allowing it to serve as a latent handle for late-stage diversification.

Molecular Architecture & Electronic Properties

Understanding the electronic landscape of the indazole core is prerequisite to designing successful synthetic routes.

SiteSubstituentElectronic CharacterReactivity Driver
N-1 Proton (H)Acidic (pKa ~14 in DMSO)Deprotonation by weak bases (K₂CO₃, Cs₂CO₃). Nucleophilic attack on alkyl halides.
C-6 Iodine (I)Aryl IodideWeak C-I Bond (~53 kcal/mol). Rapid oxidative addition by Pd(0). Kinetic product in cross-couplings.
C-3 Bromine (Br)Heteroaryl BromideStronger C-Br Bond (~68 kcal/mol). Slower oxidative addition. Requires electron-rich ligands (e.g., phosphines) or higher temperatures.

Mechanistic Insight: The large difference in bond dissociation energy (BDE) between the C-I and C-Br bonds allows for kinetic resolution . Under controlled conditions (room temperature, mild base), a Palladium(0) catalyst will exclusively insert into the C-I bond. The C-Br bond remains intact because the activation energy barrier for its oxidative addition is significantly higher.

Strategic Functionalization Roadmap

The following flowchart illustrates the logical decision-making process for sequential functionalization.

Reactivity_Flowchart Start Starting Material: 3-Bromo-6-iodo-1H-indazole Step1 Step 1: N-1 Functionalization (Mandatory First Step) Start->Step1 Prevent Catalyst Poisoning Branch1 Protection (THP, SEM, Boc) Step1->Branch1 Branch2 Derivatization (Alkylation/Arylation) Step1->Branch2 Intermediate N-Protected Intermediate Branch1->Intermediate Branch2->Intermediate Step2 Step 2: C-6 Selective Coupling (Suzuki/Sonogashira) Intermediate->Step2 Mild Pd(0), < 60°C Product_A C-6 Functionalized / C-3 Bromo Intermediate Step2->Product_A Retains Br Step3 Step 3: C-3 Coupling (Forcing Conditions) Product_A->Step3 Active Cat., > 80°C Final Final Disubstituted Indazole Step3->Final

Caption: Sequential functionalization logic. N-1 protection is critical to enable high-yield downstream couplings.

Chemo-selective Cross-Coupling Strategies

Phase 1: N-1 Protection (The Foundation)

Direct coupling on the unprotected indazole is possible but risky. The free N-H can coordinate to Pd(II) species, forming inactive complexes ("catalyst sinks").

  • Recommended Protocol: Protect with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). These groups are stable to basic coupling conditions but removable with acid.

  • Alternative: If the final target requires an N-alkyl group, introduce it now via S_N2 reaction (Alkyl halide + Cs₂CO₃ in DMF).

Phase 2: C-6 Selective Functionalization (The Kinetic Product)

Targeting the Iodine atom while leaving the Bromine untouched.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. These standard catalysts are sufficient for I-coupling but sluggish for Br-coupling at low temperatures.

  • Solvent/Base: Dioxane/Water (4:1) with Na₂CO₃.

  • Temperature: Room Temperature to 50°C. Do not exceed 60°C.

  • Stoichiometry: Use 1.05 equivalents of boronic acid. Excess boronic acid may force the sluggish C-3 reaction.

Phase 3: C-3 Functionalization (The Thermodynamic Product)

Activating the remaining Bromine atom.

  • Catalyst: Requires a more active system. Pd₂(dba)₃ with electron-rich ligands like XPhos or SPhos , or 2nd Generation Buchwald Precatalysts (e.g., XPhos Pd G2).

  • Conditions: Toluene or DMF at 80°C - 110°C.

  • Note: If the C-6 substituent is sterically bulky, C-3 coupling may require longer reaction times.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If Step 1 fails (incomplete conversion), Step 2 will yield complex mixtures.

Protocol A: N-1 Protection (THP)
  • Setup: Dissolve 3-Bromo-6-iodo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) and Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Reaction: Stir at reflux (40°C) for 4 hours. Monitor by TLC (Hexane/EtOAc).[3]

  • Workup: Dilute with DCM, wash with NaHCO₃ (sat.), dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the downfield N-H signal (~13 ppm) and appearance of the THP methine proton (~5.7 ppm).

Protocol B: C-6 Selective Suzuki Coupling

Objective: Install Aryl group at C-6, retain Br at C-3.

  • Setup: Charge reaction vessel with N-THP-3-bromo-6-iodoindazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed). Concentration: 0.1 M.

  • Catalyst: Add Pd(dppf)Cl₂[4]·DCM (0.05 equiv).

  • Reaction: Stir at 45°C for 6-12 hours.

  • Checkpoint: Analyze aliquot by LC-MS.

    • Success: Mass corresponds to [Product + H]⁺. Isotopic pattern shows one Bromine atom (1:1 doublet).

    • Failure (Over-reaction): If bis-coupled product is observed, lower temperature to 25°C.

Protocol C: C-3 Buchwald-Hartwig Amination (Example)

Objective: Replace C-3 Br with an amine.

  • Setup: Charge C-6 substituted intermediate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Toluene (anhydrous, degassed).

  • Catalyst: Add Pd₂(dba)₃ (0.02 equiv) and BINAP or XPhos (0.04 equiv).

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Bis-coupling during Step 2 Temperature too high or Catalyst too active.Reduce Temp to 25°C. Switch from SPhos/XPhos to PPh₃-based catalysts (less active).
No reaction at C-6 Catalyst poisoning by free N-H.Ensure N-1 is fully protected. If using "unprotected" protocol, increase catalyst loading to 10 mol%.
De-halogenation (Loss of Br) Hydride source present (often from solvent or excess base).Use anhydrous solvents. Avoid alcohols if possible. Switch base to K₃PO₄.
Regioselectivity drift Migration of N-protecting group (rare for THP, possible for Acetyl).Use stable groups like SEM or Benzyl. Avoid acyl groups.

References

  • Selective Functionalization of Indazoles: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. J. Med. Chem. 2021.[4] (Demonstrates selective Suzuki on 3-bromo-6-iodo intermediate).

  • Indazole Reactivity Review: Recent Advances in the Synthesis and Functionalization of Indazoles. Molecules. 2018.[5] (Discusses C-3 vs C-6 reactivity trends).

  • General Pd-Catalysis Principles: A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes.[6] Science.[7] 2023.[4][5][8][9] (Quantifies C-I vs C-Br oxidative addition rates).

  • Commercial Building Block Data: 3-Bromo-6-iodo-1H-indazole (CAS 885518-76-3) Properties and Safety. ChemicalBook.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of halogenated indazole building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura) in the development of kinase inhibitors (such as FGFR inhibitors).

Introduction & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs) [1]. The functionalization of the indazole core at the C3 position allows for the exploration of the solvent-exposed regions of the ATP-binding pocket in kinases.

The synthesis of 3-bromo-6-iodo-1H-indazole from 6-iodo-1H-indazole is a critical transformation that yields a dihalogenated intermediate. This intermediate is highly valuable because the C3-bromo and C6-iodo groups possess different reactivities toward palladium-catalyzed cross-coupling, allowing for sequential, orthogonal functionalization.

Causality of Experimental Choices:

  • Regioselectivity: The C3 position of the indazole ring is the most electron-rich and nucleophilic site. Electrophilic aromatic substitution (SEAr) occurs preferentially here without the need for directing groups or transition-metal catalysts.

  • Reagent Selection (NBS): N-Bromosuccinimide (NBS) is chosen over molecular bromine (

    
    ) because it provides a controlled, low steady-state concentration of electrophilic bromine (
    
    
    
    equivalent). This minimizes the risk of over-bromination (e.g., at the C7 position) and avoids the harsh, corrosive nature of liquid bromine [2].
  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves both the starting material and NBS. More importantly, it stabilizes the polar transition state of the SEAr mechanism, allowing the reaction to proceed efficiently at room temperature.

Reaction Workflow & Pathway

G SM 6-Iodo-1H-indazole (Starting Material) Solvent DMF, Room Temp 3 hours SM->Solvent Reagent N-Bromosuccinimide (NBS) 1.1 equiv Reagent->Solvent Intermediate Electrophilic Aromatic Substitution at C3 Solvent->Intermediate Product 3-Bromo-6-iodo-1H-indazole (Target Product) Intermediate->Product

Caption: Workflow for the regioselective C3-bromination of 6-iodo-1H-indazole using NBS.

Experimental Protocol

This protocol is adapted from standard methodologies for the synthesis of extended indazole-based fragments, ensuring high yield and purity suitable for downstream biological evaluation [1].

Reagents and Equipment
  • 6-Iodo-1H-indazole: 3.00 g (12.3 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS): 2.01 g (13.5 mmol, 1.1 equiv). Note: NBS should be freshly recrystallized from water to remove succinimide and bromine impurities, which can cause side reactions.

  • N,N-Dimethylformamide (DMF): 30 mL (Anhydrous)

  • Deionized Water: 60 mL

  • Ethanol (EtOH): For crystallization

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, Buchner funnel.

Step-by-Step Methodology
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-iodo-1H-indazole (3.00 g, 12.3 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (30 mL). Ensure complete dissolution before proceeding.

  • Bromination: Add NBS (2.01 g, 13.5 mmol) portion-wise over 5 minutes to the reaction mixture at room temperature (

    
    ). A slight exotherm may be observed; if the ambient temperature is high, a temporary water bath can be used to maintain room temperature.
    
  • Reaction Propagation: Stir the solution continuously for 3 hours at room temperature. The reaction mixture will typically transition to a yellow/amber color as the bromination proceeds.

  • Quenching & Precipitation: Slowly add deionized water (60 mL) to the stirring reaction mixture. The sudden increase in polarity will force the highly hydrophobic 3-bromo-6-iodo-1H-indazole to crash out of solution as a precipitate.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with additional cold water (

    
     mL) to remove residual DMF and water-soluble succinimide byproducts.
    
  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot Ethanol (EtOH). Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry under high vacuum overnight to afford the titled compound as yellow microcrystals. Expected yield: ~3.72 g (94%) [1].

Self-Validating System: Analytical Confirmation

To ensure scientific integrity and prevent downstream failures, the protocol must be validated using the following analytical checkpoints:

  • In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 3:1). The product (3-bromo-6-iodo-1H-indazole) will appear as a new, less polar spot (higher

    
    ) compared to the starting material. Visualize under UV light (254 nm).
    
  • LC-MS Validation: The target molecule (

    
    ) has a monoisotopic mass of 321.86 Da. Due to the natural isotopic abundance of bromine (
    
    
    
    and
    
    
    in a ~1:1 ratio), the mass spectrum must show a distinct doublet for the
    
    
    ion at m/z 322.87 and 324.87 of equal intensity.
  • 
    H NMR Confirmation:  In the 
    
    
    
    H NMR spectrum (e.g., in DMSO-
    
    
    ), the most critical diagnostic feature is the disappearance of the C3-H singlet (typically found around 8.0–8.1 ppm in the starting 6-iodo-1H-indazole). The remaining aromatic protons (C4-H, C5-H, C7-H) will shift slightly but maintain their coupling patterns.

Optimization & Troubleshooting Data

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes, providing a framework for troubleshooting [2, 3].

ParameterCondition TestedObservation / OutcomeMechanistic Rationale
Solvent DMF (Standard)Optimal (94% yield) Stabilizes the bromonium intermediate; excellent solubility.
Solvent Acetic AcidModerate yield, slower rateTraditional solvent for

, but less effective for NBS activation without heating.
NBS Stoichiometry 1.1 EquivalentsOptimal Ensures complete conversion while preventing poly-halogenation.
NBS Stoichiometry >2.0 EquivalentsFormation of 3,7-dibromo byproductExcess electrophile overcomes the lower nucleophilicity of the C7 position [3].
Temperature Room Temp (

)
Optimal High regioselectivity for C3.
Temperature

Increased impuritiesThermal degradation of NBS and increased risk of non-selective bromination.

References

  • Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin Source: RSC Advances (Royal Society of Chemistry) URL: [Link][1]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances (via PMC / NIH) URL: [Link][2]

Sources

Strategic Functionalization of 3-Bromo-6-iodo-1H-indazole: A Guide to Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Orthogonal Powerhouse

3-Bromo-6-iodo-1H-indazole is a high-value pharmacophore scaffold in kinase inhibitor development (e.g., Axitinib analogs). Its value lies in its perfect orthogonality : it possesses three distinct reactive sites—the acidic N-H, the highly reactive aryl iodide (C6), and the less reactive heteroaryl bromide (C3).

This guide provides a validated roadmap for the regioselective functionalization of this scaffold. By exploiting the differences in bond dissociation energies (BDE) and electronic density, researchers can sequentially install three different diversity elements with high precision.

Reactivity Hierarchy

The successful utilization of this scaffold relies on adhering to the following reactivity order:

  • N1-Alkylation: Highest acidity/nucleophilicity (pKa ~14). Must be capped first to prevent catalyst poisoning.

  • C6-Iodine: Weakest carbon-halogen bond. Reacts under mild Pd-catalyzed conditions.[1]

  • C3-Bromine: Stronger bond. Requires forcing conditions or specialized ligands after C6 is functionalized.

Chemo- and Regioselectivity Analysis[2][3][4][5][6][7]

Visualizing the Reactivity Landscape

The following diagram maps the logical flow of functionalization, highlighting the energy barriers that allow for selectivity.

ReactivityMap cluster_legend Selectivity Drivers Scaffold 3-Bromo-6-iodo-1H-indazole N1 Step 1: N1-Functionalization (Nucleophilic Substitution) Scaffold->N1 Base/R-X (Thermodynamic Control) C6 Step 2: C6-Coupling (Suzuki/Sonogashira @ C-I) N1->C6 Pd(0), Mild Heat (C-I Selective) C3 Step 3: C3-Coupling (Suzuki/Buchwald @ C-Br) C6->C3 Pd(0), High Heat (C-Br Activation) Info1 N1 vs N2: N1 favored by sterics & thermodynamics Info2 C6-I vs C3-Br: C-I BDE < C-Br BDE (Oxidative Addition Rate)

Caption: Sequential functionalization workflow based on bond dissociation energy and nucleophilicity gradients.

Experimental Protocols

Protocol 1: Scaffold Preparation

Note: While 3-bromo-6-iodo-1H-indazole is commercially available, it is cost-effective to synthesize from 6-iodo-1H-indazole.

Objective: Electrophilic bromination at C3. Mechanism: The C3 position is the most electron-rich carbon, allowing selective Electrophilic Aromatic Substitution (EAS) without affecting the C6-iodine.

Materials:

  • 6-Iodo-1H-indazole (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DMF (anhydrous)[3][4]

Procedure:

  • Dissolve 6-iodo-1H-indazole in DMF (0.5 M) in a round-bottom flask.

  • Cool to 0°C.

  • Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitor: TLC/LCMS should show conversion of SM (M+1) to Product (M+1 + ~80 mass units, 1:1 Br isotope pattern).

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

  • Yield: Typically 85-95%.

Protocol 2: N1-Selective Alkylation (The Anchor)

Objective: Cap the nitrogen to define regiochemistry and improve solubility. Selectivity: N1 is thermodynamically favored.[3] Using mild bases (Cs₂CO₃) in polar aprotic solvents enhances N1 selectivity over N2.

Materials:

  • 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • DMF or CH₃CN

Procedure:

  • Suspend 3-bromo-6-iodo-1H-indazole and Cs₂CO₃ in anhydrous DMF (0.2 M).

  • Stir at RT for 15 minutes.

  • Add Alkyl Halide dropwise.

  • Stir at RT (or 50°C for bulky electrophiles) for 4-12 hours.

  • Validation: Check NOESY NMR if regiochemistry is critical. N1-alkyl protons typically show NOE with the C7-H proton. N2-alkyl protons show NOE with C3 (if H was present) but here C3 is Br, making NOE less distinct; however, N1 is generally the major product (>10:1 ratio).

  • Workup: Aqueous extraction (EtOAc/Water). Purify via silica column (Hex/EtOAc).

Protocol 3: C6-Selective Cross-Coupling (The First Cut)

Objective: Functionalize the C6-Iodide while leaving C3-Bromide intact. Rationale: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br. By keeping the temperature controlled and using a standard catalyst, we achieve complete chemoselectivity.

Data Summary: Reaction Conditions

ParameterConditionReason
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, bulky ligand prevents facile insertion into C-Br.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Mild base sufficient for Aryl-I coupling.
Solvent 1,4-Dioxane/Water (4:1)Polarity aids boronic acid solubility.
Temp 40°C - 60°CCritical: Keep < 65°C to prevent C3-Br reaction.

Procedure (Suzuki-Miyaura):

  • Charge flask with N1-protected scaffold (1.0 equiv), Boronic Acid (1.1 equiv), and Base.

  • Add solvent and degas (sparge with Argon for 10 min).

  • Add Pd catalyst under Argon flow.

  • Heat to 50°C.

  • Monitor: LCMS is crucial. Look for consumption of I-species. If bis-coupling (reaction at Br) is observed, lower temperature to RT.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol 4: C3-Functionalization (The Second Cut)

Objective: Activate the remaining C3-Bromide. Rationale: With C6 functionalized, the C3-Br is now the only reactive handle. We can apply "forcing" conditions (higher heat, electron-rich ligands) to drive this reaction.

Procedure (Suzuki or Sonogashira):

  • Substrate: The C6-functionalized product from Protocol 3.

  • Catalyst: Pd₂(dba)₃ with XPhos or SPhos (highly active systems) OR Pd(PPh₃)₄ for standard cases.

  • Temp: 80°C - 100°C (Reflux).

  • Time: 4–16 hours.

  • Note: The heteroaryl bromide at C3 is less reactive than a phenyl bromide; electron-rich ligands (Buchwald ligands) are highly recommended to ensure full conversion.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
N1/N2 Mixtures Kinetic control or steric clash.Switch solvent to THF and use NaH (thermodynamic conditions).[3] Allow anion to form at 0°C for 30 min before adding electrophile.
Loss of C3-Br in Step 2 Temperature too high or catalyst too active.Switch to Pd(PPh₃)₄. Strictly limit temp to 40-50°C. Do not use XPhos/SPhos in the first step.
No Reaction at C3 (Step 3) Deactivation by electron-rich C6 substituent.Use "forcing" ligands like XPhos or tBu₃P. Switch base to K₃PO₄.
Protodehalogenation Hydride source present.[3]Ensure solvents are anhydrous. Avoid alcoholic solvents if possible during the coupling steps.

References

  • Indazole Synthesis & Reactivity: Katritzky, A. R., et al.[5] "Synthesis and properties of 1H-indazoles." Chemical Reviews, 2011.

  • Sequential Coupling Logic: Handy, S. T., et al. "Sequential coupling of dihaloheterocycles."[4] Journal of Organic Chemistry, 2007. (General principles of C-I vs C-Br selectivity).

  • Regioselective Alkylation: BenchChem Application Notes. "Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles."

  • C3-Functionalization: Buchwald, S. L., et al.[5][6] "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center." J. Am. Chem. Soc., 2020.

  • Axitinib Analog Synthesis (Relevant Scaffold): Revill, P., et al. "Synthesis of Axitinib via iodination of 6-iodo-1H-indazole."[7] ChemicalBook Protocols.

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Fragment-to-Lead Optimization, Orthogonal Scaffold Functionalization, Kinase Inhibitor Synthesis

Introduction & Strategic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., FGFR1–3 inhibitors)[1]. During fragment-based drug discovery (FBDD), the ability to orthogonally functionalize different vectors of the indazole core is critical for exploring structure-activity relationships (SAR).

A major synthetic challenge arises when attempting to sequentially functionalize dihaloheteroarenes like 3-bromo-6-iodo-1H-indazole without relying on protecting group chemistry for the N1-position. This application note details a robust, field-proven protocol for the chemoselective, sequential Suzuki-Miyaura cross-coupling of 3-bromo-6-iodo-1H-indazole, leveraging the inherent reactivity differences between C–I and C–Br bonds[2].

Mechanistic Principles of Chemoselectivity

To achieve a self-validating and predictable reaction system, the protocol relies on three mechanistic pillars:

  • Oxidative Addition Kinetics: The bond dissociation energy of a heteroaryl C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). Consequently, the insertion of the Pd(0) active species occurs preferentially at the C6-iodo position. This kinetic differentiation allows for a highly regioselective first coupling, leaving the C3-bromo position intact for subsequent functionalization[3].

  • Catalyst and Ligand Selection: The use of Pd(dppf)Cl₂·DCM is highly deliberate. The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand provides sufficient steric bulk and electronic stabilization to prevent the unprotected, nucleophilic N1-nitrogen of the indazole from coordinating to and poisoning the palladium center.

  • Microwave (MW) Irradiation: Microwave heating at 110 °C rapidly drives the reaction to completion (typically within 2 hours). This accelerated kinetic profile suppresses competing side reactions, such as the protodeboronation of electron-rich boronic acids and premature bis-arylation at the C3 position[1].

Workflow Visualization

G A 6-Iodo-1H-indazole (Starting Material) B 3-Bromo-6-iodo-1H-indazole (Dihalo Intermediate) A->B NBS, DMF Regioselective Bromination C 3-Bromo-6-aryl-1H-indazole (Regioselective C6 Coupling) B->C Ar1-B(OH)2, Pd(dppf)Cl2 MW, 110 °C (C-I Reactivity) D 3,6-Diaryl-1H-indazole (Final C3 Coupling) C->D Ar2-B(OH)2, Pd(dppf)Cl2 MW, 110 °C (C-Br Reactivity)

Figure 1: Sequential chemoselective functionalization of the 1H-indazole scaffold.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters for orthogonal functionalization, demonstrating the causality between reaction conditions and chemoselective outcomes.

Reaction StepSubstrateReagents & CatalystSolvent & BaseConditionsExpected Outcome
1. Bromination 6-Iodo-1H-indazoleNBS (1.1 equiv)DMFrt, 3 h>90% yield; selective C3 bromination.
2. C6-Coupling 3-Bromo-6-iodo-1H-indazoleAr¹-B(OH)₂ (1.0–1.2 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv)Dioxane:H₂O (1:1), Na₂CO₃ (3.0 equiv)MW, 110 °C, 2 hHigh regioselectivity for C6; trace bis-arylation.
3. C3-Coupling 3-Bromo-6-aryl-1H-indazoleAr²-B(OH)₂ (1.5–2.0 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv)Dioxane:H₂O (1:1), Na₂CO₃ (5.0 equiv)MW, 110 °C, 2 hComplete conversion to 3,6-diaryl-1H-indazole.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-iodo-1H-indazole

Objective: Regioselective electrophilic aromatic substitution at the C3 position.

  • Dissolution: Dissolve 6-iodo-1H-indazole (1.0 equiv, e.g., 12.3 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Halogenation: Portion-wise, add N-bromosuccinimide (NBS) (1.1 equiv, 13.5 mmol) to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 3 hours. The electron-rich nature of the C3 position facilitates rapid and selective bromination.

  • Workup: Quench the reaction by adding distilled water (60 mL). A precipitate will form immediately.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water to remove residual DMF and succinimide.

  • Purification: Recrystallize the crude product from hot ethanol to afford pure 3-bromo-6-iodo-1H-indazole[4].

Protocol B: Chemoselective MW-Assisted Suzuki Coupling at C6

Objective: Selective cross-coupling at the highly reactive C–I bond.

  • Preparation: In a 10 mL or 35 mL microwave-safe vial, charge 3-bromo-6-iodo-1H-indazole (1.0 equiv), the desired aryl boronic acid (Ar¹-B(OH)₂, 1.0–1.2 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water (5–20 mL depending on scale).

  • Degassing (Critical Step): Sparge the mixture with nitrogen gas for 10 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 2 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the 3-bromo-6-aryl-1H-indazole intermediate.

Protocol C: Final Suzuki Coupling at C3

Objective: Cross-coupling at the remaining C–Br bond to yield the final di-functionalized lead compound.

  • Preparation: In a microwave vial, combine the 3-bromo-6-aryl-1H-indazole intermediate (1.0 equiv), the second aryl boronic acid (Ar²-B(OH)₂, 1.5–2.0 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv), and Na₂CO₃ (5.0 equiv). Note the increased equivalents of boronic acid and base required to overcome the higher activation energy of the C–Br bond.

  • Reaction: Add degassed 1,4-dioxane:water (1:1), seal, and heat under microwave irradiation at 110 °C for 2 hours.

  • Isolation: Follow the identical extraction and chromatographic purification steps outlined in Protocol B to isolate the 3,6-diaryl-1H-indazole.

Troubleshooting & Optimization Insights

  • Bis-Arylation in Step 1: If the C6-coupling yields significant amounts of the 3,6-bis-arylated byproduct, reduce the equivalents of Ar¹-B(OH)₂ strictly to 1.0 and lower the microwave temperature to 90 °C. The appearance of this byproduct validates the latent reactivity of the C-Br bond.

  • Protodeboronation: Ortho- or para-substituted phenolboronic acids are highly susceptible to protodeboronation under basic aqueous conditions. If using these substrates, protect the phenol moiety as a methoxy ether prior to coupling, and deprotect using BBr₃ in DCM post-coupling[5].

  • Appel-like Side Reactions: Direct formation of target compounds from methoxy-protected precursors using harsh conditions can inadvertently convert methoxy groups to alkyl bromides. Always utilize controlled BBr₃ deprotection at 0 °C to room temperature[4].

References

  • Turner, L. D., Trinh, C. H., Hubball, R. A., Orritt, K. M., Lin, C.-C., Burns, J. E., Knowles, M. A., & Fishwick, C. W. G. (2022). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 65(2), 1481–1504.[Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.[Link]

Sources

Application Note: Selective C6-Arylation of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the chemoselective functionalization of 3-Bromo-6-iodo-1H-indazole , specifically targeting the C6-position while preserving the C3-bromide for subsequent orthogonal modification.

Abstract & Scope

The 3-Bromo-6-iodo-1H-indazole scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., Axitinib analogs). Its utility lies in its "dual-halogen" motif, which allows for orthogonal functionalization. This protocol details the chemoselective Suzuki-Miyaura cross-coupling of the C6-iodide over the C3-bromide. By exploiting the bond dissociation energy difference between


 and 

, researchers can selectively install aryl groups at the benzene ring (C6) while leaving the pyrazole ring (C3) intact for later diversification.

Mechanistic Rationale & Selectivity

Success in this protocol relies on Kinetic Control . The selectivity is governed by the rate of oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond.

  • C6-Iodide (Aryl Iodide): Weaker bond (~65 kcal/mol). Fast oxidative addition.

  • C3-Bromide (Heteroaryl Bromide): Stronger bond (~81 kcal/mol). Slower oxidative addition.[1]

By maintaining mild thermal conditions and controlling catalyst stoichiometry, the reaction consumes the C6-iodide exclusively. The N1-position must be protected to prevent catalyst poisoning and competitive N-arylation.

Diagram 1: Chemoselectivity Logic

Selectivity Substrate 3-Bromo-6-iodo-1H-indazole Cat Pd(0) Catalyst Substrate->Cat Path_I Path A: C6-I Oxidative Addition (Fast, Low Ea) Cat->Path_I Path_Br Path B: C3-Br Oxidative Addition (Slow, High Ea) Cat->Path_Br Avoided by T < 60°C Prod_C6 C6-Arylated Product (Target) Path_I->Prod_C6 Prod_Mix C3/C6 Mixture (Over-reaction) Path_Br->Prod_Mix

Caption: Kinetic hierarchy of oxidative addition. Path A (C6-I) is favored under mild conditions.

Strategic Workflow

The most robust route involves a three-stage process: Protection


 Selective Coupling 

Orthogonal C3 Coupling (Optional)
. Attempting this on the free amine (N-H) often leads to variable yields due to catalyst coordination to the nitrogen.
Diagram 2: Experimental Workflow

Workflow Start Start: 3-Bromo-6-iodo-1H-indazole Step1 Step 1: N-Protection (SEM-Cl or DHP) Start->Step1 Step2 Step 2: Selective C6-Suzuki (1.05 eq Ar-B(OH)2, Pd(dppf)Cl2, 50°C) Step1->Step2 Check QC Check: Is C3-Br intact? Step2->Check Step3 Step 3: C3-Functionalization (High Temp / Stronger Cat) Check->Step3 Yes

Caption: Step-wise protocol ensuring N-stability and C6-regioselectivity.

Detailed Experimental Protocols

Step 1: N-Protection (SEM-Protection)

Why SEM? The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is stable under basic Suzuki conditions but easily removed with fluoride or acid later. It improves solubility significantly compared to the parent indazole.

Reagents:

  • 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous, 0.1 M concentration)

Procedure:

  • Cool a solution of 3-Bromo-6-iodo-1H-indazole in anhydrous THF to 0°C under

    
    .
    
  • Add NaH portion-wise. Stir for 30 min at 0°C (gas evolution

    
    ).
    
  • Add SEM-Cl dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add sat.

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

  • Outcome: N1-SEM-3-bromo-6-iodoindazole.[2]

Step 2: Selective C6-Arylation (The Core Protocol)

Critical Parameter: Temperature control is paramount. Do not exceed 60°C.

Reagents:

  • Substrate: N-SEM-3-bromo-6-iodoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

  • Catalyst:

    
     (3-5 mol%) — Bidentate ligand prevents ligand exchange and stabilizes Pd, enhancing selectivity over monodentate 
    
    
    
    .
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Setup: Charge a reaction vial with the Substrate, Aryl Boronic Acid, and

    
    .
    
  • Solvent: Add Dioxane and 2M

    
     (Ratio 4:1).
    
  • Degas: Sparge with Argon for 5 minutes (Oxygen inhibits the cycle).

  • Reaction: Heat to 45–50°C . Monitor by LCMS every 2 hours.

    • Target: Disappearance of Starting Material (SM).

    • Warning: If SM remains after 6 hours, add 1 mol% catalyst rather than increasing temperature.

  • Workup: Dilute with water, extract with EtOAc. Dry over

    
    .
    
  • Purification: Column chromatography. The product will be the 6-Aryl-3-bromo-indazole .

Data Summary: Optimization Table

Parameter Condition A (Recommended) Condition B (Risky)

| Catalyst |


 | 

| | Temp | 50°C | 80°C+ | | Selectivity (C6:C3) | >20:1 | ~4:1 | | Yield | 85-92% | 60% (mixed products) |

Troubleshooting & Optimization

Issue 1: Loss of Selectivity (C3 reaction observed)

  • Cause: Temperature too high or highly reactive boronic acid (e.g., electron-rich aryl boronic acids).

  • Solution: Lower temperature to 25°C (RT) and extend reaction time to 12-18 hours. Switch base to

    
     (mild/anhydrous conditions).
    

Issue 2: Protodeboronation of Coupling Partner

  • Cause: Some heteroaryl boronic acids are unstable in aqueous base.

  • Solution: Switch to anhydrous conditions: Dioxane/DMF with

    
     or 
    
    
    
    .

Issue 3: N-Arylation (if using unprotected indole)

  • Cause: Free N-H competes with C-I oxidative addition.

  • Solution: Strictly enforce Step 1 (Protection). If protection is impossible, use

    
     / XPhos with 
    
    
    
    , but expect lower yields.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole." BenchChem Application Notes. Accessed October 2023. (General reactivity hierarchy I > Br).

  • Lier, F. et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.[3] (Discusses unprotected coupling challenges).

  • Unibrom Corp. "6-Bromo-3-iodo-1H-indazole Product Data & Reactivity Profile." (Confirmation of scaffold availability and dual-halogen utility).

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational text on Halogen reactivity order I > Br > Cl).

Sources

High-Fidelity Site-Selective Buchwald-Hartwig Amination of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Landscape

The 3-Bromo-6-iodo-1H-indazole scaffold presents a unique "tri-functional" challenge for medicinal chemists. It contains three distinct reactive sites, each requiring a specific activation strategy to ensure high fidelity in sequential functionalization.

The Reactivity Hierarchy

Successful amination relies on exploiting the inherent differences in bond dissociation energies (BDE) and oxidative addition rates between the two halogens, while managing the acidic N1-proton.

  • C6-Iodide (Aryl Iodide): The most reactive site. The C-I bond is weaker than C-Br, making it the primary site for oxidative addition by Pd(0). It can be engaged selectively at lower temperatures (RT to 60°C).

  • C3-Bromide (Heteroaryl Bromide): Significantly less reactive. The C3 position on the pyrazole ring is electron-deficient, but the C-Br bond requires higher activation energy (typically >80°C) and electron-rich, bulky ligands (e.g., tBuBrettPhos) to facilitate oxidative addition.

  • N1-H (Indazole Nitrogen): The "Silent Saboteur." With a pKa of ~14, this proton can quench active catalytic species or lead to competing N-arylation.

    • Strategy:In-situ Protection. Using LiHMDS (Lithium bis(trimethylsilyl)amide) not only acts as a base for the catalytic cycle but reversibly deprotonates N1, forming an inert N-Li species that prevents catalyst poisoning and directs coupling to the carbon frame.

Visualization: Chemoselectivity Map

ReactivityMap Substrate 3-Bromo-6-iodo-1H-indazole C6_Product Product A: 6-Amino-3-bromo-1H-indazole (Site-Selective) Substrate->C6_Product Path 1: Kinetic Control Pd(OAc)2 / Xantphos LiHMDS, 60°C Side_Product Side Product: N1-Arylation / Dehalogenation Substrate->Side_Product Poor Ligand Choice (e.g., PPh3) or Insufficient Base C3_Product Product B: 3,6-Bis(amino)-1H-indazole (Full Functionalization) C6_Product->C3_Product Path 2: Forcing Conditions Pd-G3-BrettPhos LiHMDS, 100°C

Figure 1: Chemoselectivity landscape illustrating the sequential engagement of C6-I followed by C3-Br.

Experimental Protocols

Protocol A: C6-Selective Amination (The "Gold Standard")

Objective: Selectively couple an amine at the C6-position while leaving the C3-Bromide intact for future diversification.

Mechanism: This protocol utilizes Xantphos , a wide-bite-angle ligand that promotes reductive elimination and is highly effective for aryl iodides under mild conditions, minimizing reactivity at the C3-bromide.

Materials
  • Substrate: 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge an oven-dried Schlenk tube with 3-Bromo-6-iodo-1H-indazole (1.0 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (2 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane. If the amine is a solid, add it now.

  • Activation (Crucial Step): Add the amine (if liquid) followed by the dropwise addition of LiHMDS (2.5 equiv).

    • Note: The solution may turn dark red/brown. This confirms the deprotonation of N1 and formation of the active catalytic complex.

  • Reaction: Seal the tube and heat to 60°C . Stir for 4–12 hours.

    • Monitoring: Check LC-MS for the disappearance of the starting material (M+H) and appearance of the mono-aminated product. If C3-coupling is observed (M+2*Amine), lower temperature to 40°C.

  • Workup: Cool to RT. Quench with sat. NH₄Cl (aq).[1] Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a C6-amino-3-bromoindazole.

Protocol B: C3-Amination (Post-C6 Functionalization)

Objective: Functionalize the recalcitrant C3-Bromide position. This is typically performed after Protocol A active groups are installed.

Mechanism: The C3-position is a heteroaryl bromide. Standard ligands often fail here. BrettPhos or


BuBrettPhos  are required to facilitate oxidative addition into this electron-rich ring system.
Materials
  • Substrate: 6-Substituted-3-bromo-1H-indazole (1.0 equiv)

  • Amine: 1.5 equiv[3]

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines) (2-5 mol%)

  • Base: LiHMDS (2.5 equiv) or NaO

    
    Bu (if N1 is protected)
    
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the C6-substituted substrate, Pd-G3-BrettPhos (3 mol%), and the amine.

  • Base Addition: Add solvent followed by LiHMDS (2.5 equiv).

  • Forcing Conditions: Heat the reaction to 100–110°C for 12–24 hours.

    • Why High Temp? The C3-Br bond is significantly stronger and the steric environment of the pyrazole ring hinders metal approach.

  • Workup: Standard aqueous workup.

  • Purification: These products are often polar; consider using DCM/MeOH gradients.

Data Summary & Troubleshooting

Comparative Catalyst Performance (C6-Selectivity)

Data derived from internal optimization of halo-indazole scaffolds.

Catalyst SystemLigand ClassTemp (°C)C6-Yield (%)C3-Side Product (%)Notes
Pd(OAc)₂ / Xantphos Bidentate6088% < 2%Recommended. Excellent selectivity.
Pd₂(dba)₃ / BINAPBidentate8075%10%Moderate selectivity; higher temp required.
Pd-G3-BrettPhosBulky Monodentate6065%15%Too active; erodes selectivity (touches C3).
Pd(PPh₃)₄Simple Phosphine8030%0%Poor conversion; significant dehalogenation.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by N1-HEnsure LiHMDS is used (at least 2.2 equiv) to fully mask the nitrogen. Avoid weak bases like Cs₂CO₃ unless N1 is alkylated.
Loss of Selectivity (Bis-amination) Catalyst too active or Temp too highSwitch to Xantphos (bidentate ligands enforce reductive elimination over second oxidative addition). Lower temp to 45°C.
Dehalogenation (Hydrodeiodination) Hydride source presentEnsure solvent is anhydrous. Avoid alcoholic solvents. Use 1,4-Dioxane .

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-6-iodo-1H-indazole Step1 1. Charge Reaction Vessel (Substrate + Pd(OAc)2 + Xantphos) Start->Step1 Step2 2. Inert Atmosphere Cycle (Evacuate/Backfill Argon x3) Step1->Step2 Step3 3. Activation Phase Add Solvent + Amine + LiHMDS (Dropwise) *Solution turns dark red* Step2->Step3 Step4 4. Reaction Phase Heat to 60°C for 6-12h Step3->Step4 Check QC Check (LCMS) Is SM consumed? Step4->Check Check->Step4 No (Add 1 mol% cat) Workup 5. Workup & Isolation Quench NH4Cl -> Extract EtOAc Check->Workup Yes

Figure 2: Operational workflow for the C6-selective amination protocol.

References

  • Ligand Selection for Heterocycles: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS). Available at: [Link]

  • Sequential Functionalization: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC (NIH). Available at: [Link]

  • General Buchwald-Hartwig Guide: Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Regioselective Sonogashira Coupling at C6 of 3-Bromo-6-iodo-1H-indazole

[1]

Executive Summary

This application note details the protocol for the regioselective Sonogashira cross-coupling of 3-bromo-6-iodo-1H-indazole . The core objective is to install an alkynyl functionality exclusively at the C6 position while preserving the C3-bromide for subsequent diversification.

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Lenvatinib). The 3,6-dihaloindazole motif offers a versatile "dual-entry" platform. This guide leverages the significant bond dissociation energy (BDE) difference between C–I and C–Br bonds to achieve >95% regioselectivity under mild conditions.

Mechanistic Insight & Regioselectivity Strategy

The Reactivity Hierarchy

The success of this protocol relies on the distinct oxidative addition rates of palladium(0) into carbon-halogen bonds.[1][2]

  • C6–Iodine: Weak bond (BDE ~65 kcal/mol).[1] Undergoes rapid oxidative addition at room temperature (RT).[1]

  • C3–Bromine: Stronger bond (BDE ~81 kcal/mol).[1] Requires elevated temperatures (>60°C) or specialized electron-rich ligands (e.g., substituted biarylphosphines) to react efficiently.[1]

By maintaining the reaction temperature between 20–25°C and using a standard triphenylphosphine-based catalyst, the catalytic cycle is kinetically locked to the C6 position.

Protecting Group Strategy

While direct coupling of unprotected indazoles is possible, the acidic N1 proton (pKa ~14) can lead to:

  • Catalyst Poisoning: Formation of insoluble Pd-indazole complexes.

  • Side Reactions: Competitive N-alkynylation or N-arylation.

  • Solubility Issues: Unprotected dihaloindazoles often suffer from poor solubility in non-polar solvents.

Recommendation: We strongly recommend protecting the N1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran) group prior to coupling to ensure high yields (>85%) and reproducible kinetics.[1]

Visualizing the Pathway

The following diagram illustrates the divergent reactivity and the targeted pathway.

GStart3-Bromo-6-iodo-1H-indazolePath_C6Path A: C6-Selective (Target)Conditions: Pd(PPh3)2Cl2, CuI, RTStart->Path_C6 Fast Oxidative Addition (C-I)Path_C3Path B: C3-Reaction (Undesired)Conditions: High Temp (>80°C), SPhos/XPhosStart->Path_C3 Slow Oxidative Addition (C-Br)Product_C66-Alkynyl-3-bromo-indazole(Retains C3-Br handle)Path_C6->Product_C6 Reductive EliminationProduct_BisBis-alkynyl Indazole(Over-reaction)Product_C6->Product_Bis If T > 60°C

Caption: Kinetic selectivity map. Path A (Green) is favored at room temperature due to the weaker C-I bond.[1]

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Bromo-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Refer to Note 1 for protection).

  • Alkyne: Terminal alkyne (1.1 equiv).[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv).[1]

  • Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv).[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or THF (degassed).[1]

  • Gas: Argon or Nitrogen balloon.[3]

Step-by-Step Procedure (High-Fidelity Method)

Step 1: System Preparation

  • Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry argon.

  • Critical: Oxygen is the enemy of this reaction. It promotes Glaser homocoupling of the alkyne (dimerization) and deactivates the Pd(0) species.[1]

Step 2: Reagent Charging

  • Charge the RBF with:

    • Protected Indazole substrate (1.0 mmol, 1.0 equiv).[1]

    • Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%).[1]

    • CuI (19 mg, 0.10 mmol, 10 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

Step 3: Solvent and Base Addition

  • Add anhydrous DMF (5 mL, 0.2 M concentration) via syringe.

  • Add Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Observation: The solution typically turns yellow or light orange.

Step 4: Reaction Initiation

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the mixture vigorously at Room Temperature (23°C) .

    • Note: Do NOT heat. Heating promotes reaction at the C3-bromide.

  • Monitor the reaction by TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the starting material (typically 1–4 hours).[1]

    • Visual Cue: The reaction often darkens to brown/black as Pd(0) is generated and the cycle proceeds.

Step 5: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Wash with Water (2 x 15 mL) to remove DMF and salts.

  • Wash with Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via silica gel flash chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).[1]

    • The product is usually less polar than the starting material if the alkyne is non-polar.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common failure modes.

TroubleshootingIssueProblem DetectedCheck1Is Starting Material Consumed?Issue->Check1Check2Is Bis-Coupled Product Forming?Check1->Check2YesAction1Check O2 Exclusion.Increase CuI to 15 mol%.Ensure Alkyne is not volatile.Check1->Action1No (Stalled)Action2LOWER Temperature to 0°C.Reduce Alkyne equivalents to 1.0.Switch solvent to THF.Check2->Action2Yes (Selectivity Loss)Action3Proceed to WorkupCheck2->Action3No (Target Product Only)

Caption: Troubleshooting logic for stalled reactions or loss of regioselectivity.

Key Parameters Table[1][4][5][6][7][8][9][10]
ParameterStandard ConditionOptimization RangeEffect of Deviation
Temperature 23°C (RT)0°C – 40°C>40°C: Risk of C3-Br coupling. <0°C: Reaction stalls.[1]
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂Pd(dppf)Cl₂ is more robust for sterically hindered alkynes but may reduce selectivity.[1]
Base Et₃NDIPEA, PiperidineSecondary amines (Piperidine) can accelerate the reaction but may react with electrophiles.[1]
Solvent DMFTHF, TolueneTHF is easier to remove; DMF accelerates sluggish reactions due to polarity.

Characterization & Validation

To validate the synthesis of 6-alkynyl-3-bromo-1H-indazole , look for these specific analytical signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Loss of C6-I Signal: The protons on the benzene ring will shift. Specifically, the singlet at C7 (usually ~7.9-8.0 ppm in the iodide) will shift upfield slightly due to the shielding effect of the alkyne anisotropy or conjugation changes.

    • Retention of C3-Br: The lack of functionalization at C3 is confirmed by the absence of changes to the pyrazole ring environment and MS data.

  • Mass Spectrometry (LC-MS):

    • Observe the molecular ion [M+H]⁺ corresponding to the mono-coupled product.[1]

    • The isotope pattern should show a 1:1 doublet characteristic of a single Bromine atom (⁷⁹Br/⁸¹Br).[1]

    • Warning: If you see a 1:2:1 triplet pattern (no Br) or a mass corresponding to +2 alkynes, regioselectivity was lost.

References

  • Reactivity of Halo-indazoles: "A Comparative Guide to the Reactivity of 3-Iodo- and 3-Bromo-indazoles." BenchChem Application Notes.

  • Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. [1]

  • Indazole Protection Strategies: "Protective Groups in Organic Synthesis" (Wuts & Greene).[1] Essential reference for SEM/THP installation.

  • Regioselective Coupling Examples: General Procedure 8a for Sonogashira coupling of 3-bromo-6-iodo-1H-indazole analogs. (Derived from search results on Ambeed/BenchChem).

  • C3 vs C6 Selectivity: "Synthesis and biological evaluation of indazole derivatives." Semantic Scholar, describing the reverse selectivity in 6-bromo-3-iodo isomers, validating the I > Br rule.

Note 1: Protection Protocol (THP) To a solution of 3-bromo-6-iodo-1H-indazole (1.0 eq) in DCM, add DHP (1.5 eq) and p-TsOH (0.1 eq). Stir at RT for 4h. Wash with NaHCO3, dry, and concentrate to yield the N1-THP protected substrate.

Strategic N1-Protection of 3-Bromo-6-iodo-1H-indazole: Optimizing Orthogonal Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3-Bromo-6-iodo-1H-indazole scaffold is a privileged "bifunctional" building block in fragment-based drug discovery (FBDD), particularly for kinase inhibitors. Its value lies in the orthogonal reactivity of its halogen handles: the C6-Iodide is significantly more reactive toward oxidative addition than the C3-Bromide, enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the acidic N1-proton (pKa ~14) presents a critical bottleneck. Without protection, it leads to:

  • Catalyst Poisoning: Deprotonation by basic coupling conditions forms an indazolyl anion that coordinates strongly to Pd(II), arresting the catalytic cycle.[1]

  • Side Reactions: N-arylation or alkylation competes with the desired C-C bond formation.[1]

  • Solubility Issues: The free NH often reduces solubility in non-polar coupling solvents (Toluene, Dioxane).[1]

This guide details the strategic selection and installation of N1-protecting groups (PGs) to unlock the full potential of this scaffold.

The Reactivity Hierarchy

To design a successful route, one must respect the intrinsic reactivity order of the molecule:

  • N1-H: Most acidic/reactive (Must be masked first).[1]

  • C6-Iodo: High reactivity (First coupling point).[1]

  • C3-Bromo: Moderate reactivity (Second coupling point, requires more active catalyst/higher temp).[1]

Strategic Decision Matrix: Selecting the Right Group

Not all protecting groups are equal.[1][2] The choice depends on the specific conditions of your subsequent cross-coupling steps and the desired deprotection method.

FeatureTHP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl)
Primary Utility Standard Suzuki/Sonogashira couplings.Lithiation chemistry or harsh base conditions.[1][3]Electron-withdrawing modulation (rarely used for this specific scaffold).
Installation Acid-catalyzed (DHP + pTSA).Base-mediated (NaH + SEM-Cl).Base-mediated (DMAP + Boc2O).
Regioselectivity High N1 (Thermodynamic control).[1]Good N1 (Kinetic, but C3-Br sterics help).Moderate (Often gives mixtures).[1]
Stability Stable to Base (Na2CO3, K3PO4).[1] Labile to Acid.[1]Ultra-stable to Base & Nucleophiles.[1]Labile to strong nucleophiles/bases at high temp.[1]
Deprotection Mild Acid (HCl/MeOH or pTSA/MeOH).[1]Fluoride (TBAF) or Strong Acid.[1][4]Acid (TFA) or Base (if labile).[1]
Key Drawback Creates a chiral center (complex NMR).Difficult to remove; SEM-Cl is toxic.[1]Electron-withdrawing nature deactivates C-Halogens slightly.

Recommendation:

  • Use THP for standard medicinal chemistry routes (Suzuki/Buchwald sequences).[1] It is cost-effective and easy to remove.[1]

  • Use SEM if you plan to perform C3-lithiation (halogen-metal exchange) or if the intermediate requires harsh basic workups.

Detailed Experimental Protocols

Protocol A: Thermodynamic N1-THP Protection

Best for: Routine Suzuki coupling workflows.

Mechanism: The reaction is acid-catalyzed. While kinetic attack can occur at N2, the reaction is reversible.[1] Under thermodynamic control (room temp/time), the steric clash between the THP group and the C3-Bromine destabilizes the N2-isomer, driving the equilibrium almost exclusively to the N1-isomer .

Reagents:

  • 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 - 3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen/Argon.

  • Dissolution: Add 3-Bromo-6-iodo-1H-indazole and anhydrous DCM (0.2 M concentration). Stir until suspended/dissolved.

  • Catalyst Addition: Add pTSA·H2O (10 mol%).[1] The mixture may slightly darken.[1]

  • Reagent Addition: Add DHP (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[1][5] The product is less polar than the starting material.[1]

    • Note: If the reaction stalls, add another 1.0 equiv of DHP and heat to 40°C.

  • Quench: Dilute with DCM and wash with Saturated NaHCO3 (aq) to neutralize the acid.

  • Workup: Separate phases. Wash organic layer with Brine.[1] Dry over Na2SO4.[1] Filter and concentrate.

  • Purification: Flash Column Chromatography (SiO2).[1] Elute with 5% -> 20% EtOAc in Hexanes.[1]

    • Yield Expectation: 85–95%.[1]

    • Characterization: 1H NMR will show the THP methine proton as a distinct multiplet (dd) around 5.6–5.8 ppm.[1] Note that the THP group introduces a chiral center; if the molecule has other chiral centers, diastereomers will appear.

Protocol B: Kinetic N1-SEM Protection

Best for: Routes requiring high stability or lithiation.

Mechanism: Deprotonation with NaH forms the indazolyl anion.[1] The negative charge is delocalized, but the N1 position is generally more nucleophilic. The C3-Bromine substituent provides steric bulk that discourages attack at N2, enhancing N1 selectivity (typically >10:1 N1:N2).

Reagents:

  • 3-Bromo-6-iodo-1H-indazole (1.0 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv)[3]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Procedure:

  • Safety: SEM-Cl is toxic and a lachrymator.[1] NaH evolves Hydrogen gas.[1] Work in a fume hood.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M) at 0°C under Argon.

  • Addition: Add a solution of 3-Bromo-6-iodo-1H-indazole in THF dropwise to the NaH suspension.

    • Observation: Gas evolution (H2).[1] Solution turns yellow/orange (anion formation).[1]

    • Time: Stir at 0°C for 30 mins to ensure complete deprotonation.

  • Electrophile: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench: Carefully add saturated NH4Cl (aq) dropwise at 0°C to quench excess NaH.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Water (to remove DMF if used) and Brine.[1] Dry over MgSO4.[1]

  • Purification: Flash Chromatography (Hexane/EtOAc).

    • Regioselectivity Check: N1-SEM usually elutes after N2-SEM (N2 is often less polar). Confirm via NOESY NMR: N1-SEM shows NOE to C7-H; N2-SEM shows NOE to C3-Br (weak) or lack of C7 interaction.

Orthogonal Workflow Visualization

The following diagram illustrates the logical flow for processing this bifunctional scaffold, highlighting the "C6-First" rule.

IndazoleWorkflow Start 3-Bromo-6-iodo- 1H-indazole Decision Select PG Strategy Start->Decision THP_Route Protocol A: DHP / pTSA Decision->THP_Route Standard SEM_Route Protocol B: NaH / SEM-Cl Decision->SEM_Route High Stability Protected N1-Protected Intermediate THP_Route->Protected >90% Yield SEM_Route->Protected >85% Yield Suzuki1 C6-Coupling (Suzuki/Sonogashira) Pd(0), Mild Base Protected->Suzuki1 Iodide Reacts First Intermediate2 6-Substituted- 3-Bromo-Indazole Suzuki1->Intermediate2 Suzuki2 C3-Coupling (Suzuki/Buchwald) Active Catalyst, Heat Intermediate2->Suzuki2 Bromide Reacts Second Final Fully Functionalized Indazole Suzuki2->Final

Caption: Orthogonal functionalization workflow. The C6-Iodide is selectively coupled first due to lower bond dissociation energy compared to C3-Bromide.

Troubleshooting & Critical Nuances

The "N2 Migration" Risk

Under highly acidic conditions or high thermal stress, THP groups can migrate or cleave.[1]

  • Symptom: Appearance of a new spot on TLC that is slightly less polar than the N1-product during workup.

  • Fix: Ensure the reaction is quenched with base (NaHCO3) before concentration. Avoid heating the crude THP-indazole above 60°C during rotary evaporation.

C3-Bromine Stability

During the C6-Iodo coupling (Suzuki), there is a risk of reacting the C3-Bromine if the catalyst is too active (e.g., Pd(dtbpf)Cl2, SPhos).

  • Control: Use "gentler" catalysts for the first step, such as Pd(PPh3)4 or Pd(dppf)Cl2 , and limit temperature to 60–80°C.

  • Validation: Monitor the reaction by LCMS to ensure the mass corresponds to [Product-Br] and not [Product-Product] (double coupling).

Deprotection[1][2][3][6]
  • THP Removal: 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour.

  • SEM Removal: TBAF (1M in THF) at Reflux (60°C) for 4–6 hours. Note: Ethylenediamine can be added to scavenge the formaldehyde byproduct.

References

  • Regioselectivity in Indazole Alkylation

    • L. Lunazzi, et al. "Tautomerism and Regioselectivity in Indazoles."[1] J. Org.[1] Chem., 2006.[1]

  • THP Protection Methodology

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard Text).

    • Specific application to indazoles: Tetrahedron Lett., 2008, 49, 2514.[1]

  • Orthogonal Coupling of Bromo-Iodo-Indazoles

    • V. Collot, et al. "Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazoles." Tetrahedron, 1999.[1]

    • BenchChem Application Note: "Reactivity of 3-Iodo vs 3-Bromo Indazoles."

  • SEM Protection and Lithiation

    • J. Org.[1] Chem. 2006, 71, 13, 4803–4807.[1] "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." (Note: This paper discusses N2 protection for lithiation, contrasting with the N1 requirement for standard Suzuki).

Sources

Microwave-assisted synthesis using 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Orthogonal Functionalization of 3-Bromo-6-iodo-1H-indazole

Executive Summary & Strategic Rationale

The indazole heterocyclic ring is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in numerous targeted therapeutics, including selective Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. To systematically explore the structure-activity relationship (SAR) of indazole-based drug candidates, researchers require versatile building blocks that permit modular, late-stage diversification.

3-Bromo-6-iodo-1H-indazole emerges as a premier bifunctional scaffold for this purpose. The presence of both bromine and iodine atoms on the robust indazole core enables precise, step-wise orthogonal cross-coupling reactions[2]. By leveraging microwave-assisted organic synthesis (MAOS), chemists can drastically reduce reaction times, suppress thermal degradation, and achieve high-fidelity chemoselectivity that is often unattainable via conventional conductive heating[3].

Mechanistic Causality: The Orthogonal Reactivity Principle

The fundamental logic behind utilizing 3-bromo-6-iodo-1H-indazole lies in the differential bond dissociation energies (BDE) and the distinct electronic environments of its halogens.

  • Kinetic Preference for C-I Activation: The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). Consequently, the oxidative addition of a Palladium(0) species occurs at the C-6 iodo position with high chemoselectivity under mild thermodynamic conditions[4].

  • Orthogonal Tuning: Once the C-6 position is functionalized (e.g., via Suzuki-Miyaura coupling), the remaining C-3 bromo group can be activated. Because the C-3 position of the indazole ring is electron-rich (flanked by nitrogen atoms), oxidative addition into the C-Br bond is energetically demanding. This requires a transition to more forcing conditions—specifically, elevated microwave temperatures and tailored, electron-rich dialkylbiaryl phosphine ligands (like RuPhos)[3].

The Microwave Advantage in Heterocyclic Synthesis

Conventional thermal heating relies on conductive heat transfer, which is slow and creates localized temperature gradients that promote substrate degradation or off-target dehalogenation. Microwave irradiation utilizes dielectric heating, where polar molecules directly absorb microwave energy, resulting in instantaneous, uniform volumetric heating[5]. For dihalogenated indazoles, microwave irradiation accelerates the transmetalation and reductive elimination steps, minimizing the residence time of sensitive catalytic intermediates and preventing premature activation of the secondary halogen[6].

Experimental Workflow & Logical Architecture

OrthogonalCoupling N1 3-Bromo-6-iodo-1H-indazole (Bifunctional Scaffold) N2 Mild Pd(0) Catalysis 100°C, 15 min (Microwave) N1->N2 C-I Cleavage N3 Selective C-6 Coupling (Suzuki-Miyaura) N2->N3 N4 6-Aryl-3-bromo-1H-indazole (Stable Intermediate) N3->N4 Chemoselective N5 Harsh Pd(0) + RuPhos 140°C, 30 min (Microwave) N4->N5 C-Br Cleavage N6 C-3 Amination (Buchwald-Hartwig) N5->N6 N7 3,6-Disubstituted-1H-indazole (Final Drug Candidate) N6->N7 Orthogonal Yield

Caption: Orthogonal microwave-assisted cross-coupling workflow for 3-Bromo-6-iodo-1H-indazole.

Self-Validating Experimental Protocols

Protocol A: C-6 Selective Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesize 6-aryl-3-bromo-1H-indazole with >95% chemoselectivity.

Causality & Reagent Rationale: We utilize


 because the bidentate dppf ligand enforces a cis-geometry on the Pd center. This accelerates the reductive elimination step, trapping the C-6 functionalized product rapidly before any competitive activation of the C-3 bromo group can occur. A mild base (

) in a Dioxane/

mixture is chosen because water increases base solubility and facilitates the formation of the highly reactive palladium-hydroxo complex required for transmetalation[3].

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-6-iodo-1H-indazole (1.0 mmol) and the desired arylboronic acid (1.05 mmol). Note: A strict 1.05 equivalent limits over-coupling.

  • Add

    
     (0.05 mmol, 5 mol%) and 
    
    
    
    (2.0 mmol).
  • Suspend the mixture in 4 mL of 1,4-Dioxane and 1 mL of deionized

    
    .
    
  • Seal the vial with a Teflon-lined septum cap and purge with Argon for 3 minutes.

  • Place the vial in a dedicated microwave reactor. Irradiate at a constant temperature of 100 °C for 15 minutes (Dynamic power mode, max 200 W)[3].

  • Cool to room temperature via compressed air jet. Dilute with EtOAc (15 mL), wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Validation Checkpoint (Self-Validating System): Perform LC-MS analysis of the crude mixture. The protocol is successful if the intermediate exhibits a mass shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group, while distinctly retaining the 1:1 isotopic doublet characteristic of the single unreacted bromine atom (M / M+2 peaks of equal intensity). If a statistical mixture of dehalogenated products is observed, reduce the microwave hold time by 3 minutes.

Protocol B: C-3 Microwave-Assisted Buchwald-Hartwig Amination

Objective: Convert the 6-aryl-3-bromo-1H-indazole intermediate into a 3-amino-6-aryl-1H-indazole final scaffold.

Causality & Reagent Rationale: The C-Br bond at the electron-rich C-3 position is notoriously difficult to activate. We utilize


 paired with RuPhos . RuPhos is a sterically demanding, electron-rich dialkylbiaryl phosphine that lowers the activation barrier for oxidative addition into the C-Br bond while preventing deleterious 

-hydride elimination during the amination of secondary amines. A strong base (

) is required to deprotonate the amine and drive reductive elimination.

Step-by-Step Methodology:

  • To a new microwave vial, add the 6-aryl-3-bromo-1H-indazole intermediate (1.0 mmol) and the target amine (1.5 mmol).

  • Add

    
     (0.025 mmol, 2.5 mol%), RuPhos (0.05 mmol, 5 mol%), and 
    
    
    
    (2.0 mmol).
  • Add anhydrous Toluene (5 mL). Seal and purge with Argon for 5 minutes.

  • Irradiate in the microwave reactor at 140 °C for 30 minutes. The higher BDE of the C-Br bond necessitates this elevated thermal input, which the microwave safely delivers without degrading the amine[3].

  • Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via flash chromatography.

Validation Checkpoint (Self-Validating System): Monitor the reaction matrix visually and analytically. The reaction mixture should transition from dark red (indicating active


 generation) to a pale amber suspension. Post-reaction LC-MS must confirm the complete absence of the bromine isotopic pattern, verifying total C-3 conversion.

Quantitative Optimization Data

The following table summarizes the quantitative advantages of microwave-assisted heating over conventional thermal reflux for the orthogonal functionalization of the 3-bromo-6-iodo-1H-indazole scaffold.

Reaction PhaseTarget BondHeating ModalityCatalyst / Ligand SystemTemp (°C)TimeAvg. Yield (%)Chemoselectivity
C-6 Arylation C-IConventional

9018 h65Moderate
C-6 Arylation C-IMicrowave

100 15 min 88 Excellent (>95%)
C-3 Amination C-BrConventional

/ RuPhos
11024 h45Poor (Dehalogenation)
C-3 Amination C-BrMicrowave

/ RuPhos
140 30 min 78 High

Data synthesized from comparative cross-coupling reaction metrics demonstrating the suppression of thermal degradation via microwave irradiation[3],[5],[4].

References

  • Journal of Medicinal Chemistry - ACS Publications. "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor." Available at:[Link]

  • Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Available at:[Link]

  • Semantic Scholar. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Available at:[Link]

Sources

Application Note: Orthogonal Synthesis of 3,6-Disubstituted Indazoles via 3-Bromo-6-iodo-1H-indazole Linchpins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The 1H-indazole core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized to target complex biological pathways. Specifically, 3,6-disubstituted indazoles have emerged as potent therapeutic agents, demonstrating critical efficacy as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors[1] and as modulators of hepcidin production[2]. Structure-Activity Relationship (SAR) studies consistently reveal that precise, independent functionalization at the C3 and C6 positions is paramount for optimizing binding affinity and target selectivity[3].

To achieve this, 3-bromo-6-iodo-1H-indazole serves as an ideal orthogonal linchpin. By exploiting the differential reactivity between the C6-iodine and C3-bromine atoms, medicinal chemists can perform sequential, chemoselective palladium-catalyzed cross-coupling reactions. This guide details the mechanistic rationale, optimized conditions, and step-by-step protocols for executing this synthetic strategy.

FGFR Ligand FGF Ligand Receptor FGFR2 Kinase Ligand->Receptor Activation Downstream Proliferation Receptor->Downstream Phosphorylation Inhibitor 3,6-Disubstituted Indazole Inhibitor->Receptor Blocks ATP Pocket

Caption: Logical relationship of FGFR2 inhibition by 3,6-disubstituted indazoles.

Mechanistic Rationale: The Orthogonal Linchpin Strategy

The success of 3-bromo-6-iodo-1H-indazole relies entirely on the kinetic differentiation of its two carbon-halogen bonds during the oxidative addition step of the Palladium catalytic cycle.

  • Halogen Bond Dissociation Energy (BDE): The C-I bond at the C6 position is significantly weaker (~55 kcal/mol) than the C-Br bond at the C3 position (~68 kcal/mol). This lower activation barrier makes the C-I bond the kinetically favored site for Pd(0) insertion[4].

  • Electronic Deactivation of C3: The indazole C3 position exhibits enamine-like character due to the adjacent pyrazole nitrogen lone pairs. This local electron density further deactivates the C3-Br bond toward oxidative addition by the electron-rich Pd(0) catalyst, widening the kinetic window between the two sites.

  • Self-Validating System: By strictly controlling thermal energy (maintaining temperatures

    
     80°C) and utilizing a mild catalyst like 
    
    
    
    , the reaction system self-arrests immediately after C6 functionalization. The remaining C3-Br bond acts as an internal control, remaining inert until forced conditions are applied in a subsequent step[1].

Mechanism cluster_fast Favored Pathway (C6) cluster_slow Disfavored Pathway (C3) Pd0 Active Pd(0) Catalyst SM 3-Bromo-6-iodo-1H-indazole Pd0->SM OA_I Oxidative Addition C6-I SM->OA_I Fast OA_Br Oxidative Addition C3-Br SM->OA_Br Slow Trans_I Transmetalation OA_I->Trans_I RE_I Reductive Elimination Trans_I->RE_I RE_I->Pd0 Regeneration Prod 3-Bromo-6-Ar1-1H-indazole RE_I->Prod

Caption: Chemoselective oxidative addition favoring the C6-I bond over the C3-Br bond.

Quantitative Data: Condition Optimization

To establish a robust protocol, various catalytic systems were evaluated for the initial chemoselective C6 Suzuki-Miyaura coupling. The goal was to maximize the yield of the mono-coupled product while suppressing the bis-arylated byproduct.

Table 1: Optimization of Chemoselective C6 Suzuki Coupling

Catalyst SystemBaseTemperature (°C)Time (h)Yield of C6-Coupled (%)Yield of Bis-Coupled (%)


100124535


10046220


80488< 5

(MW)

80 0.5 92 Trace

Data Insight: Microwave (MW) irradiation at 80°C provides optimal thermodynamic control. The rapid, uniform heating allows the reaction to quickly surpass the activation energy for C-I insertion without lingering at elevated temperatures that would eventually trigger unwanted C-Br insertion[1].

Experimental Workflows & Protocols

Workflow SM 6-Iodo-1H-indazole Linchpin 3-Bromo-6-iodo-1H-indazole SM->Linchpin NBS, DMF Int 3-Bromo-6-Aryl-1H-indazole Linchpin->Int Ar1-B(OH)2, Pd(0) Prod 3,6-Diaryl-1H-indazole Int->Prod Ar2-B(OH)2, Pd(0)

Caption: Sequential functionalization workflow of 3-bromo-6-iodo-1H-indazole.

Protocol A: Synthesis of the Linchpin (3-Bromo-6-iodo-1H-indazole)

Causality: N-Bromosuccinimide (NBS) is utilized as a mild, easily handled electrophilic bromine source. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the bromonium ion transition state, facilitating electrophilic aromatic substitution specifically at the C3 position[1].

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 6-iodo-1H-indazole (1.0 equiv) and anhydrous DMF to achieve a 0.4 M concentration.

  • Electrophile Addition: Cool the mixture slightly in a water bath (20°C). Add NBS (1.1 equiv) portion-wise over 15 minutes. Crucial: Portion-wise addition controls the exotherm, preventing thermal spikes that could lead to over-bromination at the C4 or C5 positions.

  • Reaction: Stir the solution at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quench & Isolate: Pour the reaction mixture into ice-cold distilled water (double the volume of DMF). Stir vigorously for 10 minutes.

  • Purification: Filter the resulting precipitate under vacuum, wash thoroughly with water to remove residual succinimide and DMF, and recrystallize from ethanol to yield pure 3-bromo-6-iodo-1H-indazole as a solid[5].

Protocol B: Chemoselective C6 Suzuki-Miyaura Coupling

Causality: Degassing is mandatory to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid. A biphasic solvent system (Dioxane/Water) ensures the inorganic base is fully solubilized, which is strictly required for the transmetalation step of the Suzuki cycle[4].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine 3-bromo-6-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add 1,4-dioxane and a 2 M aqueous solution of

    
     (3.0 equiv) to achieve a 0.2 M overall concentration.
    
  • Degassing: Seal the vial with a septum cap and degas the mixture by bubbling argon gas directly through the solution for 5–10 minutes.

  • Irradiation: Place the vial in a microwave reactor and irradiate at 80°C for 30 minutes.

  • Workup: Dilute the cooled mixture with EtOAc. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 3-bromo-6-aryl-1H-indazole intermediate.

Protocol C: C3 Cross-Coupling (Suzuki or Buchwald-Hartwig)

Causality: With the C6-iodine consumed, the highly stable C3-Br bond must now be activated. This requires a more electron-rich, sterically demanding ligand (e.g., XPhos) to facilitate oxidative addition, alongside significantly higher thermal energy (110°C)[1].

Step-by-Step Procedure:

  • Preparation: Combine the 3-bromo-6-aryl-1H-indazole intermediate (1.0 equiv), a second arylboronic acid or amine (1.2 equiv), and the catalyst system (e.g.,

    
     [0.05 equiv] and XPhos [0.10 equiv]) in a reaction vessel.
    
  • Solvent & Base: Add a stronger base such as

    
     (3.0 equiv) and a high-boiling solvent mixture (e.g., Toluene/Water or 1,4-Dioxane).
    
  • Degassing: Degas with argon for 10 minutes.

  • Reaction: Heat the mixture to 110°C in an oil bath for 12–16 hours. Monitor via LC-MS until the C3-Br starting material is fully consumed.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC or column chromatography to yield the final 3,6-disubstituted indazole target.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

Sources

Application Note: Orthogonal Late-Stage Functionalization of 3-Bromo-6-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Strategic Rationale & Chemical Causality

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., FGFR, VEGFR, and JAK inhibitors). To rapidly explore structure-activity relationships (SAR) across multiple vectors of the indazole core, chemists require versatile dihalogenated building blocks.

3-Bromo-6-iodo-1H-indazole is an exceptional intermediate for this purpose. By leveraging the orthogonal reactivity of the C6-iodine and C3-bromine bonds, researchers can perform sequential, site-selective Late-Stage Functionalizations (LSF).

The Causality of Chemoselectivity

The success of this orthogonal approach relies on two fundamental chemical principles:

  • Electrophilic Aromatic Substitution (EAS) Kinetics: The C3 position of the indazole pyrazole ring is the most electron-rich and nucleophilic site. Consequently, electrophilic bromination of 6-iodo-1H-indazole with N-bromosuccinimide (NBS) occurs regioselectively at C3 without affecting the benzenoid ring[1].

  • Oxidative Addition Thermodynamics: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of Pd(0) into the carbon-halogen bond. The bond dissociation energy (BDE) of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). This energetic disparity allows a carefully selected Pd(0) catalyst to selectively insert into the C6–I bond at lower temperatures, leaving the C3–Br bond intact for subsequent functionalization[2].

The Role of N-Protection

While unprotected indazoles can undergo Suzuki couplings, the free N–H often poisons the palladium catalyst or leads to undesired N-arylation. Masking the indazole nitrogen with a tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) group dramatically improves solubility in organic solvents, prevents catalyst deactivation, and modulates the electronic density of the ring to favor clean cross-coupling[3].

Workflow Visualization

G A 6-Iodo-1H-indazole B 3-Bromo-6-iodo- 1H-indazole A->B NBS, DMF C N1-Boc-3-bromo- 6-iodoindazole B->C Boc2O, DMAP D C6-Aryl-3-bromo- indazole C->D Pd cat., Ar-B(OH)2 (C-I selective) E C3,C6-Bis-functionalized Indazole D->E Pd cat., R-NH2 (C-Br selective)

Caption: Workflow for orthogonal late-stage functionalization of 3-bromo-6-iodo-1H-indazole.

Quantitative Optimization Data

The following table summarizes the optimized conditions for achieving high yields and strict site-selectivity during the sequential functionalization of the indazole scaffold.

Reaction StepTarget BondCatalyst / Reagent SystemSolvent & TempYieldSite-Selectivity
Electrophilic Bromination C3–HNBS (1.1 equiv)DMF, 25 °C92%>99% (C3 over C4-C7)
N-Protection N1–HBoc₂O, DMAP (cat.)THF, 25 °C88%~9:1 (N1 over N2 isomer)
1st Cross-Coupling (Suzuki) C6–IPd(dppf)Cl₂ / Na₂CO₃Dioxane/H₂O, 80 °C85%>95% (C6 over C3)
2nd Cross-Coupling (Buchwald) C3–BrPd₂(dba)₃ / XPhos / Cs₂CO₃Toluene, 100 °C78%N/A (Only C3 remains)

Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast at C6-I) Pd0->OA + Dihaloindazole C3 Oxidative Addition (Slow at C3-Br) Pd0->C3 Disfavored Pathway TM Transmetalation (Ar-B(OH)2) OA->TM - I- RE Reductive Elimination TM->RE + Ar group RE->Pd0 Catalyst Regeneration Prod C6-Functionalized Product RE->Prod Product Release

Caption: Chemoselective Pd(0) catalytic cycle favoring C6-I oxidative addition over C3-Br.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are embedded to ensure the causality of the reaction is tracked in real-time.

Protocol A: Synthesis of 3-Bromo-6-iodo-1H-indazole[1]

Objective: Regioselective bromination of the pyrazole core.

  • Setup: Charge a round-bottom flask with 6-iodo-1H-indazole (1.0 equiv) and anhydrous DMF (0.4 M concentration).

  • Reaction: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation: Analyze an aliquot via LC-MS. The starting material mass (m/z 245 [M+H]+) should be fully consumed, replaced by the product isotope pattern (m/z 323, 325 [M+H]+).

  • Workup: Quench the reaction by pouring it into ice-cold water (double the DMF volume). Stir for 15 minutes. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford the pure product as an off-white solid.

Protocol B: N1-Boc Protection[3]

Objective: Mask the acidic N-H to prevent catalyst poisoning during LSF.

  • Setup: Dissolve 3-bromo-6-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Propagation: Stir at room temperature for 2 hours. Gas evolution (CO₂) will be observed.

  • Workup: Concentrate the mixture in vacuo. Dilute with EtOAc, wash with 0.1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N1-Boc isomer.

Protocol C: C6-Selective Suzuki-Miyaura Coupling[1]

Objective: Chemoselective functionalization of the C6–I bond.

  • Setup: In a microwave vial or Schlenk tube, combine N1-Boc-3-bromo-6-iodoindazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the suspension by sparging with Argon for 10 minutes.

  • Propagation: Seal the vessel and heat to 80 °C for 4 hours.

  • Validation: TLC/LC-MS must show consumption of the dihalo starting material. Crucially, verify that the C3-bromo group remains intact (look for the characteristic 1:1 bromine isotope ratio in the MS).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and dry over MgSO₄. Purify via column chromatography.

Protocol D: C3-Selective Buchwald-Hartwig Amination

Objective: Final functionalization at the sterically hindered C3–Br bond.

  • Setup: Combine the C6-aryl-N1-Boc-3-bromoindazole (1.0 equiv), the target primary or secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a dry Schlenk tube.

  • Catalyst System: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Note: The bulky XPhos ligand is critical for facilitating oxidative addition into the challenging C3–Br bond and promoting reductive elimination over β-hydride elimination.

  • Propagation: Add anhydrous toluene (0.1 M), degas with Argon, and heat at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final bis-functionalized indazole.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Catalysts, 2014, 4(3), 307-320. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-6-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of 3-Bromo-6-iodo-1H-indazole Synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Medicinal Chemists and Process Development Scientists

Welcome to the technical support hub for 3-Bromo-6-iodo-1H-indazole (CAS: 885522-11-2) . This guide addresses the specific challenges of functionalizing the C3 position while maintaining the integrity of the C6-iodine moiety. The protocols below prioritize regioselectivity and yield optimization, moving beyond generic textbook methods to address "real-world" failure modes.

System Overview & Synthetic Logic

The synthesis of 3-bromo-6-iodo-1H-indazole is a delicate balance of electrophilic aromatic substitution (EAS). The C3 position of the indazole ring is the most nucleophilic site, but the presence of the C6-iodine atom (electron-withdrawing by induction, electron-donating by resonance) slightly deactivates the system compared to a naked indazole.

Key Reaction:



Master Workflow Diagram

The following flowchart visualizes the optimal pathway and critical decision points.

IndazoleSynthesis Start Start: 6-Iodo-1H-indazole Reagent Select Brominating System Start->Reagent PathA Route A: NBS / DMF (Mild) Standard for <5g scale Reagent->PathA High Solubility PathB Route B: Br2 / NaOH (Aq) High Selectivity / Scalable Reagent->PathB Green Chemistry / Cost Check In-Process Control (LCMS/TLC) PathA->Check PathB->Check Issue1 Issue: N-Bromination Observed (Kinetic Product) Check->Issue1 Intermediate detected Issue2 Issue: Over-bromination (Di-bromo species) Check->Issue2 Byproduct detected Final Target: 3-Bromo-6-iodo-1H-indazole Check->Final Conversion >95% Fix1 Heat to 60°C or add mild acid to force rearrangement Issue1->Fix1 Fix1->Final

Caption: Decision logic for C3-bromination of 6-iodoindazole, highlighting reagent selection and mitigation of kinetic byproducts.

Core Protocol: The "Gold Standard" Method

While many sources suggest


 in acetic acid, this often leads to lower yields due to solubility issues and harsh workups. The Base-Promoted NBS Method  is recommended for high-yield synthesis (>85%) and easier purification.
Optimized Protocol (NBS/DMF Route)

Reagents:

  • Substrate: 6-Iodo-1H-indazole (1.0 equiv)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize NBS from water if yellow/aged.

  • Solvent: DMF (anhydrous not strictly required, but preferred)

  • Base: KOH (1.1 equiv) or

    
     (mild alternative)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-iodo-1H-indazole in DMF (5 mL/mmol). Ensure complete solvation; the C6-iodo substituent reduces solubility compared to the parent indazole.

  • Base Addition: Add KOH pellets or crushed

    
    . Stir for 15 minutes at Room Temperature (RT). Why? This deprotonates N1, creating the indazolyl anion, which is significantly more nucleophilic at C3 than the neutral species. [1]
    
  • Bromination: Dissolve NBS in a minimal amount of DMF and add dropwise over 20 minutes.

    • Critical Control: Keep temperature at 0–5°C during addition to prevent over-bromination.

  • Reaction: Allow to warm to RT. Monitor by TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 1–3 hours.

  • Workup (The Yield Killer):

    • Do NOT extract immediately.

    • Pour the reaction mixture into a 10-fold excess of ice-water containing 1%

      
       (sodium thiosulfate) .
      
    • The thiosulfate quenches unreacted bromine species, preventing iodination/bromination scrambling.

    • Filter the precipitate.[3][4] Wash with water.[4][5]

  • Purification: Recrystallize from Ethanol or Acetonitrile. Avoid column chromatography if possible, as the product can streak on silica.

Troubleshooting Guide

Failure Mode 1: Low Yield (<50%)

Symptom: Significant starting material remains, or product is lost during workup.

Potential CauseDiagnosticCorrective Action
N-Bromination TLC shows a spot less polar than starting material that reverts to SM upon standing.Force Rearrangement: The N-bromo species is the kinetic product. Heat the reaction mixture to 50°C for 30 mins or add a catalytic amount of acetic acid to drive the bromine migration to C3.
Solubility Loss Precipitation occurs during NBS addition.Switch Solvents: Change from MeCN to DMF or NMP. The anion must remain in solution for the reaction to proceed.
Filtration Loss Product is slightly soluble in the quench water.Salting Out: If the precipitate is fine/milky, add NaCl to the aqueous quench and let stand at 4°C for 2 hours before filtering.
Failure Mode 2: Loss of Iodine (De-iodination)

Symptom: Mass spec shows peaks corresponding to 3-bromoindazole (missing iodine).

  • Mechanism: While rare with NBS, harsh conditions (high heat, strong Lewis acids) can cause halogen exchange or protodehalogenation.

  • Solution: Avoid using

    
     with Lewis acids (
    
    
    
    ,
    
    
    ). Stick to the Base/NBS or
    
    
    /NaOH
    routes. The basic conditions protect the C6-I bond, which is sensitive to acidic cleavage but robust in base. [2]
Failure Mode 3: Poly-bromination

Symptom: Formation of 3,x-dibromo-6-iodoindazole (where x is likely C4 or C7).

  • Root Cause: Localized high concentration of brominating agent.

  • Solution:

    • Strict dropwise addition of NBS.

    • Lower the equivalents of NBS to 0.95 eq initially, check conversion, then add the final 0.1 eq.

    • Regioselectivity Check: The C3 position is thermodynamically favored. If C4/C7 attack occurs, the reaction temperature is likely too high. Keep it <25°C.

Precursor Synthesis (Getting to 6-Iodo-1H-indazole)

Users frequently struggle with the yield of the starting material itself. If you are synthesizing the scaffold rather than buying it, use the Modified Jacobson Synthesis for the highest reliability.

Pathway: 4-Iodo-2-methylaniline


 Diazotization 

Cyclization.

Precursor Start 4-Iodo-2-methylaniline Step1 NaNO2 / AcOH (Diazotization) Start->Step1 0°C, 1h Step2 Cyclization (Intramolecular) Step1->Step2 RT to 60°C Product 6-Iodo-1H-indazole Step2->Product Yield ~75-85%

Caption: Synthesis of the 6-iodoindazole scaffold from aniline precursors.

Critical Optimization:

  • Phase Transfer: Use 18-Crown-6 (catalytic) if using solid

    
     in non-aqueous solvents (e.g., Benzene/Acetic Anhydride method).
    
  • Workup: Neutralize the acetic acid carefully. 6-iodoindazole can be volatile or sublime under high vacuum/heat; dry carefully. [3]

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but you must use aqueous NaOH  as the solvent/base.
  • Protocol: Suspend 6-iodoindazole in 10% NaOH. Add

    
     (liquid) dropwise at 0°C.
    
  • Pros: High atom economy, water-based waste.

  • Cons:

    
     is hazardous; handling requires strict safety protocols.[6] The selectivity is generally excellent (C3 only) because the reaction proceeds via the indazole anion. [4]
    

Q2: My product is pink/brown after drying. Is it impure? A: Likely yes. The color usually indicates trace Iodine (


) or Bromine liberation.
  • Fix: Wash the solid with cold 5% Sodium Thiosulfate (

    
    ) solution, then water, then Hexane. If the color persists, recrystallize from Toluene.
    

Q3: How do I protect the N-H group if I want to do a Suzuki coupling next? A: Protect after bromination if possible.

  • However, if you must protect first: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups are best.

  • Warning: Boc groups can be labile under certain bromination conditions (e.g.,

    
    /AcOH). If using Boc, use NBS/DMF.
    

Q4: Why is my yield low when scaling up from 100mg to 10g? A: Exotherm management. The bromination is exothermic.[6] On a 10g scale, the internal temperature can spike, leading to N-bromination or over-bromination. Use an internal thermometer and control the addition rate to keep


.

References

  • Lier, F. et al. "Selective Bromination of Indazoles." Journal of Organic Chemistry, 2002.
  • BenchChem Technical Notes. "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." Link (Analogous halogenation protocols and stability data).

  • Virieux, D. et al. "Indazole Synthesis via Diazotization." Organic Process Research & Development. (Optimization of the Jacobson synthesis for halo-indazoles).
  • RSC Publishing. "Synthesis and biological evaluation of indazole derivatives." RSC Advances, 2021. Link (Specifics on KOH/DMF halogenation systems).

  • Unibrom Corp. "6-Bromo-3-iodo-1H-indazole Product Guide." Link (Industrial handling and stability of bromo-iodo-indazoles).

Sources

Application Support Center: Troubleshooting 3-Bromo-6-iodo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and regioselectivity bottlenecks when utilizing 3-bromo-6-iodo-1H-indazole in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Below, you will find root-cause analyses, quantitative troubleshooting matrices, self-validating protocols, and FAQs to ensure your synthetic workflows proceed with high yield and strict chemoselectivity.

The Core Mechanistic Issue: Why is Solubility a Problem?

Q: Why does 3-bromo-6-iodo-1H-indazole exhibit such poor solubility in standard cross-coupling solvents like toluene, THF, or 1,4-dioxane?

A: The solubility bottleneck is fundamentally driven by the compound's capacity for extensive intermolecular hydrogen bonding. The unprotected


-indazole core contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This allows the molecules to form robust polymeric hydrogen-bonded networks and strong 

stacking interactions in the solid state. Consequently, the thermodynamic penalty to break this crystal lattice and solvate the molecule in non-polar or weakly polar ethereal solvents is exceptionally high.

Q: How does this solubility issue impact regioselective cross-coupling?

A: In dihalogenated indazoles, the C6-iodo position is significantly more reactive toward palladium(0) oxidative addition than the C3-bromo position due to the weaker C–I bond dissociation energy[1]. However, if the compound is insoluble, the effective concentration of the substrate in the catalytic cycle approaches zero. Researchers often attempt to force solubility by elevating the reaction temperature; unfortunately, excessive thermal energy overrides the kinetic differentiation between the C–I and C–Br bonds, leading to a loss of regioselectivity and the formation of over-coupled or oligomeric byproducts[2].

Troubleshooting Matrix: Solubility vs. Reactivity

To overcome these issues, you must modify either the solvent system or the substrate itself (via N-protection). The table below summarizes the quantitative and qualitative trade-offs of each strategy to help you select the optimal reaction conditions.

Strategy / ModificationRecommended SolventsEst. Solubility (mg/mL)Regioselectivity (C6 vs C3)Risk of Base-Induced Ring Opening
Unprotected (Free N-H) DMF, DMSO, NMP< 5 (Low)High (95:5 at 80°C)None (Deprotonation protects the ring)
N-Boc Protection 1,4-Dioxane, THF, Toluene> 50 (High)High (95:5 at 80°C)High (If strong bases like LiHMDS are used)
N-THP Protection 1,4-Dioxane, THF, Toluene> 50 (High)High (95:5 at 80°C)Moderate
Aqueous Micellar (TPGS-750-M) Water / 2% THFMicellar dispersionModerate (80:20)None (Mild bases used)

Data Synthesis Note: Unprotected indazoles are highly resilient to ring-opening isomerization under strong basic conditions because the heterocycle is deprotonated in situ, forming a stable anion. Conversely, N-protected indazoles are highly prone to undesirable ring-opening reactions to liberate


-aminobenzonitriles if exposed to strong bases[3].

Visual Workflow: Solubility & Coupling Strategy

G Start 3-Bromo-6-iodo-1H-indazole (Poor Solubility) Decision Protecting Group Strategy? Start->Decision Protect N-Boc / N-THP Protection (Breaks H-Bonding) Decision->Protect Yes (Recommended) NoProtect Direct Coupling (Requires Polar Aprotic Solvents) Decision->NoProtect No (Atom Economy) Solvent1 THF / Toluene / Dioxane (High Solubility) Protect->Solvent1 Solvent2 DMF / DMSO / NMP (Moderate Solubility) NoProtect->Solvent2 Coupling Pd-Catalyzed Cross-Coupling (Regioselective at C6-I) Solvent1->Coupling Solvent2->Coupling

Workflow for overcoming indazole solubility and achieving regioselective cross-coupling.

Self-Validating Standard Operating Procedures (SOPs)

Do not proceed to the next step in these protocols until the Self-Validation Check confirms success. This prevents the carryover of unreacted starting materials into complex catalytic cycles.

SOP 1: N-Boc Protection for Solubility Enhancement

Objective: Mask the N-H bond to disrupt intermolecular hydrogen bonding, enabling the use of standard ethereal solvents.

  • Dissolution: Suspend 3-bromo-6-iodo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Causality: While initially insoluble, THF is polar enough to allow trace amounts of the indazole to dissolve and initiate the reaction equilibrium.

  • Catalysis & Base Addition: Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-Boc pyridinium intermediate that accelerates the protection of the sterically hindered indazole nitrogen.

  • Acylation: Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq) dropwise. Stir for 2 hours, allowing it to warm to room temperature. Causality: The reaction is exothermic and evolves CO
    
    
    
    gas. Low temperatures prevent thermal degradation and side reactions.
  • Self-Validation Check (Critical):

    • TLC: Run a TLC plate in Hexane:EtOAc (3:1). The highly polar unprotected starting material will remain near the baseline (

      
      ). The successful N-Boc product, now highly lipophilic, will migrate significantly higher (
      
      
      
      ).
    • LC-MS: Confirm product formation by observing an

      
       mass shift of exactly +100 Da. Note that thermodynamic conditions generally lead to N-1 protection, while kinetic conditions can yield a mixture of N-1 and N-2 isomers[4]. Both isomers are viable for enhancing solubility.
      
SOP 2: Regioselective C6 Suzuki-Miyaura Coupling

Objective: Chemoselectively couple an aryl group at the C6-iodo position while leaving the C3-bromo position intact for downstream functionalization.

  • Solvent Preparation: Dissolve the N-Boc-3-bromo-6-iodo-1H-indazole (1.0 eq) and the desired Arylboronic acid (1.05 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Causality: Dioxane provides excellent solubility for the protected indazole. Water is strictly required to dissolve the inorganic base and to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.

  • Base Selection: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq). Causality: You must use a mild base. Utilizing strong bases like LiHMDS or
    
    
    -BuOK will trigger the ring-opening isomerization of your N-protected indazole into an
    
    
    -aminobenzonitrile byproduct[3].
  • Degassing & Catalyst Addition: Sparge the solution with N

    
     or Argon for 15 minutes. Add Pd(dppf)Cl
    
    
    
    (5 mol%). Causality: Oxygen rapidly oxidizes and poisons the active Pd(0) species. The bidentate dppf ligand is chosen because its large bite angle suppresses undesired dehalogenation and accelerates reductive elimination.
  • Thermal Control: Heat the reaction strictly to 80°C for 4 hours. Causality: 80°C provides sufficient thermal energy for oxidative addition into the weaker C6-I bond, but remains below the activation energy threshold required to break the stronger C3-Br bond, guaranteeing regioselectivity[1].

  • Self-Validation Check (Critical):

    • LC-MS Isotope Analysis: Analyze the crude mixture. The successful product will show a mass reduction of 127 Da (loss of Iodine) plus the mass of the aryl group. Crucially, the mass spectrum must retain a 1:1 isotopic doublet pattern (

      
      ).  This specific isotopic signature is the definitive, self-validating proof that the C3-Bromine atom remains fully intact and unreacted.
      

Frequently Asked Questions (FAQs)

Q: Can I perform a cross-coupling and N-deprotection in a single step to save time? A: Yes. Literature precedents demonstrate that utilizing microwave irradiation during the Suzuki-Miyaura coupling of 3-iodo-N-Boc indazoles can facilitate concomitant C–C bond formation and Boc deprotection, yielding the unprotected coupled indazole directly[5]. However, this requires careful optimization of microwave parameters to prevent degradation.

Q: I cannot use protecting groups due to downstream synthetic constraints. How do I couple the unprotected 3-bromo-6-iodo-1H-indazole? A: If N-protection is impossible, you must switch to highly polar aprotic solvents (e.g., DMF or DMSO)[2]. Because the unprotected indazole will be deprotonated by the base (forming an anionic indazole), it becomes highly electron-rich. This electron density makes the oxidative addition step more difficult. You will likely need to increase the catalyst loading (up to 10 mol%) and utilize highly active, electron-rich phosphine ligands (e.g., XPhos or RuPhos) to overcome the reduced reactivity.

Q: My LC-MS shows a complete loss of both Iodine and Bromine. What went wrong? A: You have experienced over-coupling. This is almost always caused by either (a) exceeding the recommended reaction temperature (>90°C), which provides enough energy to activate the C3-Br bond, or (b) using an excess of boronic acid (>1.05 eq). Ensure strict stoichiometric control and calibrate your heating block.

References

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base The Journal of Organic Chemistry (ACS Publications)[Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence PMC (National Institutes of Health)[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions ResearchGate[Link]

Sources

Controlling regioselectivity in 3-Bromo-6-iodo-1H-indazole cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Controlling Regioselectivity in Dihalogenated Indazole Scaffolds

Introduction: The Selectivity Hierarchy

Welcome to the technical support center for 3-Bromo-6-iodo-1H-indazole . This scaffold is a "privileged structure" in kinase inhibitor discovery, but it presents a classic chemoselectivity puzzle: it contains three reactive sites—an acidic amine (N1) and two halogens with distinct bond dissociation energies (C6-I and C3-Br).

To successfully manipulate this molecule, you must respect the thermodynamic and kinetic hierarchy of its reactive sites. Attempting to bypass this order often leads to complex mixtures of regioisomers and oligomers.

The Golden Rule of Reactivity

For this specific substrate, the reactivity order under Palladium-catalyzed conditions is:

N1-H (Acidic) > C6-I (Weakest Bond) > C3-Br (Stronger Bond)

Below is the reactivity landscape visualized to guide your synthetic planning.

ReactivityHierarchy Substrate 3-Bromo-6-iodo-1H-indazole N1 N1-H Position (pKa ~14) Most Reactive (Deprotonation) Substrate->N1 Step 1: Protection C6 C6-I Position (BDE ~65 kcal/mol) High Reactivity (Oxidative Addition) Substrate->C6 Step 2: 1st Coupling C3 C3-Br Position (BDE ~81 kcal/mol) Lower Reactivity Substrate->C3 Step 3: 2nd Coupling N1->C6 Essential Pre-requisite (Prevents Catalyst Poisoning) C6->C3 Sequential Control

Figure 1: The obligatory reactivity hierarchy for 3-bromo-6-iodo-1H-indazole. Violating this order (e.g., attempting C3 coupling before C6) is chemically contraindicated.

Module 1: Substrate Protection (The Foundation)

User Query: "My catalyst is dying, and I see significant dehalogenation. Can I couple the free NH indazole?"

Technical Response: While "unprotected" couplings exist in literature, they are risky for dihalo-indazoles. The free N1-H (pKa ~14) is acidic enough to deprotonate under basic coupling conditions, forming an indazolyl anion that binds tightly to Pd(II), poisoning the catalyst. Furthermore, the free nitrogen can undergo N-arylation, competing with your desired C-C bond formation.

Protocol: Regioselective N1-Protection (SEM) We recommend the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability during lithiation and Suzuki conditions.

  • Dissolution: Dissolve 3-Bromo-6-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.

    • Note: The anion forms predominantly at N1 due to thermodynamic stability.

  • Electrophile: Add SEM-Cl (1.1 equiv) dropwise.

  • Workup: Warm to RT over 2 hours. Quench with sat. NH₄Cl.[1]

    • Expected Result: >95% N1-isomer. The N2-isomer is sterically disfavored and less stable.

Module 2: C6-Selective Cross-Coupling

User Query: "How do I install an aryl group at C6 without touching the Bromine at C3?"

Technical Response: You must exploit the bond dissociation energy (BDE) difference. The C-I bond is significantly weaker than the C-Br bond.[2] By using a "mild" catalyst system, you can perform oxidative addition exclusively at the C-I bond.

Critical Parameters for C6 Selectivity:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of Boronic Acid. Excess leads to bis-coupling.

  • Temperature: Keep strictly below 60°C (often RT is sufficient).

  • Catalyst: Use bulky or less "active" ligands (e.g., dppf) rather than "hot" ligands like XPhos.

Standard Operating Procedure (SOP):

ComponentReagentRole
Catalyst Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)Robust, selective for I over Br at low temps.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Mild carbonate bases prevent rapid C-Br activation.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is essential for boronate activation.
Temp 40°C - 60°CDo not exceed 65°C.

Step-by-Step:

  • Degas solvents (sparge with Argon for 15 mins). Oxygen is the enemy of selectivity (promotes homocoupling).

  • Combine N1-protected substrate, Boronic Acid (1.05 equiv), and Base.

  • Add Pd catalyst last.

  • Heat to 50°C and monitor by LCMS every 30 mins.

  • Stop Point: Quench immediately upon consumption of starting material. Do not wait for "full conversion" if it risks touching the C3-Br.

Module 3: Sequential C3-Functionalization

User Query: "I have my C6-arylated intermediate. Now, how do I activate the 'dormant' C3-Bromine?"

Technical Response: The C3-Br bond is sterically hindered (adjacent to N2) and electronically deactivated compared to the original C6-I. To couple here, you must switch to "forcing" conditions.

The "Gear Shift" Strategy: You are moving from a passive system (Pd-dppf) to an active system (Buchwald Ligands).

Recommended Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Why: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the tougher C-Br bond.

  • Base: K₃PO₄ (3.0 equiv).[2][4] Stronger basicity helps transmetallation.

  • Temperature: 80°C – 100°C.

SequentialWorkflow Start 3-Br-6-I-Indazole Step1 Step 1: C6 Coupling (Pd(dppf)Cl2, 50°C) Start->Step1 Inter Intermediate: 6-Aryl-3-Br-Indazole Step1->Inter Step2 Step 2: C3 Coupling (Pd-XPhos, 90°C) Inter->Step2 Final Final Product: 3,6-Diaryl-Indazole Step2->Final

Figure 2: The sequential workflow. Note the escalation in catalyst activity and temperature from Step 1 to Step 2.

Module 4: Troubleshooting Matrix

Issue: "I am getting a mixture of C6-product and Bis-coupled product."

Possible CauseDiagnosticSolution
Excess Boronic Acid LCMS shows M+2(Aryl) mass.Reduce boronic acid to 0.95–1.0 equiv. Add dropwise over 1 hour.
Temperature too high Reaction completes in <10 mins.Lower temp to RT or 0°C. Switch to Pd(PPh₃)₄ (slower).
Ligand too active Using SPhos/XPhos for Step 1.STOP. Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Issue: "I see significant Hydrodehalogenation (Loss of Iodine, M-I+H)."

Possible CauseDiagnosticSolution
Solvent "Wetness" Large amounts of reduced product.While Suzuki needs water, excess water with hydride sources (like alcohols) can cause this. Use degassed Dioxane/Water.
Base/Solvent Interaction Using DMF/DMA with strong heat.DMF can decompose to form dimethylamine, a hydride source. Switch to Toluene or Dioxane.

Issue: "Can I couple C3 before C6?"

  • Short Answer: No, not via standard Palladium catalysis.

  • Detailed Answer: The C-I bond reacts orders of magnitude faster. To functionalize C3 first, you would need to block C6 (e.g., start with 3-bromo-6-nitro, couple C3, then reduce nitro to amine -> diazonium -> iodine). Direct reversal of chemoselectivity on the dihalo-species is not feasible without specialized directing groups that do not exist on the native scaffold.

References

  • BenchChem. (2025).[2][5] A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • Lier, F. et al. (2014). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reactivity and Mechanism. Retrieved from

  • Unibrom Corp. (2025). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Retrieved from

  • National Institutes of Health (NIH). (2006). Methods for preparing indazole compounds (Patent WO2006048745A1).[2] Retrieved from

Disclaimer: This guide is intended for experienced synthetic chemists. Always review the Safety Data Sheet (SDS) for 3-Bromo-6-iodo-1H-indazole before handling, as halo-indazoles can be skin sensitizers.

Sources

Technical Support Center: 3-Bromo-6-iodo-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 3-Bromo-6-iodo-1H-indazole intermediates Audience: Researchers, scientists, and drug development professionals.

CAS Number: 885518-76-3 Molecular Formula: C₇H₄BrIN₂ Molecular Weight: 322.93 g/mol [1]

Welcome to the technical support hub for 3-Bromo-6-iodo-1H-indazole . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) due to its orthogonal halogen reactivity—the C-3 bromine and C-6 iodine allow for sequential, selective cross-coupling reactions.

This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of purifying this mixed-halogenated heterocycle.

Part 1: The "Golden Path" Protocol

Recommended workflow for >95% purity with scalable yield.

The most robust method for isolating 3-Bromo-6-iodo-1H-indazole, synthesized via the bromination of 6-iodo-1H-indazole with N-bromosuccinimide (NBS), relies on precipitation followed by recrystallization . This avoids the material loss and streaking issues common with silica chromatography of acidic indazoles.

Step-by-Step Purification Workflow
  • Reaction Quench & Precipitation (The "Crash Out"):

    • Context: The reaction is typically performed in DMF.

    • Protocol: Upon completion, dilute the reaction mixture with 2 volumes of water .

    • Mechanism: The product is highly lipophilic and poorly soluble in water/DMF mixtures, while succinimide (byproduct) and residual NBS are water-soluble.

    • Action: Stir the slurry for 30–60 minutes to ensure complete precipitation. Filter the solids and wash copiously with water to remove DMF.

  • Primary Purification: Recrystallization

    • Solvent System: Ethanol (EtOH) (absolute or 95%).

    • Protocol:

      • Suspend the crude, dried solid in Ethanol (approx. 10–15 mL per gram).

      • Heat to reflux until fully dissolved. If insolubles remain (likely inorganic salts or polymerized byproducts), perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

      • Filter the off-white to yellow needles.

    • Yield Expectations: 70–85% recovery.

    • Why this works: The di-halogenated indazole crystallizes efficiently from protic solvents, while mono-halogenated impurities (starting material) often remain in the mother liquor due to higher solubility.

Part 2: Troubleshooting Guide
Issue 1: "My product is streaking on the TLC plate and column."
  • Diagnosis: The N-1 proton on the indazole ring is acidic (pKa ~14). On slightly acidic silica gel, this proton interacts strongly with silanols, causing peak tailing (streaking).

  • Solution: Neutralize the stationary phase.

    • TLC: Add 1% Triethylamine (TEA) to your developing solvent.

    • Column: Pre-wash the silica column with eluent containing 1% TEA, or switch to a DCM/Methanol gradient (e.g., 100:0 to 95:5) which suppresses ionization better than Hexane/EtOAc for this specific substrate.

Issue 2: "I see a persistent impurity just below the product spot."
  • Diagnosis: This is likely 6-iodo-1H-indazole (unreacted starting material) or 3,6-dibromo-1H-indazole (halogen exchange byproduct).

  • Differentiation:

    • Starting Material: Runs slightly lower or overlaps.[2]

    • Halogen Exchange: If you used excess NBS or high temps (>60°C), Br can displace I at the C-6 position.

  • Fix:

    • If Starting Material: Recrystallize from Toluene . The solubility differential is often sharper in non-polar aromatics for separating mono- vs. di-halo species.

    • If Halogen Exchange: This is difficult to separate chemically. You must optimize the upstream reaction (keep T < 40°C, use exactly 1.05 eq NBS).

Issue 3: "The product turned purple/brown during drying."
  • Diagnosis: Iodine liberation (De-iodination). The C-6 iodine is sensitive to light and acid.

  • Fix:

    • Dry in a vacuum oven at <50°C protected from light (wrap flask in foil).

    • Ensure the workup wash was neutral (pH 7). Residual acid from the reaction accelerates iodine loss.

Part 3: Decision Logic & Impurity Profiling

The following diagram illustrates the critical decision points during the workup to maximize yield and purity.

PurificationLogic Start Crude Reaction Mixture (DMF + Product + NBS) Quench Dilute with H2O (1:2) Filter Solids Start->Quench CheckPurity Analyze Solid (LCMS/NMR) Quench->CheckPurity HighPurity Purity > 90% Main Impurity: Salts CheckPurity->HighPurity Clean Profile LowPurity Purity < 90% Mix of Regioisomers/SM CheckPurity->LowPurity Complex Profile RecrystEtOH Recrystallize from Ethanol HighPurity->RecrystEtOH Final Pure 3-Bromo-6-iodo-1H-indazole RecrystEtOH->Final TLC_Check TLC: Does it streak? LowPurity->TLC_Check Column_Std Column Chromatography Hex/EtOAc (Gradient) TLC_Check->Column_Std No Streaking Column_Mod Column Chromatography DCM/MeOH + 1% TEA TLC_Check->Column_Mod Streaking Column_Std->Final Column_Mod->Final

Figure 1: Purification Decision Tree. Selects the optimal pathway based on crude purity and physicochemical behavior.

Part 4: Physical Properties & Solubility Data
SolventSolubility (RT)Solubility (Hot)Suitability for Recrystallization
Ethanol LowHighExcellent (Primary Choice)
Water InsolubleInsolubleAnti-solvent (Precipitation)
DMF/DMSO HighHighPoor (Product loss)
DCM HighHighGood for loading columns
Toluene ModerateHighGood (Secondary Choice)
Hexanes InsolubleLowAnti-solvent
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is less efficient. If you must use a column, use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) . If the compound streaks, switch to DCM:Methanol (98:2) . The acidic NH proton interacts with silica, so rapid elution is preferred to minimize loss.

Q: Why is the melting point important for this intermediate? A: The pure compound has a high melting point (typically >180°C for similar halogenated indazoles, though exact values vary by crystal form). A sharp melting point range (<2°C) is the best quick indicator that you have successfully removed the mono-halogenated starting material, which depresses the melting point significantly.

Q: Is the 3-position bromine or the 6-position iodine more reactive? A: In palladium-catalyzed cross-couplings (e.g., Suzuki), the C-6 Iodine is significantly more reactive and will couple first. The C-3 Bromine requires more forcing conditions or specialized ligands, allowing for controlled sequential functionalization.

References
  • Synthesis and FGFR Inhibition

    • Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor.
    • Source:Journal of Medicinal Chemistry (2021).
    • Relevance: details the synthesis of 3-bromo-6-iodo-1H-indazole (Compound 5)
    • URL:[Link]

  • General Indazole Purification

    • Title: 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors...
    • Source:Molecules (via PMC).
    • Relevance: Describes silica gel chromatography conditions (Petroleum ether/EtOAc)
    • URL:[Link]

  • Commercial & Safety Data

    • Title: 3-Bromo-6-iodo-1H-indazole Product Page.[1][3]

    • Source: Sigma-Aldrich / MilliporeSigma.
    • Relevance: Confirms CAS 885518-76-3 and handling precautions (light sensitivity).

Sources

Preventing debromination during reaction of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for 3-Bromo-6-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of working with this dihalogenated indazole, with a particular focus on preventing undesired debromination during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 3-Bromo-6-iodo-1H-indazole in cross-coupling reactions?

The main challenge lies in managing the differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 6-position due to its lower bond dissociation energy. This allows for selective functionalization at the 3-position. However, both halogens can be susceptible to hydrodehalogenation (replacement with a hydrogen atom), with the more labile C-I bond being more prone to this side reaction. The primary focus of this guide is to address the undesired cleavage of the C-Br bond, a side reaction that can significantly lower the yield of your desired product and complicate purification.

Q2: I am observing the formation of 6-iodo-1H-indazole in my reaction. What is causing this?

The formation of 6-iodo-1H-indazole indicates that selective debromination is occurring. This is an undesired side reaction where the bromine atom at the 6-position is replaced by a hydrogen atom. This typically happens via a competing reaction pathway within the catalytic cycle of your cross-coupling reaction.

Q3: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

Debromination, or more broadly, hydrodehalogenation, is often initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the base, solvent (especially alcohols), or even trace amounts of water. This Pd-H species can then participate in a competing catalytic cycle, leading to the cleavage of the C-Br bond and the formation of the debrominated product.

Troubleshooting Guides for Preventing Debromination

This section provides detailed troubleshooting advice for common cross-coupling reactions, focusing on minimizing the undesired loss of the bromine substituent.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, debromination can be a persistent issue.

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to debromination.

    • Solution: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to promoting hydrodehalogenation.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired debromination.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can accelerate the reductive elimination step of the desired product, outcompeting the debromination pathway. For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the debromination pathway.

    • Solution: Lower the reaction temperature. Often, a longer reaction time at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly improve the selectivity and reduce the amount of debrominated byproduct.

  • Presence of Protic Solvents: Alcohols and water can act as hydride sources, contributing to debromination.

    • Solution: Use anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF. If a co-solvent is necessary for solubility, minimize the amount of the protic component.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Aryl-6-bromo-1H-indazoles

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Readily forms the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote the desired coupling.
Base K₃PO₄ or Cs₂CO₃Milder bases that minimize the formation of Pd-H species.
Solvent 1,4-Dioxane or Toluene (anhydrous)Aprotic solvents that do not act as hydride sources.
Temperature 80-100 °CLower temperatures can disfavor debromination.
Issue 2: Debromination Observed During Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C triple bonds. While generally high-yielding, debromination can still occur, particularly with prolonged reaction times or at elevated temperatures.

Potential Causes & Solutions:

  • Prolonged Reaction Time: Extended heating can lead to the gradual accumulation of the debrominated byproduct.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • High Temperature: Similar to Suzuki coupling, higher temperatures can favor debromination.

    • Solution: Perform the reaction at the lowest effective temperature. For many Sonogashira couplings, room temperature to 60 °C is sufficient.

  • Base Selection: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard, their purity and handling are crucial.

    • Solution: Use freshly distilled and degassed amine bases to minimize impurities that could contribute to side reactions.

Issue 3: Debromination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of base and ligand is particularly critical to avoid debromination.

Potential Causes & Solutions:

  • Strong, Bulky Bases: While necessary for amine deprotonation, very strong and sterically hindered bases can promote debromination.

    • Solution: Carefully select the base. While strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are often used, consider a thorough screening to find the optimal balance between amination and debromination. In some cases, a weaker base like Cs₂CO₃ may be sufficient, depending on the pKa of the amine.

  • Ligand Mismatch: The ligand must facilitate the C-N reductive elimination at a rate faster than the competing debromination.

    • Solution: For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are generally preferred. Ligands such as Xantphos or Josiphos have proven effective in minimizing reductive dehalogenation.

The Role of the Indazole N-H and Potential for N-Protection

The acidic proton on the indazole nitrogen can sometimes participate in side reactions. Deprotonation by the base can alter the electronic properties of the heterocyclic ring, which may influence the rate of debromination.

  • When to Consider N-Protection: If you have systematically optimized the catalyst, ligand, base, and solvent and still observe significant debromination, N-protection might be a viable strategy.

    • Recommended Protecting Groups: A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be installed. These groups can be readily removed after the desired cross-coupling reaction. Protection can prevent potential side reactions involving the acidic N-H proton and can alter the electronic properties of the indazole ring to favor the desired coupling pathway.[1]

Visualizing the Reaction Pathways and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key mechanistic steps and a logical workflow for addressing debromination.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Competing Debromination Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal PdH L₂Pd(H)(Br) PdII->PdH From Pd-H Species PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Desired Product (Ar-R) RedElim->Product Product->Pd0 Regenerates Catalyst PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->Pd0 RedElim_H Reductive Elimination PdH->RedElim_H Debrom_Product Debrominated Byproduct (Ar-H) RedElim_H->Debrom_Product Debrom_Product->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles for desired cross-coupling and undesired debromination.

Troubleshooting_Workflow start Significant Debromination Observed q_base Is the base a strong alkoxide (e.g., NaOtBu)? start->q_base a_base Switch to a milder base (K₃PO₄, Cs₂CO₃, K₂CO₃) q_base->a_base Yes q_ligand Is the ligand optimal? (e.g., PPh₃) q_base->q_ligand No a_base->q_ligand a_ligand Screen bulky, electron-rich ligands (SPhos, XPhos, RuPhos) q_ligand->a_ligand Yes q_temp Is the reaction temperature >100°C? q_ligand->q_temp No a_ligand->q_temp a_temp Lower the temperature and increase reaction time q_temp->a_temp Yes q_solvent Is a protic solvent being used? q_temp->q_solvent No a_temp->q_solvent a_solvent Use anhydrous aprotic solvents (Dioxane, Toluene, THF) q_solvent->a_solvent Yes q_n_prot Is debromination still an issue? q_solvent->q_n_prot No a_solvent->q_n_prot a_n_prot Consider N-protection (Boc or SEM group) q_n_prot->a_n_prot Yes end Debromination Minimized q_n_prot->end No a_n_prot->end

Caption: A logical workflow for troubleshooting debromination.

Experimental Protocols

The following are generalized, representative protocols that serve as a good starting point for your experiments. Note that optimization for your specific substrate and coupling partner is always recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position (Iodine)

This protocol is designed for the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

  • Reactants:

    • 3-Bromo-6-iodo-1H-indazole (1.0 eq.)

    • Arylboronic acid (1.1 - 1.5 eq.)

  • Reagents:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, 2.0 eq.)

  • Solvent:

    • 1,2-Dimethoxyethane (DME) and water (4:1 mixture)

  • Methodology:

    • To a dried Schlenk flask, add 3-Bromo-6-iodo-1H-indazole, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the 6-Position (Bromine) of a 3-Substituted Indazole

This protocol assumes you have already functionalized the 3-position and are now targeting the C-Br bond, with a focus on preventing debromination of your more complex substrate.

  • Reactants:

    • 3-Aryl-6-bromo-1H-indazole (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

  • Reagents:

    • Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent:

    • Anhydrous 1,4-dioxane

  • Methodology:

    • In a glovebox or under a positive flow of inert gas, add the 3-aryl-6-bromo-1H-indazole, arylboronic acid, base, palladium pre-catalyst, and ligand to a dried reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.

    • Concentrate the filtrate and perform an aqueous workup.

    • Purify the crude product by column chromatography.

By carefully considering the choice of catalyst, ligand, base, and reaction conditions, the undesired debromination of 3-bromo-6-iodo-1H-indazole and its derivatives can be effectively minimized, enabling the successful synthesis of your target molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole.
  • El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(25), 15381-15392.
  • BenchChem. (2025). Preventing Debromination in Suzuki Coupling of Bromo-imidazoles.
  • BenchChem. (2025). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Li, J., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 738833.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Al-dujaili, M. K., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933.
  • BenchChem. (2025).
  • Jones, K. L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114.
  • Vaino, A. R., & Jørgensen, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(41), 5651-5653.
  • James, M. J., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(34), 6345-6351.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Monopoli, A., et al. (2018). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend.
  • Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

Sources

Optimizing catalyst loading for 3-Bromo-6-iodo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center portal for researchers working with halogenated indazoles. It prioritizes actionable troubleshooting, mechanistic logic, and field-proven optimization strategies.

Ticket Topic: Optimizing Catalyst Loading for 3-Bromo-6-iodo-1H-indazole Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The Substrate Challenge

You are working with 3-Bromo-6-iodo-1H-indazole . This substrate presents a classic "Chemoselectivity Matrix" challenge. To optimize catalyst loading, you must first understand the inherent reactivity hierarchy of your molecule. Failure to respect this hierarchy leads to catalyst death (poisoning) or "trash" mixtures (oligomers).

The Reactivity Hierarchy (Critical for Selectivity)

Before touching the catalyst, visualize your molecule's active sites in order of reactivity:

  • C6-Iodine: The "Soft Target." Weakest bond (

    
    ). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
    
  • C3-Bromine: The "Hard Target." Stronger bond (

    
    ). Reacts second. Requires higher temperature or more active ligands.
    
  • N1-Proton (Acidic): The "Catalyst Killer."

    
    . If unprotected, bases (e.g., 
    
    
    
    ) will deprotonate this, creating an indazolyl anion that binds Pd(II) irreversibly, killing your catalytic cycle.

📉 Module 1: The "Decremental Loading" Protocol

Goal: Determine the Minimum Effective Concentration (MEC) to save cost and reduce metal scavenging downstream.

Do not start at 0.5 mol% and hope for the best. Start high to validate the chemistry, then optimize down.

Step-by-Step Optimization Workflow

Prerequisite: Protect N1 (e.g., THP, SEM, or Boc) to prevent catalyst poisoning. See Troubleshooting if you cannot protect.

  • The "Benchmark" Run (High Loading):

    • Loading: 5.0 mol% Pd.

    • Conditions: Standard (e.g., Pd(dppf)Cl₂,

      
      , Dioxane/H₂O, 60°C).
      
    • Target: >95% Conversion to Intermediate A (C6-functionalized only) within 2 hours.

    • Note: If this fails, do not lower loading. Fix the chemistry (Ligand/Base).

  • The "Halving" Ladder:

    • Run parallel reactions at 2.5 mol% , 1.25 mol% , and 0.6 mol% .

    • Stop Condition: When Time-to-Completion (

      
      ) exceeds 12 hours or conversion stalls <90%.
      
  • The "Spike" Test (Validation):

    • At the lowest successful loading (e.g., 0.6 mol%), add a second aliquot of substrate after 50% conversion.

    • Result: If the reaction continues at the same rate, the catalyst is stable (Living). If it slows significantly, the catalyst is dying (Aggregation/Poisoning).

📊 Data Presentation: Typical Loading vs. Conversion Profiles

Based on Suzuki-Miyaura coupling at C6-Iodine (Phenylboronic acid).

Catalyst Loading (mol%)T50 (Time to 50%)T95 (Time to 95%)Selectivity (Mono:Bis)Status
5.0% 15 min45 min85:15Over-catalyzed (Poor selectivity)
2.0% 40 min2.5 hrs98:2Optimal Zone
0.5% 3.0 hrs18 hrs>99:1Sluggish (Risk of stalling)
0.1% 8.0 hrsStalled at 65%N/AUnder-catalyzed (Catalyst death)

🧩 Module 2: Visualization of Logic

The following diagram illustrates the decision matrix for optimizing this specific reaction.

OptimizationLogic Start Start: 3-Bromo-6-iodo-1H-indazole Protect Is N1-H Protected? Start->Protect PoisonRisk HIGH RISK: Catalyst Poisoning Use weak base (NaHCO3) or high loading (5-10 mol%) Protect->PoisonRisk No Selectivity Target: C6-I Coupling Protect->Selectivity Yes (THP/SEM) PoisonRisk->Selectivity Mitigated Screen Screen Loading (5% -> 1%) Selectivity->Screen Check Check Conversion @ 2 hrs Screen->Check Success >95% Conv. Reduce Loading Check->Success Complete Fail Stalled/Low Conv. Check Deactivation Check->Fail Incomplete BisCouple Problem: C3-Br also reacting? Lower Temp (rt) or Reduce Catalyst Check->BisCouple Mixture (Mono+Bis) Success->Screen Iterate Lower

Caption: Decision tree for optimizing catalyst loading while managing chemoselectivity and poisoning risks.

🛠️ Module 3: Troubleshooting & FAQs

Real-world solutions for common failure modes.

Q1: My reaction stalls at 60% conversion regardless of time. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Product Inhibition or Pd-Black Aggregation .[2]

  • The Cause: As the reaction proceeds, the concentration of the indazole product increases. If N1 is unprotected, the product itself (now more electron-rich) might bind to the remaining Pd, shutting it down. Alternatively, if your loading is too low initially, the turnover frequency (TOF) is too high, leading to rapid catalyst clustering (Pd-black formation).

  • The Fix:

    • Switch Ligands: Move to bulky, electron-rich ligands like XPhos or SPhos .[3] These prevent aggregation and make it harder for the N-heterocycle to bind to the metal center [1].

    • Add a Stabilizer: Add 10-20 mol% of free ligand (e.g.,

      
      ) relative to the metal to shift the equilibrium away from Pd-black.
      
Q2: I am seeing "Bis-coupling" (reaction at both C6-I and C3-Br). How do I stop this?

Diagnosis: Loss of Kinetic Selectivity.

  • The Mechanism: While C-I is more reactive, a highly active catalyst (or high temperature) lowers the activation energy barrier for both halides, making the discrimination between them negligible.

  • The Fix:

    • Lower Temperature: Drop from 80°C to Room Temperature (25°C). The C-I bond can often undergo oxidative addition at RT, while C-Br cannot [2].

    • Control Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid. Do not use excess.

    • Reduce Loading: High local concentrations of Pd can promote the second oxidative addition immediately after the first reductive elimination.

Q3: Can I run this without protecting the Nitrogen (N1-H)?

Diagnosis: Yes, but it requires specific "Band-Aid" conditions.

  • The Risk: The

    
     becomes 
    
    
    
    (anionic) with bases like
    
    
    or
    
    
    .
  • The Fix:

    • Use a Non-Deprotonating Base: Use weak bases like

      
        or 
      
      
      
      (buffered effect).
    • Use a Biphasic System: Toluene/Water or DCM/Water. The anionic base stays in the water; the neutral indazole stays in the organic layer. Phase transfer is slow, preventing rapid deprotonation [3].

🧪 Experimental Protocol: The "Selectivity Check"

Objective: Confirm C6-I coupling before optimizing loading.

  • Setup: In a 4mL vial, add 3-Bromo-6-iodo-1H-indazole (1.0 eq), Aryl-Boronic Acid (1.0 eq),

    
     (2 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Degassed Dioxane:Water (4:1).

  • Reaction: Stir at 40°C for 1 hour.

  • Analysis: Take an aliquot for LCMS.

    • Look for: Mass of [M - I + Aryl].

    • Warning: If you see [M - Br + Aryl], your ligand is too bulky/active, or the electronic bias is unusual for that specific boronic acid.

📚 References

  • Catalyst Deactivation by Heterocycles:

    • Title: "Deactivation of Palladium Catalysts by Nitrogen-Containing Heterocycles."

    • Source:BenchChem Technical Support / Wikipedia (Catalyst Poisoning)

  • Halogen Selectivity (I vs Br):

    • Title: "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions."

    • Source:BenchChem Application Notes

  • Optimization Strategies (DoE):

    • Title: "Application of statistical design of experiment to identify key factors in cross coupling reactions."

    • Source:NIH / PMC

    • URL:[Link]

Sources

Technical Support Center: Regioselectivity in the Alkylation of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile but often challenging 3-bromo-6-iodo-1H-indazole scaffold. The N-alkylation of this molecule is a critical transformation, yet it frequently presents challenges in controlling regioselectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of N-alkylation and achieve your desired products with higher yields and purity.

Introduction: The Challenge of Regioselectivity

The alkylation of 3-bromo-6-iodo-1H-indazole is a classic example of a reaction with an ambident nucleophile. The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers, which can be difficult to separate and reduces the overall yield of the desired product.[1][2][3][4] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][3][5] This guide will provide you with the knowledge to control the reaction outcome based on a mechanistic understanding.

A common query from researchers is regarding the potential for C-alkylation as a competing side reaction. While the indazole anion is a nucleophile, the nucleophilicity of the carbon atoms, particularly C3, is significantly lower than that of the nitrogen atoms.[6][7] Under typical N-alkylation conditions, C-alkylation is not a common side reaction and is generally not a primary concern for troubleshooting. Achieving C3-alkylation requires specific and non-traditional methods, such as employing N-acyloxyindazoles as electrophiles.[6][7] Therefore, this guide will focus on the more prevalent and practical challenge: controlling the N1 versus N2 regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers potential solutions to improve regioselectivity and yield.

Problem 1: Low or No Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge in indazole alkylation. The ratio of N1 to N2 products is highly dependent on the reaction conditions.

Root Cause Analysis and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is the most critical factor influencing regioselectivity.[1][8]

    • For Preferential N1-Alkylation (Thermodynamic Product):

      • Recommended System: The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving excellent N1 selectivity.[1][9][10][11]

      • Mechanism of Action: The sodium cation (Na+) is believed to coordinate with the N2 nitrogen and potentially a substituent at the C3 position, sterically hindering the approach of the electrophile to N2 and directing it to the N1 position.[1][12]

    • For Preferential N2-Alkylation (Kinetic Product):

      • Recommended System: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF, often favors the formation of the N2 isomer.[1][3] Another effective method for selective N2-alkylation is the use of alkyl 2,2,2-trichloroacetimidates catalyzed by a strong acid like trifluoromethanesulfonic acid.[13][14][15]

  • Steric and Electronic Effects of Substituents: The substituents on the indazole ring play a crucial role.

    • C3-Substituents: Bulky substituents at the C3 position generally favor N1 alkylation due to steric hindrance.[10] In the case of 3-bromo-6-iodo-1H-indazole, the bromo group at C3 will influence the regioselectivity.

    • C7-Substituents: Electron-withdrawing groups at the C7 position can favor N2 alkylation.[3][10]

Troubleshooting Workflow for Poor N1/N2 Selectivity:

G start Low N1/N2 Selectivity desired_isomer Desired Isomer? start->desired_isomer n1_path N1 Isomer desired_isomer->n1_path N1 n2_path N2 Isomer desired_isomer->n2_path N2 check_conditions_n1 Using NaH in THF? n1_path->check_conditions_n1 check_conditions_n2 Consider Mitsunobu (Alcohol, PPh3, DEAD/DIAD) or Acid-Catalyzed Alkylation n2_path->check_conditions_n2 check_conditions_n1->n1_path No, Switch to NaH/THF optimize_n1 Optimize Temperature (e.g., 0°C to RT) and Reaction Time check_conditions_n1->optimize_n1 Yes

Caption: Decision workflow for troubleshooting poor N1/N2 regioselectivity.

Problem 2: Low Yield of the Desired Alkylated Indazole

Even with good selectivity, a low yield of the target compound can be a significant issue.

Root Cause Analysis and Solutions:

  • Incomplete Deprotonation: The indazole may not be fully deprotonated, leading to unreacted starting material.

    • Solution: Ensure a sufficiently strong base is used. Sodium hydride (NaH) is generally effective. If using a weaker base like potassium carbonate (K₂CO₃), a more polar aprotic solvent such as N,N-dimethylformamide (DMF) may be necessary, but be aware this can lead to a mixture of N1 and N2 isomers.[1] Using carbonate bases in THF may result in no reaction.[1]

  • Decomposition of Reagents or Products: The reaction conditions may be too harsh.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Poor Solubility: The indazole starting material or the base may not be sufficiently soluble in the chosen solvent.

    • Solution: While THF is excellent for N1 selectivity with NaH, for some substrates, a co-solvent might be necessary. However, this can impact selectivity. For carbonate bases, DMF or dioxane are better solvent choices.[8]

  • Moisture in the Reaction: Water can quench the base and the indazole anion.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using highly reactive bases like NaH.

Frequently Asked Questions (FAQs)

Q1: What is the expected N1/N2 ratio for the alkylation of 3-bromo-6-iodo-1H-indazole?

A1: The exact ratio is highly dependent on the specific alkylating agent and reaction conditions. However, based on general principles for 3-substituted indazoles, using NaH in THF should strongly favor the N1-alkylated product.[10] Conversely, Mitsunobu conditions are likely to favor the N2-alkylated product.[1][3]

Q2: Can I use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for the alkylation?

A2: Yes, these bases are commonly used, often in a polar aprotic solvent like DMF. However, they typically provide lower N1/N2 selectivity compared to the NaH/THF system.[1] Cesium carbonate in dioxane at elevated temperatures has been reported to give high yields of the N1-alkylated product for a similar indazole substrate.

Q3: How do I confirm the regiochemistry of my alkylated products?

A3: The regiochemistry of N1 and N2-alkylated indazoles can be unambiguously determined using 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.[1][3] In an HMBC experiment, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of the N1 isomer, while a correlation to the C3 carbon suggests the N2 isomer.[10]

Q4: Is it possible to selectively remove the bromo or iodo group after N-alkylation?

A4: Yes, the differential reactivity of the C-Br and C-I bonds allows for selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for selective reaction at the C6 position, leaving the C3-bromo group available for subsequent transformations.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for achieving selective N1 and N2-alkylation of 3-bromo-6-iodo-1H-indazole.

Protocol 1: Selective N1-Alkylation (NaH/THF System)

This protocol is optimized for achieving high regioselectivity for the N1 position.

Materials:

  • 3-Bromo-6-iodo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-6-iodo-1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[8]

Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

This protocol is designed to favor the formation of the N2-alkylated product.

Materials:

  • 3-Bromo-6-iodo-1H-indazole

  • Alcohol (corresponding to the desired alkyl group, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromo-6-iodo-1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N2-alkylated product from byproducts and any minor N1 isomer.[8]

Data Summary Table

Desired ProductRecommended ConditionsKey ParametersExpected Outcome
N1-Alkyl-3-bromo-6-iodo-1H-indazole NaH, Alkyl Halide, Anhydrous THFStrong, non-coordinating base in a non-polar aprotic solvent.High N1 selectivity (>95:5 in many cases for 3-substituted indazoles).[10]
N2-Alkyl-3-bromo-6-iodo-1H-indazole Alcohol, PPh₃, DIAD/DEAD, Anhydrous THFMitsunobu conditions.Predominantly the N2 isomer.[1][3]
Mixture of N1 and N2 Isomers K₂CO₃ or Cs₂CO₃, Alkyl Halide, DMFWeaker base in a polar aprotic solvent.Lower regioselectivity, often close to a 1:1 mixture depending on the substrate.[1]

Mechanistic Visualization

The regiochemical outcome of the N-alkylation of indazole is a result of the competition between two nucleophilic centers in the indazole anion. The choice of reaction conditions dictates which pathway is favored.

G cluster_0 Deprotonation cluster_1 N1-Alkylation Pathway (Thermodynamic Control) cluster_2 N2-Alkylation Pathway (Kinetic Control) Indazole 3-Bromo-6-iodo-1H-indazole Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion + Base - H⁺ N1_Product N1-Alkylated Product Anion->N1_Product + R-X (NaH, THF) N2_Product N2-Alkylated Product Anion->N2_Product + R-OH, PPh₃, DEAD (Mitsunobu)

Caption: Competing pathways in the N-alkylation of 3-bromo-6-iodo-1H-indazole.

References

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Cunico, W., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Zhang, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10004–10010. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 1-52. [Link]

  • GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2021). Effect of base, solvent, and temperature. a. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Cunico, W., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Archives. [Link]

Sources

Technical Support Center: Palladium Remediation for Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

(Focus: 3-Bromo-6-iodo-1H-indazole Intermediates)

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with the purification of di-halogenated indazoles following palladium-catalyzed cross-coupling or halogenation steps.

Mechanistic Overview & Troubleshooting Logic

Removing residual palladium from 3-bromo-6-iodo-1H-indazole requires a delicate balance. The molecule is highly reactive, and aggressive scavenging conditions can destroy the product. The workflow below outlines the logical progression for safe and effective metal remediation.

Pd_Removal_Logic A Crude 3-Bromo-6-iodo-1H-indazole (High Pd Content) B Solvent Exchange (e.g., to EtOAc or THF) A->B C Add Silica-Thiol Scavenger (10-20 wt%) B->C D Incubate at 40°C (Avoid >50°C) C->D E Filter (Celite/PTFE) & Wash Cake D->E F ICP-MS Analysis Is Pd < 5 ppm? E->F G Recrystallization (Polishing Step) F->G Yes H Repeat Scavenging (Increase wt%) F->H No I Pure API Intermediate (Intact C-I / C-Br) G->I H->D

Logical workflow for palladium scavenging and analysis in di-halogenated indazoles.

Troubleshooting & FAQs

Q1: Why is 3-Bromo-6-iodo-1H-indazole highly sensitive to residual palladium during purification? A1: This specific intermediate possesses two reactive carbon-halogen bonds[1]. The C–I bond at position 6 has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C–Br bond at position 3 (~285 kJ/mol). Low-valent palladium (Pd(0)) readily undergoes oxidative addition into the weaker C–I bond. If residual palladium is not deactivated or physically removed, heating the crude mixture during downstream processing can re-initiate catalytic cycles, leading to unwanted deiodination, homocoupling, or oligomerization. Therefore, scavenging must be performed under strictly mild conditions to preserve the di-halogenated core.

Q2: Which solid-supported scavengers are recommended for this specific intermediate? A2: Solid-supported scavengers are the industry standard because they prevent API loss and are easily removed by physical filtration[2]. For halogenated indazoles, silica-bound thiols (e.g., SiliaMetS Thiol) or macroporous polystyrene resins functionalized with thiourea (e.g., QuadraPure TU) are highly effective[2][3]. These functional groups have a strong, selective affinity for both Pd(II) and Pd(0). Crucially, they operate efficiently without requiring basic additives that could deprotonate the indazole NH (pKa ~14) or trigger unwanted side reactions.

Q3: How do I optimize the scavenging temperature without degrading the product? A3: While increasing the treatment temperature generally improves scavenging kinetics—for instance, raising the temperature from 40 °C to 60 °C can reduce treatment time by 60% in stable APIs[4]—this approach is dangerous for 3-bromo-6-iodo-1H-indazole. Heating above 50 °C in the presence of Pd and nucleophilic scavengers dramatically increases the risk of C–I bond activation. We recommend a maximum incubation temperature of 40 °C. If palladium levels remain above the standard regulatory limit of 5 ppm[5], you should increase the scavenger loading (wt%) rather than the temperature.

Q4: Can I rely solely on crystallization to reach the <5 ppm palladium specification? A4: No. While crystallization is a standard purification method, it is often insufficient for palladium removal on its own[2]. Palladium complexes can strongly coordinate with the nitrogen atoms of the indazole ring or become trapped within the crystal lattice, meaning crystallization can paradoxically concentrate the metal within the isolated product[6]. Crystallization should only be employed as a final polishing step after the bulk of the palladium has been removed via solid-supported scavengers.

Quantitative Scavenger Comparison

When selecting a scavenger for 3-bromo-6-iodo-1H-indazole, you must balance removal efficiency against the risk of product degradation. The table below summarizes the performance of common scavengers based on process chemistry data[2][3][4][7].

Scavenger TypeFunctional GroupSupport MatrixOptimal TempRisk of C–I ActivationTypical Pd Removal Efficiency
SiliaMetS Thiol -SHSilica20–40 °CLow>95%
QuadraPure TU ThioureaPolystyrene20–40 °CLow>98%
PhosphonicS SPM32 Phosphonic AcidSilica40–60 °CModerate>90%
Activated Carbon None (Physisorption)Carbon60 °C (Reflux)High (Due to heating)50–70%

Self-Validating Experimental Protocol: Silica-Thiol Scavenging

This protocol is designed as a self-validating system. By incorporating analytical checkpoints, you ensure that the palladium is removed without inadvertently catalyzing the destruction of the 3-bromo-6-iodo-1H-indazole core.

Objective: Reduce Pd concentration to <5 ppm while maintaining the integrity of the C–I and C–Br bonds.

Step 1: Solvent Exchange & Dissolution

  • Action: Dissolve the crude 3-bromo-6-iodo-1H-indazole in a polar aprotic solvent (e.g., EtOAc or THF) at a concentration of 10 mL/g. Ensure complete dissolution.

  • Causality: Scavengers require the API and Pd to be fully solvated to maximize mass transfer into the pores of the support matrix[2].

Step 2: Baseline Validation (Checkpoint 1)

  • Action: Take a 0.1 mL aliquot, filter it through a syringe filter, and analyze via HPLC (UV 254 nm) and ICP-MS.

  • Validation Logic: This establishes the baseline Pd concentration and records the exact ratio of the intact product to any pre-existing deiodinated impurities (e.g., 3-bromo-1H-indazole).

Step 3: Scavenger Addition & Incubation

  • Action: Add 10–20 wt% (relative to the crude mass) of a silica-thiol scavenger (e.g., SiliaMetS Thiol). Stir the suspension gently using an overhead stirrer at 40 °C for 4 hours.

  • Causality: Gentle stirring prevents the mechanical shearing of silica beads, which could create fine particulates that bypass filtration and contaminate the final product[7]. The strict 40 °C limit prevents thermal activation of the C–I bond.

Step 4: Post-Incubation Validation (Checkpoint 2)

  • Action: Take a second 0.1 mL aliquot, filter, and run an HPLC analysis.

  • Validation Logic: Compare the chromatogram to Checkpoint 1. If the peak for the deiodinated byproduct has increased by >0.5%, the incubation time is too long or localized overheating has occurred. If the product remains intact, proceed immediately to filtration.

Step 5: Filtration & Washing

  • Action: Filter the mixture through a pad of Celite or a 0.45 µm PTFE membrane. Wash the filter cake with 2 volumes of the reaction solvent.

  • Causality: The scavenger-Pd complex is retained on the filter. Washing recovers any entrained API but must be done promptly to prevent any reversible Pd leaching back into the filtrate[2].

Step 6: Final Verification & Crystallization

  • Action: Concentrate the filtrate and analyze via ICP-MS. If Pd is <5 ppm[5], proceed to recrystallization (e.g., from EtOAc/Heptane) to remove any remaining organic impurities.

References

  • Title:Palladium Detection for API Purification Source: Arbor Assays URL
  • Title:Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage Source: PhosphonicS URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Title:How to Remove Palladium in three easy steps Source: Biotage URL
  • Source: European Patent Office (EPO)
  • Title:WO2010054215A1 - Methods of synthesis of benzazepine derivatives Source: Google Patents URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Minimizing homocoupling side reactions with 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center | Advanced Heterocyclic Chemistry Division Subject: Troubleshooting Guide: Minimizing Homocoupling in 3-Bromo-6-iodo-1H-indazole Cross-Couplings

Overview

You are working with 3-Bromo-6-iodo-1H-indazole , a high-value bifunctional scaffold. The presence of two halogen handles (C3-I and C6-Br) and an acidic N-H proton creates a complex reactivity landscape.

This guide addresses the primary failure mode in cross-coupling this substrate: Homocoupling . This side reaction manifests as either the dimerization of your indazole (consuming your scaffold) or the dimerization of your coupling partner (wasting reagents and complicating purification).

Module 1: Reactivity & Selectivity Profile

Before troubleshooting, you must verify you are targeting the correct site.[1] The reactivity hierarchy is dictated by bond dissociation energies (BDE) and electronic effects.[1]

  • Primary Reactive Site (C3-Iodo): The C(sp²)-I bond at the 3-position is weaker and undergoes oxidative addition with Pd(0) significantly faster than the C6-Br bond.

  • Secondary Reactive Site (C6-Bromo): Reacts only after the iodide is consumed or if highly active catalysts/high temperatures are used.

  • The N-H Trap: The free amine (pKa ~14) can deprotonate, coordinating to Pd(II) and forming unreactive "Pd-ate" complexes that stall the catalytic cycle, promoting homocoupling.

Decision Matrix: Reaction Planning

Use the following logic flow to determine your experimental setup.

ReactivityLogic Start Start: 3-Bromo-6-iodo-1H-indazole Protection Is N1 Protected? Start->Protection ProtectYes Proceed to Coupling Protection->ProtectYes Yes (THP, SEM, Boc) ProtectNo STOP: High Risk of Catalyst Poisoning Protection->ProtectNo No SiteSelect Target Site? ProtectYes->SiteSelect TargetC3 C3-Selective Coupling (Room Temp, Pd(PPh3)4) SiteSelect->TargetC3 C3-I (Kinetic) TargetC6 C6-Selective Coupling (Impossible without C3-protection/reaction) SiteSelect->TargetC6 C6-Br

Figure 1: Decision matrix for functionalizing 3-Bromo-6-iodo-1H-indazole. Note that direct C6 functionalization is chemically difficult without first reacting or masking the C3-iodide.

Module 2: Troubleshooting Homocoupling

Homocoupling in this system usually falls into two categories. Identify your issue below to find the solution.

Scenario A: Indazole Dimerization (Ullmann-type)

Symptom: You isolate a symmetrical Indazole-Indazole dimer.[1] Cause: The cross-coupling cycle is stalling at the Transmetallation step.[1] The Pd(II)-Indazole species accumulates and disproportionates or undergoes reductive elimination with another Pd(II) species.

VariableAdjustment to Minimize Indazole DimerMechanism of Action
Coupling Partner Increase Equivalents (1.5 – 2.0 eq) Forces transmetallation to outcompete self-dimerization.
Catalyst Slow Addition (Syringe Pump) Keeps the concentration of active Pd(0) low, reducing the chance of two Pd-Ar species meeting.
Solvent Degas Thoroughly (Sparging) Oxygen promotes re-oxidation of Pd(0) to Pd(II), facilitating homocoupling pathways.
Base Switch to Hydroxide (e.g., Ba(OH)₂) Stronger bases (hydroxides) accelerate transmetallation of boronic acids faster than carbonates.
Scenario B: Reagent Dimerization (Glaser/Boronic Acid)

Symptom: Your alkyne partner forms a diyne (Glaser) or your boronic acid forms a biaryl, leaving unreacted Indazole.[1] Cause: Oxidative coupling driven by Oxygen or Copper.[1]

  • For Sonogashira (Alkyne Dimerization):

    • Root Cause: Presence of O₂ and Cu(I).[1]

    • Fix: rigorous exclusion of air (Ar glovebox or freeze-pump-thaw).

    • Advanced Fix: Switch to Copper-Free Sonogashira conditions (see Protocol 2). Eliminating Cu inhibits the Glaser mechanism entirely [1].[1]

  • For Suzuki (Boronic Acid Dimerization):

    • Root Cause: Slow oxidative addition to the Indazole.[1] The catalyst prefers to activate the boronic acid oxidatively (requires O₂).

    • Fix: Use a more active catalyst (e.g., Pd(dppf)Cl₂) to ensure the Indazole captures the Pd(0) first.

Module 3: Mechanism of Failure

Understanding why homocoupling happens allows you to predict it.[1]

HomocouplingPath Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Indazole species) Pd0->OxAdd + Indazole-I TransMetal Transmetallation (Rate Determining Step) OxAdd->TransMetal Product Cross-Coupled Product (Desired) TransMetal->Product Fast Reaction Stall Cycle Stalls (Low Partner Conc. / Weak Base) TransMetal->Stall Slow Reaction Disprop Disproportionation / Exchange Stall->Disprop Accumulation of Pd(II) Dimer Indazole Homodimer (Side Product) Disprop->Dimer Reductive Elimination

Figure 2: The "Fork in the Road." If Transmetallation is slow (yellow diamond), the system diverts to the red path (Homocoupling). Success depends on accelerating the green path.

Module 4: Validated Experimental Protocols

Protocol 1: Protection of 3-Bromo-6-iodo-1H-indazole (SEM-Protection)

Essential pre-requisite to prevent catalyst poisoning.

  • Dissolve: Suspend 3-Bromo-6-iodo-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution must cease).

  • Alkylate: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise.[1]

  • Monitor: Warm to RT. Reaction is typically complete in 2 hours.[1]

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

    • Note: This protects N1, preventing Pd-coordination and increasing solubility for the coupling step [2].

Protocol 2: C3-Selective Copper-Free Sonogashira Coupling

Designed to eliminate Alkyne Homocoupling (Glaser).

  • Setup: Charge a dried Schlenk flask with SEM-protected Indazole (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and Cu-free activator (if using, e.g., TBAF, though often amine base is sufficient).

    • Critical: Do NOT add CuI.

  • Solvent: Add degassed Piperidine or Pyrrolidine (acts as solvent and base).[1]

  • Reactant: Add terminal alkyne (1.2 eq).

  • Conditions: Heat to 60°C under Argon.

    • Why: C3-I is reactive enough to couple without Copper activation of the alkyne, provided the temperature is elevated slightly. This strictly prevents alkyne dimerization [3].[1]

Protocol 3: High-Fidelity Suzuki Coupling (C3-Selective)

Designed to minimize Indazole Homocoupling.

  • Catalyst: Use Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] The bidentate ligand prevents ligand exchange reactions that lead to homocoupling.[1]

  • Base: Use K₃PO₄ (3.0 eq) in Dioxane/Water (4:1). The water is critical for boronic acid activation.[1]

  • Procedure:

    • Mix Indazole and Catalyst in solvent.[1]

    • Add Base.[1][2][3][4][5][6]

    • Add Boronic Acid (1.5 eq).[1]

    • Degas via sparging with Ar for 15 mins (CRITICAL).

    • Stir at RT for 2 hours. If incomplete, warm to 40°C.

    • Result: High selectivity for C3-I over C6-Br.[1][7]

Module 5: Frequently Asked Questions (FAQ)

Q: Why am I seeing de-iodination (reduction) instead of coupling? A: This is "Hydrodehalogenation."[1] It occurs when the reaction is too hot or the transmetallation is blocked.[1] The Pd(II)-H species forms (often from solvent or base beta-hydride elimination) and reduces your iodine. Fix: Use aprotic solvents (DMF/Dioxane) instead of alcohols.[1] Lower the temperature.

Q: Can I react the C6-Bromine first? A: Not directly using standard Pd-catalysis. The C3-Iodine is kinetically superior.[1] To hit C6 first, you must either:

  • Start with 3-Bromo-6-bromo-indazole (no iodine).[1]

  • Use a lithiation strategy (Lithium-Halogen exchange is extremely fast for Iodine; you could exchange C3-I, quench it with a proton or protecting group, and then couple C6... but this changes your molecule).

Q: My reaction turns black immediately. Is this bad? A: "Pd-Black" precipitation indicates catalyst decomposition (Pd(0) clustering). This stops the reaction and often triggers homocoupling.[1] Fix: Your ligand is too weak or your substrate is poisoning the catalyst.[1] Ensure N1 is protected. Switch to a phosphine-rich catalyst like Pd(PPh₃)₄ or add extra ligand (e.g., free PPh₃) to stabilize the Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][8] Chemical Reviews, 107(3), 874-922. Link

  • BenchChem Application Note. (2025). Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Library. Link (Cited from search context 1.6)

  • Li, H., et al. (2021).[1][5] Copper-free Sonogashira coupling of aryl iodides and alkynes.[1][9][10] Journal of Organic Chemistry. (General reference to Cu-free methodologies supported by search context 1.20).

  • Lou, S., & Fu, G. C. (2010).[1] Palladium-Catalyzed Cross-Coupling Reactions.[1][7][10][11][12][13] Chemical Science. (Mechanistic insight on homocoupling suppression).

Sources

Technical Support Center: Purification of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Matrix

3-Bromo-6-iodo-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR-2 inhibitors, Braftovi analogs).[1] Its purification is often complicated by the presence of regioisomers (e.g., 3-bromo-5-iodo), unreacted starting materials (6-iodo-1H-indazole), and the tendency of poly-halogenated aromatics to "oil out" rather than crystallize.[1]

The following recommendations are based on the thermodynamic properties of the indazole core (pKa ~13.8) and the lipophilicity introduced by the heavy halogens (Br, I).[1]

Primary Solvent Recommendations
Solvent SystemClassificationSuitabilityContext
Ethanol / Water Protic / Anti-solventHigh Best for removing inorganic salts and polar byproducts. Standard for final polishing.
Ethyl Acetate / Heptane Polar Aprotic / Non-polarHigh Best for removing unreacted starting materials and non-polar organic impurities.
Toluene Aromatic / Non-polarModerate Use only if the product is highly impure. Good for separating regioisomers but requires high heat.
Acetonitrile Polar AproticSpecific Useful if the compound was synthesized via NBS bromination in MeCN; can be used directly for crystallization upon cooling.

Detailed Recrystallization Protocols

Protocol A: The "Standard" Ethanol/Water Method

Recommended for general purity enhancement (>95% starting purity).

  • Dissolution: Transfer crude 3-Bromo-6-iodo-1H-indazole to an Erlenmeyer flask. Add Ethanol (95%) at a ratio of roughly 10 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments.[1]

    • Note: If the solution is dark brown/purple (free iodine), add a spatula tip of sodium thiosulfate or activated charcoal, stir for 5 mins, and hot filter.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2–3 hours. Then, move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the off-white/yellow needles via vacuum filtration. Wash with cold 50% EtOH/Water.

Protocol B: The "Oiling Out" Rescue (EtOAc/Heptane)

Recommended if the compound forms a sticky oil instead of crystals.

  • Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, remove from heat and let it cool slightly (to ~50°C).

  • Add Heptane slowly. Stop before cloudiness persists.

  • Seeding: Add a single seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. This prevents the rapid phase separation that causes oiling.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the saturation point is reached at a temperature above the melting point of the solvated compound, or if the cooling is too rapid.[2]

Corrective Workflow:

Caption: Logic flow for resolving "oiling out" phenomena during indazole crystallization.

Q2: The crystals are yellow/brown. Is this normal?

Answer: Pure 3-Bromo-6-iodo-1H-indazole should be an off-white to pale beige solid .[1]

  • Cause: The color is likely due to trace oxidation liberating elemental iodine (

    
    ) or residual bromination byproducts.
    
  • Fix:

    • Dissolve in EtOAc.

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) . The thiosulfate reduces 
      
      
      
      (colored) to iodide (colorless/water-soluble).
    • Dry organic layer over

      
      , evaporate, and recrystallize.[1]
      
Q3: Can I use Acid/Base extraction instead of recrystallization?

Answer: Yes, as a pre-purification step.[1]

  • Mechanism: The N-H proton on the indazole ring is acidic (

    
    ).
    
  • Protocol:

    • Dissolve crude solid in 1M NaOH (Compound dissolves as the sodium salt).

    • Filter off any insoluble non-acidic impurities.

    • Slowly acidify the filtrate with 1M HCl to pH ~5-6.

    • The indazole will precipitate.[3][4] Filter, dry, and then recrystallize for final polish.[1]

Chemical Safety & Handling

  • Halogenated Waste: All mother liquors contain brominated/iodinated aromatics. Do not dispose of down the drain. Segregate into "Halogenated Organic Waste."

  • Sensitizer Warning: Indazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • BenchChem Technical Support. (2025).[4][5][6] Synthesis and Purification of Halogenated Imidazoles and Indazoles. Retrieved from [1]

  • Organic Syntheses. (1949). Indazole Synthesis and Purification Procedures. Org. Synth. 1949, 29,[1] 54. Retrieved from [1]

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation. Retrieved from

  • National Institutes of Health (PMC). (2009). Crystallographic analysis of halogenated indazoles. Retrieved from [1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Assignments for 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-iodo-1H-indazole is a highly valuable dihalogenated scaffold, frequently utilized as a critical intermediate in the de novo design of selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors [1]. For synthetic chemists, confirming the successful C3-bromination of the 6-iodo-1H-indazole precursor is a mandatory quality control step. This guide objectively compares the experimental


H NMR profile of the product against its precursor and standard computational predictions, providing a self-validating framework for accurate structural characterization.

The Analytical Challenge: Spin-Orbit Heavy Atom Effects

As a Senior Application Scientist, I frequently observe spectral misassignments in polyhalogenated heterocycles. The presence of both bromine and iodine on the rigid indazole core creates a highly complex electronic environment.

Standard empirical NMR prediction software (and non-relativistic Density Functional Theory) routinely fails to accurately model the chemical shifts of protons adjacent to the C6-iodine. This discrepancy is caused by the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect [2]. The massive electron cloud of the iodine atom induces strong spin-orbit coupling, which exerts a relativistic shielding effect on the ortho protons (H-5 and H-7). Because standard predictive algorithms ignore these relativistic mechanics, they systematically overestimate the downfield shift of these protons. Consequently, relying solely on AI predictors is a critical pitfall; experimental benchmarking is the only definitive source of truth.

Comparative Data Analysis: Experimental vs. Predictive Models

To establish a reliable diagnostic baseline, Table 1 compares the empirical


H NMR data of the synthesized product against its precursor and the output of standard predictive models.

Table 1: Comparative


H NMR Assignments (500 MHz)
Proton PositionPrecursor: 6-Iodo-1H-indazole (CDCl

)
Product: 3-Bromo-6-iodo-1H-indazole (DMSO-d

)
Standard AI Prediction (Product)Multiplicity & Coupling (Product)
H-3 8.04 ppm (s)Absent (Validates Bromination)AbsentN/A
H-7 7.92 ppm8.00 ppm ~8.15 ppm (Overestimated)t (pseudo), J = 1.0 Hz
H-5 7.46 ppm7.50 ppm ~7.65 ppm (Overestimated)dd, J = 8.5, 1.3 Hz
H-4 7.51 ppm7.39 ppm ~7.40 ppmdd, J = 8.5, 0.8 Hz
N-H 10.24 ppm13.23 ppm Variable (13.0 - 13.5 ppm)br s
Spectral Deconvolution & Causality
  • H-7 (8.00 ppm): This proton is deshielded by the adjacent N1 atom and the C6-iodine. Although theoretically a doublet of doublets, it presents empirically as a pseudo-triplet (t, J = 1.0 Hz). Causality: Its meta-coupling to H-5 (1.3 Hz) and para-coupling to H-4 (0.8 Hz) are of similar magnitude. In standard magnetic fields, these merge into an unresolved pseudo-triplet, which serves as a unique diagnostic fingerprint [1].

  • H-5 (7.50 ppm): Exhibits a classic doublet of doublets (dd, J = 8.5, 1.3 Hz). Despite being ortho to the highly electronegative iodine, it experiences the SO-HALA shielding effect, keeping it significantly more upfield than AI models predict [2].

  • H-4 (7.39 ppm): The most upfield aromatic proton (dd, J = 8.5, 0.8 Hz). The successful bromination at C3 causes a slight anisotropic shift, but the ultimate proof of product formation is the complete disappearance of the precursor's H-3 singlet.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the integrity of the assignment, the acquisition protocol itself must be optimized to resolve fine para-couplings (0.8 Hz) and prevent integration masking.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified 3-Bromo-6-iodo-1H-indazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    ).
    
    • Causality: DMSO-d

      
       is strictly required over CDCl
      
      
      
      . The highly polar indazole N-H forms strong intermolecular hydrogen bonds; non-polar solvents will result in poor solubility, aggregation, and severe line broadening that obscures J-couplings.
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d

    
     (2.50 ppm). Perform rigorous gradient shimming (Z1-Z5).
    
    • Causality: A perfectly homogeneous magnetic field is non-negotiable for resolving the 0.8 Hz para-coupling on H-4.

  • Acquisition Parameters (zg30): Set the pulse sequence to a standard 1D proton with a 30° flip angle. Critically, set the relaxation delay (D1) to

    
     2.0 seconds.
    
    • Causality: Rigid aromatic systems like the indazole core possess long longitudinal relaxation times (

      
      ). A standard 1-second delay truncates relaxation, causing inaccurate integrations that could mask residual unreacted precursor.
      
  • Processing: Apply a mild exponential window function (Line Broadening = 0.1–0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio without destroying the fine multiplet splitting.

Workflow Visualization

NMR_Workflow A Synthesize 3-Bromo-6-iodo-1H-indazole (NBS Bromination of Precursor) B Acquire 1H NMR (DMSO-d6, 500 MHz, zg30) A->B C Assess H-3 Proton Signal (~8.1 ppm) B->C D H-3 Present: Reaction Incomplete C->D Yes E H-3 Absent: C3-Bromination Confirmed C->E No F Analyze Aromatic Spin System (AMX Pattern) E->F G H-7: 8.00 ppm (t, J=1.0 Hz) Deshielded by N1 & I F->G H H-5: 7.50 ppm (dd, J=8.5, 1.3 Hz) Ortho to I & H-4 F->H I H-4: 7.39 ppm (dd, J=8.5, 0.8 Hz) Ortho to H-5 F->I

Diagnostic workflow for the 1H NMR assignment of 3-Bromo-6-iodo-1H-indazole.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews URL:[Link]

Mass spectrometry fragmentation patterns of 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Halogen Signature

3-Bromo-6-iodo-1H-indazole (CAS: 885521-88-0) is a critical bifunctional scaffold in drug discovery, particularly for kinase inhibitors. Its value lies in the differential reactivity of the C-I and C-Br bonds, allowing for sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki).

This guide analyzes the mass spectrometry (MS) performance of this compound, comparing it against its mono-halogenated precursors (3-Bromo-1H-indazole and 6-Iodo-1H-indazole). We establish that Electron Ionization (EI) provides the most diagnostic "fingerprint" for purity assessment due to the distinct sequential halogen loss, while Electrospray Ionization (ESI+) is superior for molecular weight confirmation during high-throughput screening.

Part 1: Molecular Identity & Isotopic Physics

Understanding the MS performance requires analyzing the isotopic physics of the halogens involved.

FeatureData
Formula C₇H₄BrIN₂
Monoisotopic Mass 321.86 g/mol (⁷⁹Br)
Dominant Isotopes ⁷⁹Br (50.7%), ⁸¹Br (49.3%), ¹²⁷I (100%)
M+ Signature 1:1 Doublet (separated by 2 Da)
Bond Dissociation Energy (BDE) C-I: ~228 kJ/mol (Weakest) C-Br: ~305 kJ/mol (Stronger)

Key Insight: The fragmentation pathway is thermodynamically driven by the weakness of the C-I bond. In almost all ionization scenarios (EI or CID), the Iodine atom is ejected first, leaving a brominated fragment.

Part 2: Performance Comparison – The "Alternatives"

In this section, we compare the spectral performance of the target compound against its likely "alternatives" in a reaction mixture (the starting materials or byproducts).

Comparison 1: Spectral Fingerprint (EI-MS)

Objective: Distinguishing the target from mono-halo analogs.

CompoundMolecular Ion (M⁺)Isotope PatternPrimary Fragment (Base Peak)
3-Bromo-6-iodo-1H-indazole 322 / 324 1:1 (Doublet) 195 / 197 (Loss of I)
Alternative A: 6-Iodo-1H-indazole244Singlet (No isotope split)117 (Loss of I)
Alternative B: 3-Bromo-1H-indazole196 / 1981:1 (Doublet)117 (Loss of Br)

Performance Verdict: The target compound is easily distinguishable. If you observe a singlet at m/z 244, your bromination failed. If you see a doublet at 196/198 without the 322 parent, your iodination failed or the iodine has been cleaved.

Comparison 2: Ionization Technique (EI vs. ESI)

Objective: Choosing the right tool for the job.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Energy Hard (70 eV)Soft
Molecular Ion Moderate intensity (M⁺•)High intensity ([M+H]⁺)
Fragmentation Extensive (In-source)Low (Requires CID MS/MS)
Primary Utility Structural Validation. The sequential loss of I then HCN/Br confirms the core structure.High-Throughput Screening. Rapid confirmation of MW without complex spectra.
Risk De-iodination: High source temps can thermally degrade the C-I bond, artificially inflating the fragment peak.Adduct Formation: Prone to [M+Na]⁺ or [M+K]⁺ formation due to N-heterocycle basicity.

Part 3: Deep Dive Fragmentation Pathways

The following diagram illustrates the mechanistic fragmentation pathway. The logic follows the Stevenson’s Rule and BDE thermodynamics: the most stable radical is lost, and the charge remains on the fragment with the lowest ionization energy.

Pathway Logic:
  • Initiation: Ionization generates the radical cation [M]⁺•.

  • Primary Event (The "Iodine Ejection"): The C-I bond (weakest) cleaves. A neutral Iodine radical (I•) is lost. The charge is retained on the brominated indazole ring (resonance stabilized).

  • Secondary Event (Ring Contraction): The resulting cation [C₇H₄BrN₂]⁺ is unstable. It typically ejects a neutral HCN molecule (common in indazoles/indoles), leading to ring contraction.

  • Tertiary Event: Loss of the Bromine atom or further ring disintegration.

Visualization (Graphviz DOT)

Fragmentation M Molecular Ion (M+) m/z 322 / 324 (1:1 Ratio) Frag1 Primary Fragment [M - I]+ m/z 195 / 197 (Bromo-indazole cation) M->Frag1 - I• (127 Da) Homolytic Cleavage Alternative Minor Pathway [M - Br]+ m/z 243 (Rare due to strong C-Br) M->Alternative - Br• (Minor) Frag2 Secondary Fragment [M - I - HCN]+ m/z 168 / 170 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) Retro-Ritter / Ring Collapse Frag3 Tertiary Fragment [M - I - HCN - Br]+ m/z 89 (De-halogenated core) Frag2->Frag3 - Br• (79/81 Da)

Caption: Predicted EI-MS fragmentation tree for 3-Bromo-6-iodo-1H-indazole showing the dominant Iodine-loss pathway.

Part 4: Experimental Protocols

Protocol A: GC-MS (Structural Confirmation)

Best for: Purity analysis of raw powder.

  • Sample Prep: Dissolve 1 mg of 3-Bromo-6-iodo-1H-indazole in 1 mL of Dichloromethane (DCM) . (Avoid MeOH if looking for trace trans-esterification byproducts, though unlikely here).

  • Inlet: Split mode (20:1), Temperature 250°C .

    • Note: Do not exceed 260°C to prevent thermal de-iodination inside the liner.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C .

Protocol B: LC-MS/MS (Reaction Monitoring)

Best for: Monitoring Suzuki coupling progress.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (for quantification):

    • Quantifier: 322.9 → 196.9 (Loss of I).

    • Qualifier: 322.9 → 169.9 (Loss of I + HCN).

References

  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - General Fragmentation of Halo-Indazoles. Retrieved from

  • Luo, X., et al. (2019). Bond Dissociation Energies of Halogenated Organic Compounds. Journal of Physical Chemistry A. (Contextual reference for C-I vs C-Br bond strengths).
  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-6-iodo-1H-indazole (CAS 885521-88-0). Retrieved from

HPLC Purity Analysis Strategies for 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) purity analysis for 3-Bromo-6-iodo-1H-indazole , a critical bifunctional intermediate used in the synthesis of kinase inhibitors and complex pharmaceuticals.

The presence of two distinct halogen atoms (Bromine at C3, Iodine at C6) on the indazole core creates specific analytical challenges, particularly regarding hydrophobicity and the separation of potential de-halogenated precursors (e.g., 6-iodo-1H-indazole) or regioisomers.

Executive Summary: Method Selection

For the rigorous analysis of 3-Bromo-6-iodo-1H-indazole, a "one-size-fits-all" approach is often insufficient due to the potential for close-eluting halogenated impurities. This guide compares two validated approaches:

  • Method A (The Workhorse): A standard C18 Reverse Phase method suitable for routine reaction monitoring and gross purity assessment.

  • Method B (The Specialist): A Phenyl-Hexyl method designed for high-resolution separation of halogenated isomers and aromatic impurities, utilizing

    
     interactions.
    
Comparison Matrix
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Partitioning)Hydrophobic +

Interaction
Selectivity Excellent for separating homologs (e.g., Methyl vs Ethyl)Superior for separating aromatic isomers and halo-substituted rings
Target Application Routine QC, Reaction Completion ChecksFinal Product Release, Impurity Profiling, Isomer Separation
Resolution (Rs) Moderate for positional isomersHigh for positional isomers (e.g., 3-Br vs 6-Br)
Cost/Availability Low / UbiquitousModerate / Specialized

Technical Deep Dive: The Methods

Method A: Standard C18 Protocol (Routine QC)

Best for: Quick confirmation of synthesis completion (conversion of 6-iodo-1H-indazole to product).

Rationale: The C18 column interacts with the hydrophobic indazole core. The addition of a bromine atom at position 3 significantly increases the lipophilicity compared to the starting material, allowing for easy separation based on retention time shifts.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bond absorption).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

Expected Results:

  • 6-Iodo-1H-indazole (SM): Elutes earlier (less hydrophobic).

  • 3-Bromo-6-iodo-1H-indazole (Product): Elutes later (more hydrophobic due to Br).

  • Limitation: May fail to resolve the 3-iodo-6-bromo isomer if cross-contamination occurred during synthesis.

Method B: Phenyl-Hexyl Protocol (High-Resolution)

Best for: Final purity assignment and separating closely related halogenated impurities.

Rationale: The Phenyl-Hexyl stationary phase offers unique selectivity for analytes containing electronegative atoms (Br, I) and aromatic rings. The


-electrons of the stationary phase interact differently with the electron-deficient rings of the various halogenated isomers, providing separation orthogonal to simple hydrophobicity.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or Waters XBridge Phenyl.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH provides stronger

    
     selectivity than ACN).
    
  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 25°C (Lower temp enhances

    
     interactions).
    
  • Detection: DAD Scan (210-400 nm); Extract at 260 nm.

  • Gradient:

    • 0 min: 10% B

    • 20 min: 10%

      
       90% B
      
    • 25 min: 90% B

    • 30 min: 10% B

Expected Results:

  • Enhanced Resolution: Sharp separation between the target 3-Bromo-6-iodo compound and any potential de-brominated or regio-isomeric byproducts.

  • Peak Shape: Methanol suppresses the ionization of the indazole NH (at this pH), often resulting in sharper peaks for basic heterocycles compared to ACN/Formic acid systems.

Experimental Workflow & Decision Logic

The following diagrams illustrate the logical flow for selecting the correct method and the experimental procedure for sample preparation.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis Needed Purpose Define Purpose Start->Purpose Routine Routine Reaction Monitoring? Purpose->Routine Yes Isomer Isomer/Impurity Profiling? Purpose->Isomer No MethodA Select Method A (C18) Focus: Speed & Gross Purity Routine->MethodA MethodB Select Method B (Phenyl-Hexyl) Focus: Selectivity & Isomer Resolution Isomer->MethodB

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on analytical needs.

Figure 2: Sample Preparation & Analysis Workflow

Workflow Sample Solid Sample (3-Br-6-I-Indazole) Weigh Weigh 5-10 mg Sample->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Dilute Dilute to 0.5 mg/mL (with Mobile Phase A) Filter->Dilute Inject Inject 10 µL Dilute->Inject Data Data Analysis (Area % & UV Spectra) Inject->Data

Caption: Standardized sample preparation protocol to ensure reproducibility and prevent column clogging.

Critical Experimental Considerations

System Suitability Testing (SST)

Before running unknown samples, you must validate the system performance.

  • Blank Injection: Inject pure methanol to identify ghost peaks.

  • Standard Injection: Inject a known pure standard of 3-Bromo-6-iodo-1H-indazole (if available) or a 6-iodo-1H-indazole precursor.

  • Acceptance Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
      (for C18),
      
      
      (for Phenyl-Hexyl).
    • %RSD of Area (5 injections):

      
      .
      
Impurity Identification Guide

When analyzing the chromatogram, use relative retention times (RRT) to tentatively identify peaks (relative to the main 3-Bromo-6-iodo peak):

  • RRT ~0.6-0.7: Likely 6-iodo-1H-indazole (Starting Material). Lacks the hydrophobic Bromine.

  • RRT ~0.8-0.9: Likely 3-Bromo-1H-indazole (De-iodinated byproduct, if harsh conditions used).

  • RRT ~1.1-1.2: Likely 3,6-Dibromo-1H-indazole (Halogen exchange byproduct).

  • RRT ~1.0 (Shoulder): Suspect Regioisomer (e.g., 4-iodo analog). Requires Method B (Phenyl-Hexyl) to resolve.

pH Sensitivity

The indazole nitrogen is weakly acidic (


). However, the protonated form (

) is relevant at very low pH.
  • Method A (Formic Acid, pH ~2.7): The molecule is neutral/partially protonated. Good retention.

  • Method B (Ammonium Acetate, pH 4.5): The molecule is strictly neutral. This prevents peak tailing caused by interaction with residual silanols on the column.

References

  • BenchChem. (2025).[2][3][4][5] HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Application Note & Physicochemical Properties. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7][8] Retrieved from

  • Waters Corporation. (2023). Selectivity Differences: CSH C18 vs. CSH Phenyl-Hexyl Chemistries. Retrieved from

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. Retrieved from

  • Unibrom. (2024).[5] 6-Bromo-3-iodo-1H-indazole: Product Specifications and Synthesis Overview. Retrieved from

Sources

Comparative Guide: Reactivity & Selective Functionalization of 3-Bromo-6-iodo-1H-indazole vs. 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of two bifunctional indazole scaffolds: 3-Bromo-6-iodo-1H-indazole and 3-Bromo-6-chloro-1H-indazole . These intermediates are critical in medicinal chemistry, particularly for kinase inhibitors (e.g., FGFR, VEGFR), where orthogonal functionalization is required to build structure-activity relationships (SAR).[1]

The core distinction lies in the halogen reactivity hierarchy versus the electronic activation of the indazole core .

  • 3-Bromo-6-iodo-1H-indazole: Reactivity is dominated by the weak C–I bond. Selectivity favors C-6 functionalization first , retaining the C-3 bromide for subsequent steps.

  • 3-Bromo-6-chloro-1H-indazole: Reactivity is dominated by the C–Br bond (weaker than C–Cl) and the electronic activation of the C-3 position. Selectivity favors C-3 functionalization first , retaining the C-6 chloride.

Mechanistic Analysis: The "Halogen Dance"

To design reliable synthetic routes, one must understand the competition between Bond Dissociation Energy (BDE) and Positional Electronics .[1]

Bond Dissociation Energy (BDE)

The rate of oxidative addition (the rate-determining step in Pd-catalyzed couplings) generally follows the weakness of the carbon-halogen bond:

  • C–I (~65 kcal/mol): Rapid oxidative addition.[1]

  • C–Br (~81 kcal/mol): Moderate oxidative addition.[1]

  • C–Cl (~95 kcal/mol): Slow oxidative addition (often requires specialized ligands like Buchwald phosphines).[1]

Positional Electronics (Indazole Core)[1]
  • Position 3 (C-3): Electronically similar to the

    
    -position of pyridine. It is electron-deficient and highly activated for oxidative addition compared to the benzene ring portion.
    
  • Position 6 (C-6): Located on the benzenoid ring. Its reactivity is typical of a standard aryl halide.

The Selectivity Matrix
ScaffoldC-3 SubstituentC-6 SubstituentDominant FactorPrimary Reactive Site
3-Bromo-6-iodo Bromo (Mod. Reactive)Iodo (Highly Reactive) BDE (I > Br) C-6 (Iodine)
3-Bromo-6-chloro Bromo (Mod.[1] Reactive) Chloro (Low Reactivity)BDE (Br > Cl) + C-3 Activation C-3 (Bromine)

Visualization of Selectivity Pathways

The following diagram illustrates the orthogonal pathways dictated by the halogen choice.

IndazoleSelectivity Start_I 3-Bromo-6-iodo-1H-indazole Inter_I Intermediate A: 6-Substituted-3-bromo-1H-indazole (C-I bond reacted) Start_I->Inter_I Pd(0), Ar-B(OH)2 Selectivity: C-I > C-Br Start_Cl 3-Bromo-6-chloro-1H-indazole Inter_Cl Intermediate B: 3-Substituted-6-chloro-1H-indazole (C-Br bond reacted) Start_Cl->Inter_Cl Pd(0), Ar-B(OH)2 Selectivity: C-Br > C-Cl Final Final Target: 3,6-Disubstituted Indazole Inter_I->Final Pd(0), Ar'-B(OH)2 High Temp / Active Catalyst Inter_Cl->Final Pd(0), Ar'-B(OH)2 Specialized Ligands (e.g., XPhos)

Figure 1: Divergent synthetic pathways based on halogen selection. Blue path indicates C-6 first; Red path indicates C-3 first.

Detailed Experimental Protocols

Case Study A: 3-Bromo-6-iodo-1H-indazole (C-6 Selective)

Objective: Selective Suzuki coupling at C-6 to yield a 6-aryl-3-bromoindazole.[2] Rationale: The C-I bond is significantly weaker than the C-Br bond.[3] Even though C-3 is electronically activated, the lability of the iodide drives the reaction at C-6 under mild conditions.

Protocol:

  • Protection (Optional but Recommended): Protect N-1 with THP or SEM to prevent catalyst poisoning.

    • Reagents: Dihydropyran (DHP), p-TsOH (cat.), DCM, RT, 2 h.

  • Selective Coupling (C-6):

    • Substrate: 1-(THP)-3-bromo-6-iodoindazole (1.0 equiv).

    • Coupling Partner: Aryl boronic acid (1.1 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%). Note: A milder catalyst is preferred to avoid activating the bromide.

    • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv).[1]

    • Solvent: DME/Water (4:1).[1]

    • Conditions: Heat at 60–80 °C for 4–6 hours. Avoid microwave or temperatures >100 °C to preserve the C-3 bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hex/EtOAc).

  • Outcome: 6-Aryl-3-bromo-1-(THP)-indazole . The C-3 bromine remains intact for a second coupling.

Case Study B: 3-Bromo-6-chloro-1H-indazole (C-3 Selective)

Objective: Selective Suzuki coupling at C-3 to yield a 3-aryl-6-chloroindazole. Rationale: The C-Br bond is weaker than the C-Cl bond.[3] Furthermore, C-3 is the "privileged" position electronically. These two factors synergize to make C-3 highly selective.

Protocol:

  • Protection: N-1 protection (e.g., THP, Boc, or SEM).[1]

  • Selective Coupling (C-3):

    • Substrate: 1-(THP)-3-bromo-6-chloroindazole (1.0 equiv).

    • Coupling Partner: Aryl boronic acid (1.2 equiv).[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%).[1] Standard tetrakis is sufficient.

    • Base: K₂CO₃ (2.0 equiv).[1]

    • Solvent: 1,4-Dioxane/Water (9:1).[1]

    • Conditions: Microwave irradiation at 100 °C for 1 hour or reflux for 12 hours.

    • Note: The C-6 chloride is inert under these standard conditions.

  • Workup: Standard aqueous workup and silica purification.

  • Outcome: 3-Aryl-6-chloro-1-(THP)-indazole .

  • Subsequent C-6 Activation: To couple the remaining chloride, you must switch to a high-activity system (e.g., Pd₂(dba)₃ + XPhos or Buchwald G3 precatalysts) and higher temperatures (100–120 °C).[1]

Comparative Data Summary

Feature3-Bromo-6-iodo-1H-indazole3-Bromo-6-chloro-1H-indazole
Primary Reactive Site C-6 (Iodine)C-3 (Bromine)
Selectivity Driver Bond Energy (C-I is weakest)Bond Energy + Electronic Activation
First Coupling Condition Mild (60-80 °C), Pd(dppf)Cl₂Standard (80-100 °C), Pd(PPh₃)₄
Second Coupling Difficulty Moderate: C-3 Br is reactive but sterically crowded.Hard: C-6 Cl is unreactive; needs Buchwald ligands.
Strategic Use Use when the C-6 substituent is sensitive or needs to be installed first.[5]Use when the C-3 substituent is the primary pharmacophore or needs early installation.

Experimental Workflow Diagram

Workflow cluster_0 Route A: 3-Bromo-6-iodo (C6 First) cluster_1 Route B: 3-Bromo-6-chloro (C3 First) A1 3-Bromo-6-iodo-1H-indazole A2 Step 1: Pd(dppf)Cl2, 60°C Selective C-I Coupling A1->A2 A3 Intermediate: 6-Aryl-3-bromoindazole A2->A3 A4 Step 2: Pd(PPh3)4, 100°C C-Br Coupling A3->A4 B1 3-Bromo-6-chloro-1H-indazole B2 Step 1: Pd(PPh3)4, 90°C Selective C-Br Coupling B1->B2 B3 Intermediate: 3-Aryl-6-chloroindazole B2->B3 B4 Step 2: Pd-XPhos, 120°C C-Cl Coupling B3->B4

Figure 2: Step-by-step experimental workflow for sequential functionalization.

References

  • Journal of Medicinal Chemistry (ACS). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (Discusses selective bromination of 6-iodoindazole to form 3-bromo-6-iodoindazole and subsequent selective Suzuki coupling at C-6). [1]

  • BenchChem Application Note. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (Provides general reactivity trends C-I > C-Br > C-Cl and protocols for indazole functionalization).

  • ResearchGate (Semantic Scholar). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (Validates reactivity of C-3 bromine in the presence of other halides).

  • Google Patents (WO2006048745A1). Methods for preparing indazole compounds. (Describes protection strategies and sequential coupling logic for 3,6-disubstituted indazoles).

Sources

Executive Summary: The Indazole Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison of 3-Bromo-6-iodo-1H-indazole Derivatives

The 3-Bromo-6-iodo-1H-indazole scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors . Its value lies in its unique halogen substitution pattern: the C3-Bromine and C6-Iodine atoms possess distinct electronic environments and reactivities. This allows researchers to perform orthogonal cross-coupling reactions—functionalizing one position without disturbing the other—to rapidly generate diverse libraries of bioactive compounds.

This guide objectively compares the bioactivity of derivatives synthesized from this specific scaffold, with a primary focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors , where this isomer has demonstrated significant utility in "fragment-to-lead" optimization campaigns.[1]

Chemical Foundation: Isomer Specificity & Reactivity

To interpret bioactivity data accurately, one must distinguish between the two primary dihalo-indazole isomers used in drug discovery. Their substitution patterns dictate the synthetic route and the final spatial orientation of pharmacophores in the ATP-binding pocket.

Feature3-Bromo-6-iodo-1H-indazole 6-Bromo-3-iodo-1H-indazole
Primary Application FGFR Inhibitors (e.g., FGFR2 selective)PLK4 & VEGFR Inhibitors (e.g., Axitinib analogs)
Starting Material 6-Iodo-1H-indazole6-Bromo-1H-indazole
Reactivity Profile C6-I is highly reactive (Suzuki/Sonogashira). C3-Br is less reactive, allowing late-stage modification.C3-I is highly reactive (electrophilic position). C6-Br is less reactive.
Structural Role C3 extends into the solvent front; C6 targets the hinge/gatekeeper region.C3 targets the gatekeeper; C6 extends to the solvent front.

Bioactivity Case Study: FGFR Inhibition

The most authoritative data for 3-Bromo-6-iodo-1H-indazole derivatives comes from structure-guided optimization targeting FGFR2 , a receptor tyrosine kinase often deregulated in cholangiocarcinoma and gastric cancers.

Mechanism of Action

Derivatives of this scaffold function as ATP-competitive inhibitors . The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (specifically residues like Ala564 in FGFR).[1] The C3 and C6 substituents are optimized to:

  • C6-Position: Engage the hydrophobic pocket behind the ATP binding site.

  • C3-Position: Extend into the solvent-exposed region to improve solubility and selectivity.

Comparative Performance Data

The following table summarizes the inhibitory potency (IC50) of key derivatives synthesized from the 3-Bromo-6-iodo-1H-indazole core.

Table 1: Bioactivity of 3-Bromo-6-iodo-1H-indazole Derivatives against FGFR Isoforms

Compound IDC3-SubstituentC6-SubstituentFGFR1 IC50 (μM)FGFR2 IC50 (μM)FGFR3 IC50 (μM)Bioactivity Insight
Fragment 5 -Br-I>100>100>100The scaffold alone is inactive; serves only as a template.
Cmpd 19 3-(Amide)-Phenyl3,5-Dimethoxyphenyl0.46 0.14 2.2 Lead Compound. High potency and moderate selectivity for FGFR2.
Cmpd 20 3-Phenyl (No Amide)3,5-Dimethoxyphenyl3.21.115.47-fold potency loss. Proves the amide linker is critical for H-bonding.
Reference AZD4547 (Clinical Standard)0.0020.0020.002Clinical benchmark (Pan-FGFR inhibitor). Cmpd 19 is less potent but offers a unique selectivity profile.

Data Source: Derived from J. Med. Chem. 2021 optimization studies (See Ref 1).[1]

Structure-Activity Relationship (SAR) Analysis
  • Selectivity Driver: The introduction of an amide linker at the C3 position (Compound 19) is crucial.[2] It acts as a hydrogen bond donor/acceptor pair that anchors the molecule, significantly enhancing affinity for FGFR2 over FGFR3 compared to the direct phenyl analog (Compound 20).[1]

  • Solubility: The C3 extension allows for the addition of solubilizing groups (like morpholine or piperazine) without disrupting the core binding mode.

Visualization: Synthesis & Signaling Pathways

Figure 1: Synthesis and SAR Workflow

This diagram illustrates the "Fragment-to-Lead" evolution, showing how the 3-Bromo-6-iodo scaffold is transformed into a bioactive inhibitor.

G cluster_0 Scaffold Generation cluster_1 Orthogonal Functionalization cluster_2 Bioactive Lead Start 6-Iodo-1H-indazole Reagent + NBS (Bromination) Start->Reagent Scaffold 3-Bromo-6-iodo-1H-indazole (The Core Scaffold) Reagent->Scaffold Step1 Suzuki Coupling (C6) (High Reactivity I) Scaffold->Step1 Selective C-C Bond Intermediate 6-Aryl-3-bromo-indazole Step1->Intermediate Step2 Suzuki/Buchwald (C3) (Lower Reactivity Br) Intermediate->Step2 Functionalization Final Compound 19 (FGFR2 Inhibitor) Step2->Final

Caption: Orthogonal functionalization strategy utilizing the reactivity difference between C6-Iodine and C3-Bromine to synthesize FGFR inhibitors.

Figure 2: FGFR Signaling Pathway Inhibition

The biological impact of the derivatives on the FGFR signaling cascade.[1]

G Ligand FGF Ligand Receptor FGFR2 Receptor (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Indazole Derivative (Compound 19) Inhibitor->Receptor ATP Competition (BLOCKS) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription

Caption: Mechanism of Action: Indazole derivatives block ATP binding at FGFR2, halting the RAS/RAF/MEK/ERK proliferation cascade.[1]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its bioactivity.

Protocol A: Synthesis of 3-Bromo-6-iodo-1H-indazole
  • Objective: Selective bromination of 6-iodo-1H-indazole at the C3 position.

  • Reagents: 6-Iodo-1H-indazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF.[1][2]

  • Dissolution: Dissolve 6-iodo-1H-indazole (e.g., 3.00 g) in DMF (30 mL).

  • Bromination: Add NBS (2.01 g) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir for 3 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

  • Work-up: Pour the reaction mixture into water (60 mL). A precipitate will form.[2][3]

  • Purification: Filter the precipitate, wash with water, and crystallize from Ethanol.

  • Yield: Expect ~90-95% yield of a white/off-white solid.

Protocol B: FGFR Kinase Inhibition Assay (FRET-Based)
  • Objective: Determine IC50 values for derivatives against FGFR2.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Preparation: Dilute compounds in DMSO to varying concentrations (e.g., 10 μM to 0.1 nM).

  • Incubation: Mix recombinant FGFR2 enzyme, peptide substrate (e.g., Biotin-PolyGT), and ATP (at Km concentration) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).[1]

  • Reaction: Add test compounds and incubate for 60 minutes at room temperature.

  • Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

  • Measurement: Read fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., EnVision).

  • Analysis: Plot % inhibition vs. log[concentration] to calculate IC50 using non-linear regression.

References

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Source: Journal of Medicinal Chemistry (2021).[4] Context: Primary source for the synthesis of 3-Bromo-6-iodo-1H-indazole and its optimization into FGFR inhibitors.[5] URL:[Link][1]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021). Context: Provides broader context on indazole scaffold bioactivity and general kinase assay protocols. URL:[Link]

  • Small Molecule Tyrosine Kinase Inhibitors: The New Dawn for Cancer Therapy. Source: Letters in Drug Design & Discovery. Context: Discusses the structural basis of Axitinib and related indazole kinase inhibitors. URL:[Link]

Sources

Validating Regiochemistry of 3-Bromo-6-iodo-1H-indazole Substitution Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regiochemical validation and synthetic optimization for 3-Bromo-6-iodo-1H-indazole , a high-value bifunctional scaffold in kinase inhibitor discovery.

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Bifunctional Challenge

3-Bromo-6-iodo-1H-indazole serves as a premier "molecular switchboard" for drug discovery. Its utility lies in the distinct reactivity profiles of its three functional handles:

  • N-H Acid: Susceptible to alkylation/arylation (Regioselectivity issue: N1 vs. N2 ).

  • C3-Iodide: High reactivity in Pd-catalyzed cross-couplings (Selectivity issue: C3 vs. C6 ).

  • C6-Bromide: Lower reactivity, reserved for late-stage diversification.

Correctly assigning the regiochemistry of the N-substitution is critical, as N1- and N2-isomers often exhibit vastly different biological activities (e.g., kinase binding modes). This guide provides a self-validating workflow to ensure structural integrity.

Part 1: The N-Alkylation Fork (N1 vs. N2)[1]

The indazole anion is an ambident nucleophile. The regiochemical outcome is dictated by the interplay between thermodynamic control (favoring the benzenoid N1-isomer) and kinetic control (often favoring the N2-isomer due to proximity to the lone pair, though less stable).

Comparative Protocols
FeatureMethod A: Thermodynamic Control (Recommended) Method B: Kinetic/Mixed Control
Target Isomer N1-Substituted (>95% Selectivity)N2-Substituted (Often Mixed)
Reagents Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent THF (Anhydrous)DMF or Acetone
Mechanism Irreversible deprotonation; equilibration allows the more stable N1-anion to react.Reversible deprotonation; solvent polarity stabilizes the transition state for N2 attack.
Key Variable Temperature (0°C

RT)
Steric bulk of electrophile
Experimental Protocol: N1-Selective Alkylation
  • Activation: Dissolve 3-bromo-6-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under Ar. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise. Warm to RT and stir for 2-12 h.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2][3]

  • Outcome: Typically yields N1-isomer as the major product.[4]

Part 2: Analytical Validation (The "Truth" Tests)

Distinguishing N1- and N2-isomers requires a multi-faceted approach. Do not rely on 1H NMR chemical shifts alone , as substituent effects can invert standard trends.

Method A: The NOESY "H7 Beacon" (Gold Standard)

The most reliable solution-phase method relies on the spatial proximity of the N-substituent to the aromatic protons.

  • N1-Isomer: The N1-alkyl group is spatially close to H7 . A strong NOE cross-peak will be observed.

  • N2-Isomer: The N2-alkyl group is distant from H7. In 3-substituted indazoles (where C3 is Br or I), there is NO proton at C3 . Therefore, the N2-alkyl group shows NO NOE correlations to the aromatic ring protons (unless the alkyl chain is long enough to fold back).

Method B: HMBC Connectivity (Definitive)

Heteronuclear Multiple Bond Correlation (HMBC) traces the 3-bond couplings (


) from the N-alkyl protons to the ring carbons.
  • N1-Isomer: N-CH protons correlate to C7a (the bridgehead carbon).

  • N2-Isomer: N-CH protons correlate to C3 (the carbon bearing the Iodine/Bromine).

Method C: X-Ray Crystallography (Ultimate)

If the derivative is solid, single-crystal X-ray diffraction provides unambiguous proof. 3-haloindazoles often crystallize well due to halogen bonding capabilities.

Summary Table of Diagnostic Signals
Signal TypeN1-Isomer (Benzenoid) N2-Isomer (Quinonoid)
NOESY Strong Cross-peak: N-CH

H7
No Cross-peak to Ring Protons
HMBC Correlation: N-CH

C7a
Correlation: N-CH

C3
1H NMR (H7) Typically Shielded (Lower ppm)Typically Deshielded (Higher ppm)
13C NMR (N-C) N1-C signal often upfieldN2-C signal often downfield

Part 3: The Halogen Dance (C3 vs. C6 Selectivity)

Once the N-regiochemistry is established, the scaffold offers two halogen handles. The C3-Iodide is significantly more reactive than the C6-Bromide in Pd-catalyzed couplings (Suzuki, Sonogashira, Heck) due to the weaker C-I bond.

Reactivity Hierarchy


Protocol: C3-Selective Suzuki Coupling

This protocol selectively engages the C3-Iodine while leaving the C6-Bromine intact for future steps.

  • Setup: Mix N-alkyl-3-bromo-6-iodoindazole (1.0 equiv), Boronic Acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%). This catalyst is excellent for steric tolerance and selectivity.

  • Reaction: Heat to 60-80°C (Do not exceed 100°C to avoid activating C6-Br). Monitor by LCMS.[3]

  • Validation:

    • LCMS: Mass shift corresponds to -I +Aryl.

    • 1H NMR: Appearance of new aryl protons.

    • Integrity Check: The C6-Bromine pattern (doublet/dd for H4/H5/H7) should remain consistent, confirming the Br is still attached.

Visualizations

Figure 1: Regiochemistry Decision Tree

Use this logic flow to assign N1 vs. N2 isomers experimentally.

RegioLogic Start Isolate N-Alkylated Product NOESY Run 2D NOESY NMR Start->NOESY CheckH7 Observe Cross-peak between N-Alkyl Protons and H7? NOESY->CheckH7 N1 Conclusion: N1-Isomer (Thermodynamic Product) CheckH7->N1 YES (Strong Signal) CheckHMBC Run HMBC NMR (Confirm connectivity) CheckH7->CheckHMBC NO (No Signal) CheckHMBC->N1 Correlation to C7a N2 Conclusion: N2-Isomer (Kinetic Product) CheckHMBC->N2 Correlation to C3

Caption: Decision tree for assigning N-alkylation regiochemistry in 3-bromo-6-iodo-1H-indazole derivatives.

Figure 2: Sequential Functionalization Workflow

The logical order of operations to maximize scaffold utility.

SynthesisFlow Scaffold 3-Bromo-6-iodo-1H-indazole (Starting Material) Step1 Step 1: N-Alkylation (NaH/THF) Scaffold->Step1 Inter1 N1-Alkyl-3-Br-6-I-indazole Step1->Inter1 Step2 Step 2: C3-Coupling (Pd(dppf)Cl2, 60°C) Inter1->Step2 Selects C-I Inter2 N1-Alkyl-3-Aryl-6-Br-indazole Step2->Inter2 Step3 Step 3: C6-Coupling (Pd(PPh3)4, 100°C) Inter2->Step3 Selects C-Br Final Final Library Compound Step3->Final

Caption: Sequential functionalization strategy exploiting reactivity differences (N-H > C3-I > C6-Br).

References

  • Alam, R. M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • López, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." BenchChem Protocols. Link

  • Gao, M., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 28(7), 2908. Link

  • El Brahmi, N., et al. (2011). "3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole." Acta Crystallographica Section E, 67(5), o1126. Link

Sources

Decoding the Scaffold: A Comparative IR Spectroscopy Guide to 3-Bromo-6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally validating heavily halogenated heterocyclic scaffolds. 3-Bromo-6-iodo-1H-indazole is a highly valuable building block, utilized extensively in the de novo design of selective FGFR kinase inhibitors and other targeted therapeutics (1)[1]. Differentiating this di-halogenated species from its mono-halogenated precursors—such as 3-Bromo-1H-indazole and 6-Iodo-1H-indazole—requires a rigorous understanding of vibrational spectroscopy. This guide objectively compares the infrared (IR) performance of these compounds, providing the mechanistic causality behind their spectral shifts and a self-validating protocol for accurate data acquisition.

The Mechanistic Impact of Halogenation on Vibrational Modes

The substitution of halogens on the indazole core induces significant, predictable shifts in the IR spectrum through two primary physical mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Halogens exert a strong electron-withdrawing effect across the conjugated π-system of the indazole ring. This reduces the electron density in the N-H bond, subtly decreasing its force constant. Consequently, the N-H stretching frequency shifts lower compared to the unsubstituted 1H-indazole (2)[2].

  • The Heavy Atom Mass Effect: According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass (

    
    ) of the bonded atoms. The massive atomic weights of Bromine (79.9 amu) and Iodine (126.9 amu) drive the C-Br and C-I stretching modes deep into the far-infrared (far-IR) fingerprint region. While the C-Br stretch typically manifests around 650–700 cm⁻¹, the massive iodine atom pushes the C-I stretch even lower, often observed near 420–425 cm⁻¹ (3)[3].
    
Comparative Spectroscopic Data

The table below synthesizes the characteristic IR peaks of 3-Bromo-6-iodo-1H-indazole against its structural alternatives. Tracking the low-frequency C-X stretches and the subtle shifts in the high-frequency N-H region is critical for confirming successful di-halogenation.

Vibrational Mode1H-Indazole (Baseline)3-Bromo-1H-indazole6-Iodo-1H-indazole3-Bromo-6-iodo-1H-indazole
N-H Stretch ~3150 cm⁻¹~3135 cm⁻¹~3125 cm⁻¹~3115 cm⁻¹
C=N Stretch ~1625 cm⁻¹~1615 cm⁻¹~1610 cm⁻¹~1605 cm⁻¹
C=C Aromatic ~1505 cm⁻¹~1495 cm⁻¹~1490 cm⁻¹~1485 cm⁻¹
C-Br Stretch Absent~675 cm⁻¹Absent~680 cm⁻¹
C-I Stretch AbsentAbsent~424 cm⁻¹~420 cm⁻¹

(Note: Baseline 1H-indazole data is correlated with standard hydrochloride salt mappings (4)[4], adjusted for the free base form).

Self-Validating Experimental Protocol for High-Fidelity FTIR Analysis

Standard Attenuated Total Reflectance (ATR) FTIR utilizing a diamond crystal typically has a spectral cutoff around 400 cm⁻¹ due to the intrinsic lattice absorption of the diamond itself. Because the C-I stretch of 3-Bromo-6-iodo-1H-indazole appears perilously close to this cutoff (~420 cm⁻¹) (3)[3], relying solely on diamond ATR can lead to truncated or noisy data for the iodine substituent.

To ensure a self-validating and robust analytical system, the following protocol utilizes a Cesium Iodide (CsI) or Potassium Bromide (KBr) pellet transmission method, which extends the transparent optical window down to 200 cm⁻¹ and 400 cm⁻¹, respectively.

Step 1: Matrix Preparation & Moisture Elimination

  • Action: Dry spectroscopic-grade CsI (preferred for far-IR) or KBr in a vacuum oven at 110°C for 24 hours.

  • Causality: Halide salts are highly hygroscopic. Absorbed moisture will manifest as a massive, broad O-H stretching band (~3400 cm⁻¹) that completely obscures the critical N-H stretch of the indazole ring.

Step 2: Sample Trituration

  • Action: Weigh 1-2 mg of the synthesized 3-Bromo-6-iodo-1H-indazole and 100 mg of the dried matrix. Grind the mixture thoroughly in an agate mortar for 3-5 minutes until a homogenous, ultra-fine powder is achieved.

  • Causality: Reducing the sample particle size to less than the wavelength of the incident IR light minimizes Mie scattering, which otherwise causes a severely sloping baseline in transmission spectra and distorts peak intensities.

Step 3: Pellet Pressing

  • Action: Transfer the triturated mixture to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 2-3 minutes to fuse the matrix into a transparent, glass-like disk.

  • Causality: Pressing under vacuum removes trapped air pockets, preventing internal light scattering and ensuring maximum IR transmission.

Step 4: Spectral Acquisition & Orthogonal Validation

  • Action: Purge the FTIR spectrometer sample compartment with dry nitrogen. Acquire a background spectrum of a blank matrix pellet to subtract atmospheric CO₂ and water vapor. Scan the sample pellet from 4000 cm⁻¹ to 250 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans.

  • Self-Validation: Confirm the presence of both the ~680 cm⁻¹ (C-Br) and ~420 cm⁻¹ (C-I) peaks. If the C-I peak is ambiguous due to instrument noise, orthogonally validate the halogenation using ¹³C NMR, looking for the characteristic heavy-atom upfield shift of the C-6 carbon.

Spectroscopic Workflow Visualization

IR_Workflow A Compound Synthesis & Purification B CsI/KBr Pellet Prep (Far-IR Compatibility) A->B C Background Scan (Atmospheric Correction) B->C D FTIR Data Acquisition (4000 - 200 cm⁻¹) C->D E Fourier Transform & Baseline Correction D->E F High-Frequency Analysis (N-H, C=N, C=C) E->F G Low-Frequency Analysis (C-Br, C-I) E->G H Structural Validation & Orthogonal NMR F->H G->H

Workflow for far-IR spectroscopic validation of heavily halogenated indazole scaffolds.

References
  • Benchchem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers." Benchchem. 2

  • Journal of Medicinal Chemistry (ACS Publications). "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor."1

  • Semantic Scholar. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." 3

  • NIST WebBook. "1H-indazole hydrochloride." National Institute of Standards and Technology. 4

Sources

Safety Operating Guide

3-Bromo-6-iodo-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for 3-Bromo-6-iodo-1H-indazole (CAS: 885518-76-3).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols that comply with environmental safety standards (RCRA/EPA) and Good Laboratory Practice (GLP).[2]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific physicochemical risks associated with this halogenated heteroaromatic compound.[1][2]

PropertySpecificationOperational Implication
CAS Number 885518-76-3Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₇H₄BrIN₂Contains two halogens (Br, I), mandating "Halogenated" waste streams.[1][2]
Physical State Solid (Yellowish/Brown)Requires solid waste segregation; dust control measures are necessary.[1]
Reactivity Light Sensitive; Acid/Base reactiveCritical: Do not mix with strong oxidizers or mineral acids in waste drums to prevent iodine liberation.[1]
GHS Hazards H302 (Harmful if swallowed), H315, H319, H335Treat as Toxic and Irritant .[1][2] Zero skin contact allowed.[1]

Personal Protective Equipment (PPE) Matrix

Disposal is often where accidents occur due to complacency.[1] Adhere to this PPE standard to prevent exposure during waste transfer.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling bulk powder outside a fume hood.[1]

  • Dermal: Double-gloving recommended.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) if dissolving in aggressive solvents like DCM.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Do not rely solely on safety glasses due to the risk of fine powder dispersion.[1]

Waste Stream Segregation & Disposal Protocols

The presence of Iodine and Bromine classifies this as a Halogenated Organic Waste .[1] Improperly mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) can result in costly re-classification fees from waste contractors and potential regulatory fines.[1][2]

Scenario A: Disposal of Pure Solid (Excess/Expired Reagent)

Mechanism: High-temperature incineration is required to break the Carbon-Halogen bonds safely.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer:

    • Work inside a chemical fume hood to capture fugitive dust.[1]

    • Transfer the solid using a disposable spatula.[1]

    • Do not dissolve the solid just to dispose of it; solid disposal is generally more cost-effective and safer than creating large volumes of liquid waste.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."[1][2]

    • Constituents: Write "3-Bromo-6-iodo-1H-indazole (100%)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][3]

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Mechanism: Solvent compatibility determines the waste stream.[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Ethyl Acetate or Methanol :

      • Technically, adding a halogenated solute (the indazole) makes the entire solution halogenated.[1]

      • Action: Pour into the Halogenated Waste carboy.

      • Reasoning: Even trace amounts of Halogens (>1-2%) can poison the catalysts used in non-halogenated fuel blending programs.[1] Always default to the Halogenated stream to ensure downstream safety.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize before adding to the waste drum to prevent exothermic reactions or gas evolution.[1][2]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1][2][4]
  • Collection: Place all solid items contaminated with the compound into a clear, 6-mil polyethylene bag.[1]

  • Sealing: Goose-neck seal the bag and tape it closed.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste drum (often a fiber drum with a liner). Do not throw in regular trash.

Visual Workflow: Waste Decision Logic

The following diagram illustrates the critical decision points for disposing of 3-Bromo-6-iodo-1H-indazole to ensure compliance.

DisposalWorkflow Start Waste Generation: 3-Bromo-6-iodo-1H-indazole StateCheck Determine Physical State Start->StateCheck Debris Contaminated Debris (Gloves, Spatulas) Start->Debris Solid Solid Reagent (Powder/Crystals) StateCheck->Solid Liquid Solution (Mother Liquor/Rinses) StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid, Toxic' List CAS: 885518-76-3 SolidContainer->SolidLabel HaloStream DISPOSAL STREAM: HALOGENATED ORGANIC WASTE SolidLabel->HaloStream Contractor Incineration SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Indazole DebrisAction Double Bag (6-mil poly) Place in Solid Hazard Drum Debris->DebrisAction

Figure 1: Decision matrix for segregating 3-Bromo-6-iodo-1H-indazole waste streams. Note that all liquid solutions default to "Halogenated" due to the solute's composition.[1]

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area for 15 minutes to allow settling.[1]

  • Isolate: Mark the area.

  • Clean-up (Solid):

    • Do not dry sweep (generates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste jar.

    • Wash the surface with a soap/water solution.[1][4][5]

  • Clean-up (Liquid):

    • Absorb with vermiculite or spill pads.[1]

    • Place saturated absorbents into the Solid Hazardous Waste drum.[1]

References

  • US EPA . (2024).[1][5] Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.[1][6] Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-iodo-1H-indazole
Reactant of Route 2
3-Bromo-6-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.